4-Bromo-2-(trifluoromethyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDKQRTQVTLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289987 | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
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Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-08-7 | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)thiophene | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-Bromo-2-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a thiophene core, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its critical applications, particularly as a building block in the development of novel therapeutics, and outlines essential safety and handling protocols for laboratory use. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis.
Introduction: A Key Heterocyclic Building Block
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their bioisosteric properties and ability to engage with a wide array of biological targets.[1] Within this class, this compound stands out due to the strategic placement of its substituents.
The molecular structure consists of a five-membered thiophene ring, which provides a stable aromatic core.[1] The bromine atom at the 4-position serves as an excellent reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2] Simultaneously, the trifluoromethyl (-CF₃) group at the 2-position profoundly influences the molecule's electronic properties. As a potent electron-withdrawing group, it modulates the reactivity of the thiophene ring and enhances the metabolic stability, lipophilicity, and binding affinity of derivative compounds—qualities highly sought after in modern drug design.[1] This synergistic combination of a reactive site and a performance-enhancing group makes it an invaluable intermediate in the synthesis of complex organic molecules.[1]
Physicochemical Properties
The physical characteristics of this compound are dictated by the interplay of its aromatic core and its halogen substituents. While experimental data for some properties are not widely published, reliable predicted values and data from suppliers provide a clear profile. The compound is typically supplied as a liquid with high purity, requiring refrigerated storage to ensure long-term stability.[1]
| Property | Value | Source(s) |
| CAS Number | 1194374-08-7 | [1][3][4] |
| Molecular Formula | C₅H₂BrF₃S | [1][3][4] |
| Molecular Weight | 231.03 g/mol | [1][3] |
| Appearance | Liquid at room temperature | [1] |
| Purity | Typically ≥97% | [1][4] |
| Density | ~1.7 g/mL (Predicted) | [5] |
| Boiling Point | ~207.1 °C at 760 mmHg (Predicted) | [5] |
| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | [1] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1][6] |
Spectroscopic Profile: A Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of this compound. Based on its structure, the following spectral characteristics are expected:
-
¹H NMR: The spectrum would be simple, showing two distinct signals in the aromatic region (typically δ 7.2–7.5 ppm) corresponding to the two protons on the thiophene ring.[1] The precise chemical shifts and coupling constants would depend on the specific solvent and instrument frequency.
-
¹³C NMR: The spectrum would display five signals for the five carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon bonded to bromine would also be identifiable by its characteristic chemical shift.[7]
-
¹⁹F NMR: This is a key technique for fluorinated compounds. A strong singlet would be observed (around δ -62 ppm for a similar compound) corresponding to the three equivalent fluorine atoms of the -CF₃ group.[1][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern. The presence of bromine would be evident from the characteristic M+ and M+2 peaks with nearly equal intensity.[7]
Synthesis and Chemical Reactivity
Synthetic Routes
A prevalent and efficient method for synthesizing this compound is the electrophilic bromination of its precursor, 2-(trifluoromethyl)thiophene. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and may be catalyzed by an acid or a Lewis acid.[1] The reaction is often performed in an inert solvent at controlled, low temperatures to manage selectivity and yield.[1]
Caption: A typical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Bromination
-
Objective: To synthesize this compound from 2-(trifluoromethyl)thiophene.
-
Materials: 2-(trifluoromethyl)thiophene (1 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-(trifluoromethyl)thiophene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add NBS portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Chemical Reactivity: The Power of Cross-Coupling
The synthetic utility of this compound lies in its capacity to undergo various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[1][2][9]
The Suzuki-Miyaura coupling is one of the most powerful and widely used of these methods.[9] It involves the reaction of the bromo-thiophene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[9][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its fluorinated derivatives are of particular importance.[11] this compound serves as a critical starting material for compounds targeting a range of diseases. The inclusion of the trifluoromethyl group often leads to improved pharmacological profiles, including:
-
Enhanced Efficacy: The -CF₃ group can increase binding affinity to biological targets through favorable electrostatic interactions.
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug.
-
Modulated Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site.
Thiophene derivatives have demonstrated broad biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this building block highly relevant for modern drug discovery pipelines.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended (2-8°C).[1][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: A basic workflow for the safe handling of laboratory chemicals.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the advantageous properties conferred by the trifluoromethyl group, provides chemists and researchers with a reliable and powerful building block for constructing novel and complex molecules. Its continued use in the synthesis of advanced materials and next-generation pharmaceuticals underscores its importance in the field of chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1194374-08-7 - Abovchem [abovchem.com]
- 4. This compound [oakwoodchemical.com]
- 5. 4-Bromo-2-(difluoromethyl)-thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 2-Bromo-5-(trifluoromethyl)thiophene | 143469-22-1 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. chemscene.com [chemscene.com]
A Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Structure, Bonding, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)thiophene is a halogenated heterocyclic compound built upon a five-membered thiophene ring. The strategic placement of a bromine atom and a highly electronegative trifluoromethyl group makes this molecule a versatile and valuable building block in modern organic synthesis.[1][2] Its unique electronic properties enhance its reactivity in a variety of coupling reactions, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][3] This guide provides a detailed examination of the chemical structure, bonding, and inherent reactivity of this compound, offering a foundational understanding for its application in research and development.
Section 1: Molecular Structure and Bonding Analysis
The core of this compound is a five-membered thiophene ring, an aromatic system containing a sulfur atom.[1] This aromaticity is a result of the delocalization of six π-electrons across the ring, which imparts considerable stability. The molecule's distinct properties arise from the two substituents attached to this core.[1]
Key Substituents and Their Electronic Influence:
-
Trifluoromethyl Group (-CF₃) at the 2-position: This group is a powerful electron-withdrawing substituent. The three highly electronegative fluorine atoms pull electron density away from the thiophene ring through a strong negative inductive effect (-I). This significantly reduces the electron density of the aromatic system.[1]
-
Bromine Atom (-Br) at the 4-position: The bromine atom provides a reactive site for various cross-coupling reactions and nucleophilic substitutions.[1] It also exerts a deactivating, electron-withdrawing inductive effect on the ring.
The combination of these two electron-withdrawing groups makes the thiophene ring electron-deficient. This electronic characteristic is central to the molecule's reactivity, particularly its utility in cross-coupling reactions where the electron-poor nature of the aromatic system facilitates key steps like oxidative addition.[1]
Visualization of Electronic Effects
The following diagram illustrates how the substituents electronically influence the thiophene ring.
Caption: Electronic influence of substituents on the thiophene ring.
Section 2: Physicochemical and Spectroscopic Properties
The unique substitution pattern of this compound gives rise to a specific set of physical and spectroscopic characteristics that are crucial for its identification and handling.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1194374-08-7 | [4][5] |
| Molecular Formula | C₅H₂BrF₃S | [4][5] |
| Molecular Weight | 231.03 - 231.04 g/mol | [1][4][5] |
| Appearance | Typically a liquid at room temperature | [1] |
| Storage | Store at 2-8°C in a dark environment | [1][6] |
Spectroscopic Profile for Structural Confirmation:
Spectroscopic analysis is essential for verifying the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: In deuterated chloroform (CDCl₃), the two protons on the thiophene ring typically appear in the aromatic region between δ 7.2-7.5 ppm.[1] Their specific chemical shifts and coupling patterns are indicative of their positions relative to the electron-withdrawing substituents.
-
¹⁹F-NMR: This technique is particularly useful due to the trifluoromethyl group. A singlet is typically observed around δ -62 ppm, confirming the presence of the -CF₃ group.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight, with an expected [M+H]⁺ peak at m/z 260.92.[1] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) provides a clear signature.
Section 3: Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the bromination of 2-(trifluoromethyl)thiophene using an electrophilic brominating agent like N-bromosuccinimide (NBS).[1] However, direct electrophilic substitution can be challenging due to the deactivating nature of the trifluoromethyl group.[1]
Core Reactivity: Cross-Coupling Reactions
The primary utility of this compound in synthetic chemistry lies in its role as a substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.
Commonly employed reactions include:
-
Suzuki-Miyaura Coupling (with boronic acids/esters)[1]
-
Stille Coupling (with organostannanes)
-
Sonogashira Coupling (with terminal alkynes)[7]
In these reactions, a palladium catalyst is typically used to facilitate the bond formation between the thiophene ring and a coupling partner.[1] The electron-deficient nature of the thiophene ring is advantageous, as it promotes the initial oxidative addition step of the catalytic cycle.[1]
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Section 4: Applications in Drug Discovery and Materials Science
The thiophene nucleus is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The unique electronic properties conferred by the bromo and trifluoromethyl substituents make this compound an attractive starting material for the synthesis of novel bioactive molecules.
-
Enhanced Biological Activity: The trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, which are desirable properties for drug candidates.[1] This allows for better interaction with biological membranes and molecular targets.[1]
-
Versatile Intermediate: As a versatile building block, it allows for the systematic introduction of diverse functionalities onto the thiophene core through cross-coupling chemistry, facilitating the creation of libraries of compounds for screening in drug discovery programs.[7][8]
Conclusion
This compound is a highly functionalized heterocyclic compound with a unique and advantageous structural and electronic profile. The presence of a reactive bromine atom and a strongly electron-withdrawing trifluoromethyl group on an aromatic thiophene core makes it an exceptionally useful intermediate for organic synthesis. A thorough understanding of its bonding, properties, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. This compound - CAS:1194374-08-7 - Abovchem [abovchem.com]
- 6. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemscene.com [chemscene.com]
An In-Depth Spectroscopic Guide to 4-Bromo-2-(trifluoromethyl)thiophene for Advanced Research Applications
This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-Bromo-2-(trifluoromethyl)thiophene, a critical building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound.
Introduction: The Structural Significance of this compound
This compound is a substituted thiophene ring, a heterocyclic aromatic compound containing a sulfur atom. The strategic placement of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position imparts unique electronic properties and reactivity to the molecule. The electron-withdrawing nature of both substituents significantly influences the electron density distribution within the thiophene ring, which is reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry. Understanding this structure is fundamental to interpreting the spectroscopic data.
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecular framework.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the proton-decoupled spectrum. A fluorine-free reference standard, such as hexafluorobenzene (C₆F₆), can be used as an external reference.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the thiophene ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.45 | d | ~1.5 | H-3 |
| ~7.15 | d | ~1.5 | H-5 |
Expert Interpretation:
The electron-withdrawing effects of the bromine and trifluoromethyl groups deshield the ring protons, causing them to resonate at a relatively downfield region. The proton at the 3-position (H-3) is adjacent to the highly electronegative trifluoromethyl group, leading to a predicted downfield shift compared to the proton at the 5-position (H-5). The two protons will appear as doublets due to four-bond coupling (⁴JHH), which is typically small in thiophene rings (around 1-3 Hz).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a quartet for the carbon atom it is attached to (C-2) due to ¹JCF coupling, and the CF₃ carbon itself will also be visible as a quartet.
| Predicted Chemical Shift (δ) ppm | Multiplicity (¹JCF) | Assignment |
| ~135 | q | C-2 |
| ~130 | s | C-5 |
| ~125 | s | C-3 |
| ~122 (q, ¹JCF ≈ 270 Hz) | q | CF₃ |
| ~110 | s | C-4 |
Expert Interpretation:
The carbon attached to the trifluoromethyl group (C-2) will be significantly deshielded and will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. The carbon bearing the bromine atom (C-4) is expected to be the most upfield of the ring carbons due to the "heavy atom effect" of bromine. The trifluoromethyl carbon will appear as a prominent quartet with a large coupling constant, a characteristic feature for this group.
¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single sharp signal is expected.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | s | CF₃ |
Expert Interpretation:
The chemical shift of the trifluoromethyl group is highly dependent on its electronic environment.[1] For a CF₃ group attached to an aromatic ring, the chemical shift typically falls in the range of -60 to -70 ppm relative to CFCl₃.[2] The absence of any adjacent fluorine or hydrogen atoms results in a singlet, making it a distinct and easily identifiable peak.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform can be prepared.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1550-1450 | Medium-Strong | Thiophene ring C=C stretching |
| 1350-1150 | Strong | C-F stretching (asymmetric and symmetric) |
| ~1050 | Medium | C-Br stretch |
| 850-750 | Strong | C-H out-of-plane bending |
Expert Interpretation:
The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group. The presence of the thiophene ring will be confirmed by the aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations.[3] The C-Br stretch is typically weaker and appears in the fingerprint region.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition, as well as structural information from the fragmentation pattern.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for analyzing this volatile compound.
Predicted Mass Spectrum Fragmentation
Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
-
M⁺ (C₅H₂⁷⁹BrF₃S): m/z = 230
-
[M+2]⁺ (C₅H₂⁸¹BrF₃S): m/z = 232
Major Fragmentation Pathways:
Caption: Key fragmentation pathways for this compound.
Expert Interpretation:
The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion. The fragmentation is likely to proceed through the loss of the substituents. The loss of a fluorine radical is possible, but the loss of the entire trifluoromethyl radical to give a stable aromatic cation is a highly probable fragmentation pathway. Loss of the bromine radical is another expected fragmentation. Subsequent fragmentation of the thiophene ring can also occur.
Conclusion: A Synergistic Approach to Structural Confirmation
The combination of NMR, IR, and MS provides a powerful and synergistic approach to the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, while ¹⁹F NMR provides a definitive signature for the trifluoromethyl group. IR spectroscopy identifies the key functional groups and the aromatic nature of the thiophene ring. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and provides structural clues through its fragmentation pattern. This guide provides the foundational spectroscopic knowledge necessary for researchers to confidently identify and utilize this important chemical entity in their work.
References
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications
For Research Use Only. Not for human or veterinary use.
Introduction
4-Bromo-2-(trifluoromethyl)thiophene, identified by CAS number 1194374-08-7, is a halogenated and trifluoromethylated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the versatile reactivity of the bromine substituent, make it a highly valuable precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, synthetic methodologies, and its burgeoning applications in medicinal chemistry and materials science, tailored for researchers and professionals in drug development and related scientific fields. The strategic placement of the bromine atom at the 4-position and the trifluoromethyl group at the 2-position of the thiophene ring creates a molecule with distinct reactivity, enabling its participation in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1]
Physicochemical Properties
This compound is typically a liquid at room temperature with a molecular weight of approximately 231.04 g/mol .[1][2] The presence of both bromine and fluorine atoms contributes to its relatively high density. The trifluoromethyl group significantly enhances the compound's lipophilicity, a property that can be advantageous in the design of biologically active molecules with improved membrane permeability.[1]
| Property | Value | Source |
| CAS Number | 1194374-08-7 | [2] |
| Molecular Formula | C5H2BrF3S | [2] |
| Molecular Weight | 231.04 g/mol | [2] |
| Physical State | Liquid at room temperature | [1] |
| Purity (typical) | ≥97% | [1] |
| Storage | Store in a dark, tightly closed container at 2-8°C | [1] |
| SMILES | FC(F)(F)C1=CC(Br)=CS1 | |
| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | [1] |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the regioselective bromination of 2-(trifluoromethyl)thiophene. The electron-withdrawing nature of the trifluoromethyl group deactivates the thiophene ring towards electrophilic substitution, making direct bromination challenging. However, under specific conditions, the desired product can be obtained.
Illustrative Synthetic Protocol: Bromination of 2-(trifluoromethyl)thiophene
This protocol describes a general procedure for the bromination of 2-(trifluoromethyl)thiophene using N-bromosuccinimide (NBS), a common brominating agent for electron-deficient aromatic systems.
Materials:
-
2-(trifluoromethyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethyl)thiophene (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or gently heated to reflux to ensure complete conversion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Organic Synthesis
The synthetic utility of this compound primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom serves as a reactive handle for the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the thiophene core.
Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyolefins. In the context of this compound, this reaction enables the coupling of the thiophene moiety with various boronic acids or their esters.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[3]
Applications in Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their diverse biological activities.[4] The this compound scaffold serves as a valuable starting point for the synthesis of novel drug candidates with potential therapeutic applications.
Anticancer Agents
The trifluoromethyl group is a common feature in many anticancer drugs as it can enhance metabolic stability and binding affinity to target proteins.[5] By utilizing this compound in Suzuki-Miyaura coupling and other reactions, medicinal chemists can synthesize libraries of novel compounds for screening against various cancer cell lines. The thiophene core itself is a key component of several molecules with demonstrated anticancer properties, often acting through mechanisms such as kinase inhibition or apoptosis induction.[6][7]
Anti-inflammatory Agents
Thiophene derivatives have also been investigated for their anti-inflammatory properties.[4][8] Some thiophene-based compounds have been shown to inhibit key inflammatory enzymes like cyclooxygenases (COX).[4] The synthesis of novel thiophene derivatives from this compound allows for the exploration of new chemical space in the search for more potent and selective anti-inflammatory drugs with potentially fewer side effects than existing therapies.[9]
Applications in Materials Science
The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic electronic materials. Thiophene-based polymers and small molecules are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[10][11]
This compound can be used as a monomer in the synthesis of conjugated polymers. The bromine atom provides a site for polymerization through cross-coupling reactions, while the trifluoromethyl group can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting material. This fine-tuning is crucial for optimizing the performance of organic electronic devices. For instance, lowering the LUMO level can improve electron injection and transport in n-type organic semiconductors.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its unique combination of a reactive bromine handle and an electron-withdrawing trifluoromethyl group on a thiophene core provides chemists with a powerful tool for the construction of complex molecules. The applications of this compound span from the development of new pharmaceuticals to the creation of advanced organic electronic materials. As research in these fields continues to advance, the demand for and utility of this compound are expected to grow, solidifying its role as a key intermediate in modern chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. scispace.com [scispace.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-Bromo-2-(trifluoromethyl)thiophene
An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal and materials chemistry. We delve into its fundamental physicochemical properties, established synthetic protocols, detailed spectroscopic characterization, and core reactivity. Emphasis is placed on its application in drug discovery, particularly as a versatile scaffold in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated thiophene derivative in their synthetic programs.
Introduction: The Significance of Fluorinated Thiophenes
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 75% of clinically used drugs containing at least one heterocyclic ring. Among these, the thiophene nucleus is a privileged scaffold, present in numerous blockbuster drugs. The strategic introduction of a trifluoromethyl (-CF₃) group onto this scaffold profoundly alters its physicochemical properties. The -CF₃ group is a powerful electron-withdrawing moiety that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
This compound combines the versatile reactivity of the thiophene ring, the synthetic handle of a bromine atom, and the property-enhancing effects of a trifluoromethyl group. This unique combination makes it an exceptionally valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.
Core Physicochemical & Structural Properties
The molecular structure of this compound is defined by a five-membered thiophene ring substituted at the 2- and 4-positions. The electron-withdrawing trifluoromethyl group significantly influences the electron density of the aromatic ring, while the bromine atom serves as a primary site for synthetic modification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1194374-08-7 | [1][2] |
| Molecular Formula | C₅H₂BrF₃S | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Canonical SMILES | C1=C(SC=C1Br)C(F)(F)F | - |
| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | - |
| Appearance | White solid to colorless or yellow liquid | [3] |
| Purity (Typical) | ≥98% | [1] |
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 2-(trifluoromethyl)thiophene.
Primary Synthetic Route: Electrophilic Bromination
The synthesis relies on the bromination of the precursor 2-(trifluoromethyl)thiophene using N-Bromosuccinimide (NBS), a convenient and safer source of electrophilic bromine compared to elemental bromine (Br₂).[3][4] The trifluoromethyl group is a deactivating, meta-directing group. However, in the thiophene ring, substitution is heavily favored at the C5 (α) position. When the C5 position is blocked (or in this case, unsubstituted but less reactive than C4), bromination can be directed to other positions. The precise conditions, including solvent and temperature, are critical for achieving high regioselectivity for the 4-position.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Bromination with NBS
Causality: This protocol uses acetonitrile as a polar aprotic solvent to facilitate the reaction while minimizing side reactions. The reaction is initiated at 0 °C to control the initial exothermic release and then allowed to proceed at room temperature to ensure completion. The aqueous workup is designed to remove the succinimide byproduct and any unreacted NBS.
Materials:
-
2-Methylbenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[5]
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of 2-methylbenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile (approx. 0.7 M) is prepared in a round-bottom flask equipped with a magnetic stirrer.[5]
-
The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.
-
N-Bromosuccinimide (1.05 eq) is added portion-wise to the stirred solution, ensuring the temperature remains low.[5]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 30-60 minutes. Reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of deionized water.
-
The mixture is transferred to a separatory funnel and extracted three times with dichloromethane.[5]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (typically using a hexane eluent) to yield the pure 3-bromo-2-methylbenzo[b]thiophene.[5]
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific isomer is scarce, its spectral characteristics can be confidently predicted based on the analysis of its constituent parts and related structures.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals will appear as doublets due to coupling with each other. The proton at the C5 position will likely be downfield of the proton at the C3 position due to the electronic environment.
-
¹³C NMR: The spectrum will display five distinct signals for the thiophene ring carbons. The carbon attached to the trifluoromethyl group (C2) will appear as a quartet due to C-F coupling. The carbon bonded to bromine (C4) will be significantly shifted.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound.[6][7] A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.[8] The chemical shift (relative to a standard like CFCl₃) will be in the characteristic range for a trifluoromethyl group attached to an aromatic ring (typically δ -60 to -65 ppm).[8][9]
Chemical Reactivity and Applications
The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most important reaction for this compound. It allows for the coupling of the thiophene core with a wide variety of aryl, heteroaryl, or alkyl boronic acids or esters.[10][11] This reaction is a cornerstone of modern drug discovery, enabling the rapid synthesis of large libraries of complex molecules for biological screening.
-
Mechanism Insight : The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include the oxidative addition of the palladium catalyst into the C-Br bond, transmetalation with an activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11] The presence of a base is crucial for activating the boronic acid for the transmetalation step.[11]
References
- 1. This compound [oakwoodchemical.com]
- 2. clearsynth.com [clearsynth.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
The Expanding Therapeutic Landscape of Trifluoromethyl-Substituted Thiophenes: A Technical Guide
The strategic incorporation of the trifluoromethyl (CF3) group and the thiophene scaffold has become a cornerstone of modern medicinal chemistry. The CF3 group, with its high electronegativity, metabolic stability, and ability to enhance membrane permeability, profoundly influences the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When coupled with the thiophene ring, a versatile bioisostere of the benzene ring, the resulting trifluoromethyl-substituted thiophenes exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of compounds, offering valuable insights for researchers and drug development professionals.
The Trifluoromethyl Group and Thiophene Ring: A Synergistic Partnership in Drug Design
The trifluoromethyl group is a key functional group in many pharmaceuticals due to its unique electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. Furthermore, the CF3 group can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. The thiophene ring, as a bioisostere of the benzene ring, is readily incorporated into drug candidates to modulate their biological activity and physicochemical properties. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, further contributing to target binding. The combination of these two moieties has led to the discovery of potent and selective therapeutic agents across various disease areas.
Anticancer Activity: Targeting Key Pathways in Oncology
Trifluoromethyl-substituted thiophenes have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.
Kinase Inhibition: A Major Avenue for Anticancer Therapy
Many trifluoromethyl-substituted thiophenes exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, compounds incorporating a trifluoromethyl-thienyl moiety have been shown to be potent inhibitors of kinases such as mitogen-activated protein kinase (MAPK) and cyclin-dependent kinases (CDKs).
A notable example is the development of selective inhibitors of the serine/threonine kinase B-Raf, a key component of the MAPK signaling pathway. Mutations in the B-Raf gene are common in various cancers, including melanoma. Trifluoromethyl-substituted thiophenes have been designed to specifically target the mutated B-Raf protein, thereby inhibiting downstream signaling and suppressing tumor growth.
The Emerging Potential of 4-Bromo-2-(trifluoromethyl)thiophene Derivatives in Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets.[1] This guide focuses on a specific, highly functionalized scaffold: 4-Bromo-2-(trifluoromethyl)thiophene . The strategic placement of an electron-withdrawing trifluoromethyl (-CF3) group and a synthetically versatile bromine atom creates a powerful building block for novel therapeutic agents.
The trifluoromethyl group is a key modulator of molecular properties. Its introduction can significantly enhance lipophilicity, which aids in crossing biological membranes, and improve metabolic stability by blocking potential sites of oxidation.[3][4] Furthermore, its strong electron-withdrawing nature can profoundly influence the electronic environment of the thiophene ring, altering interactions with target proteins.[4] The bromine atom at the 4-position serves as a crucial synthetic handle, enabling a wide array of chemical modifications through modern cross-coupling reactions, thus facilitating the exploration of structure-activity relationships (SAR).[3]
Synthetic Pathways: From Core Scaffold to Diverse Libraries
The synthesis of derivatives from the this compound core requires strategic planning. Direct electrophilic aromatic substitution on the thiophene ring is often challenging due to the deactivating effect of the trifluoromethyl group.[3] Therefore, the most productive approaches involve leveraging the bromine atom for carbon-carbon and carbon-heteroatom bond formation.
Key Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the workhorse for elaborating the core scaffold. The Suzuki-Miyaura reaction, which couples the brominated thiophene with a boronic acid or ester, is particularly effective for introducing aryl or heteroaryl moieties.
Experimental Protocol: Representative Suzuki-Miyaura Reaction
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid pinacol ester (1.2 eq.), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq.), and sodium carbonate (Na₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture of toluene, water, and ethanol (e.g., in a 2:1.5:1 ratio) to create a biphasic medium capable of dissolving all reactants.[5]
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at 120°C for 20-30 minutes.[5] Microwave irradiation is often preferred to improve reaction kinetics and yield.[5]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired coupled product.
This modular approach allows for the rapid generation of a library of compounds with diverse substituents at the 4-position, which is essential for systematic SAR studies.
Caption: General workflow for Suzuki-Miyaura coupling.
Pharmacological Applications and Biological Activity
Derivatives of the this compound scaffold have shown promise across several therapeutic areas, leveraging the unique properties imparted by the thiophene core and its substituents.
Anticancer Properties
The thiophene nucleus is a component of several anticancer agents.[1] The trifluoromethyl group, in particular, is known to enhance the potency of drugs by improving cell membrane penetration and interaction with cancer-related enzymes.[3][4]
-
Mechanism of Action: Thiophene derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and apoptosis.[3] Some have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme overexpressed in several cancers.[1]
-
In Vitro Activity: Studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain thiophene derivatives show inhibitory activity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.[3]
Antimicrobial Activity
With the rise of drug-resistant pathogens, novel antimicrobial agents are urgently needed. Thiophene derivatives have emerged as a promising class of compounds with significant antibacterial activity.[6][7]
-
Spectrum of Activity: Derivatives have shown inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][8]
-
Activity Against Resistant Strains: Importantly, recent research has focused on thiophene derivatives active against colistin-resistant Gram-negative bacteria.[8] Time-kill curve assays have demonstrated bactericidal effects for some of these compounds.[8]
-
Mechanism of Action: Docking studies suggest that these compounds may act by binding to and disrupting the function of outer membrane porins, such as CarO1 in A. baumannii and OmpW in E. coli, thereby increasing membrane permeability.[8]
| Bacterial Strain | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | 15 | [3] |
| Escherichia coli | 12 | [3] |
| Pseudomonas aeruginosa | 10 | [3] |
| Caption: Representative antibacterial activity of a thiophene derivative.[3] |
Anti-inflammatory Effects
Thiophene-containing molecules are found in several approved non-steroidal anti-inflammatory drugs (NSAIDs).[7] Their aromaticity and lipophilicity are thought to enhance membrane permeability, augmenting their efficacy.[1]
-
Mechanism of Action: The primary mechanism for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical mediators in the biosynthesis of inflammatory prostaglandins.[1][9] Trifluoromethyl-containing compounds, in particular, have shown promising COX-2 inhibition.[9]
Central Nervous System (CNS) Applications
The inherent lipophilicity of the thiophene ring makes it well-suited for designing drugs that can penetrate the blood-brain barrier (BBB).[1] This property has been exploited in several approved drugs for neurological disorders.[1]
-
Potential Targets: The this compound scaffold could be explored for developing novel anticonvulsant, antipsychotic, or anxiolytic agents.[1] The ability to tune lipophilicity and target engagement through modifications at the 4-position makes this an attractive starting point for CNS drug discovery programs.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core is crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Role of the 4-Position Substituent: The nature of the group introduced at the 4-position (via displacement of bromine) is a primary determinant of biological activity. For anti-schistosomal thiophen-2-yl pyrimidines, for example, introducing an ortho, ortho-difluoroaniline at this position significantly improved potency and aqueous solubility compared to the parent compound.[10]
-
Impact of Lipophilicity: While the trifluoromethyl group increases lipophilicity, this must be balanced to maintain favorable drug-like properties (e.g., solubility). SAR studies often aim to identify analogs with a calculated LogP (cLogP) in a range conducive to acceptable ADME-PK profiles.[10]
-
Electronic Effects: The addition of electron-withdrawing or electron-donating groups to aryl rings substituted at the 4-position can fine-tune target engagement. For some antibacterial agents, the presence of an electron-withdrawing group resulted in higher activity.[11]
| Compound ID | R-Group at 4-Position | Anticancer IC50 (µM) vs. MCF-7 | cLogP |
| Core-Br | -Br | >100 | 3.5 |
| Deriv-01 | -Phenyl | 55.2 | 4.8 |
| Deriv-02 | -4-Fluorophenyl | 32.5 | 4.9 |
| Deriv-03 | -4-Hydroxyphenyl | 28.1 | 4.2 |
| Deriv-04 | -4-Methoxyphenyl | 45.7 | 4.7 |
| Caption: Hypothetical SAR table illustrating the impact of 4-position substituents. |
Biological Assay Methodology: Cytotoxicity Screening
A fundamental step in evaluating the anticancer potential of new derivatives is to assess their cytotoxicity against relevant cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cell viability assay.
Future Perspectives and Challenges
The this compound scaffold is a highly promising platform for drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent physicochemical properties provide a strong starting point for developing agents targeting cancer, infectious diseases, and CNS disorders.
However, a critical challenge in the development of any thiophene-containing drug is the potential for metabolic bioactivation. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene S-oxides and epoxides, which can be hepatotoxic.[12] Therefore, early ADME-Tox and metabolic stability studies are essential in the development pipeline to identify and mitigate potential liabilities, ensuring that novel derivatives possess a favorable safety profile.
Future research should focus on integrating computational design with modular synthesis to create next-generation derivatives with enhanced potency, improved selectivity, and minimized off-target toxicity.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unlocking Thiophene's Potential: A Technical Guide to the Electronic Effects of the Trifluoromethyl Group
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, serves as a powerful modulator of molecular properties. When appended to the thiophene ring—a privileged structure in numerous pharmaceuticals—the CF3 group exerts profound electronic effects that redefine the ring's reactivity, metabolic stability, and potential for biological interactions. This guide provides a detailed examination of these electronic effects, synthesizing theoretical principles with experimental data to offer a comprehensive resource for researchers in drug discovery and materials science. We will dissect the interplay of inductive and resonance effects, quantify their impact through empirical data, and explore the resulting consequences for chemical reactivity and rational drug design.
Introduction: The Strategic Alliance of Thiophene and the Trifluoromethyl Group
The thiophene ring is an electron-rich aromatic heterocycle frequently employed as a bioisostere for the benzene ring in drug design. Its presence in blockbuster drugs such as Clopidogrel and Olanzapine highlights its value in establishing critical interactions with biological targets and ensuring favorable pharmacokinetic profiles.[1] However, the inherent reactivity and metabolic susceptibility of the unsubstituted ring often necessitate chemical modification.
The trifluoromethyl (CF3) group is one of the most impactful substituents in the medicinal chemist's toolkit.[2] Its introduction onto an aromatic ring is a well-established strategy for increasing metabolic stability, modulating lipophilicity, and altering electronic character to enhance binding affinity.[2][3] The CF3 group is significantly more than a bulky, lipophilic appendage; it is a potent electronic modulator. This guide focuses on the consequences of its attachment to the thiophene core, a pairing of increasing importance in the development of next-generation therapeutics and advanced organic materials.[4]
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of the CF3 group is a combination of a dominant inductive effect and a more subtle resonance (or hyperconjugative) effect. Understanding this duality is critical to predicting the behavior of trifluoromethylated thiophenes.
The Dominant Inductive Effect (-I)
The primary electronic influence of the CF3 group is its exceptionally strong electron-withdrawing inductive effect (-I).[5] This arises from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, in turn, the sigma bond connecting the trifluoromethyl carbon to the thiophene ring.[6] This effect pulls electron density away from the entire aromatic system, lowering the overall electron density of the thiophene ring.[7][8] This "deshielding" of the ring is a critical factor in its reduced reactivity toward electrophiles and is readily observable via spectroscopic methods.
Resonance and Negative Hyperconjugation
While the inductive effect reduces electron density globally, resonance effects are position-specific. The CF3 group is generally considered to be weakly deactivating via resonance. This can be described through "no-bond" resonance structures, a concept also known as negative hyperconjugation.[9] In this model, the electrons in the C-F sigma bonds can delocalize into the π-system of the ring. This delocalization preferentially withdraws electron density from the ortho and para positions relative to the substituent. This selective withdrawal further decreases the nucleophilicity of these positions, leaving the meta position as the least deactivated site for electrophilic attack.[9][10]
Caption: Dual electronic effects of the CF3 group on an aromatic ring.
Quantitative Evidence of Electron Withdrawal
The theoretical electronic effects are substantiated by a wealth of empirical data. Spectroscopic and physicochemical measurements provide a quantitative basis for understanding the impact of the CF3 group on the thiophene ring.
Hammett Constants
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on a reaction's rate or equilibrium. The Hammett constants for the CF3 group (σm = 0.43, σp = 0.54) are positive, confirming its electron-withdrawing nature through both meta and para positions.[11] The larger positive value for σp reflects the combined influence of the strong inductive effect and the weak resonance-withdrawing effect at the para position. While originally derived from the benzene system, these constants provide an excellent approximation for the behavior in thiophene systems.[12]
NMR Spectroscopic Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct window into the electronic environment of a molecule.
-
¹H & ¹³C NMR: Protons and carbons on a thiophene ring substituted with a CF3 group experience significant deshielding due to the inductive withdrawal of electron density. This results in their signals appearing at a higher chemical shift (downfield) compared to unsubstituted thiophene.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive probe.[13] The chemical shift of the CF3 group is highly dependent on its electronic surroundings. For trifluoromethylthiophenes, the ¹⁹F signal typically appears in the range of -40 to -50 ppm (relative to a CFCl3 standard), with the exact value providing insight into the electronic nature of the ring and any other substituents present.[14]
Acidity (pKa) of Thiophenecarboxylic Acids
A classic method to demonstrate electron withdrawal is to measure the acidity of a carboxylic acid derivative. The CF3 group strongly acidifies a nearby carboxyl group by stabilizing the resulting carboxylate anion through its inductive effect. This is clearly demonstrated by comparing the pKa values of thiophenecarboxylic acids.
| Compound | pKa (Predicted/Experimental) | Electronic Effect of CF3 |
| 2-Thiophenecarboxylic acid | 3.49[15] | (Reference) |
| 5-(Trifluoromethyl)-2-thiophenecarboxylic acid | 2.96 (Predicted)[16] | Acidifying |
| 3-Thiophenecarboxylic acid | 4.10 | (Reference) |
| 5-(Trifluoromethyl)-3-thiophenecarboxylic acid | Data not found, but expected to be < 4.10 | Acidifying |
The decrease of ~0.5 pKa units in 5-(trifluoromethyl)-2-thiophenecarboxylic acid is a direct and quantifiable consequence of the CF3 group's powerful electron-withdrawing nature.
Consequences for Chemical Reactivity: Electrophilic Aromatic Substitution
The most significant chemical consequence of the CF3 group's electronic effects is the profound change in the thiophene ring's reactivity toward electrophilic aromatic substitution (EAS).[17] The CF3 group is characterized as a strongly deactivating, meta-directing substituent.
-
Deactivation: The inductive effect lowers the overall electron density of the thiophene ring, making it a much weaker nucleophile.[7] As the rate-determining step of EAS is the attack of the aromatic π-system on the electrophile, this reduction in nucleophilicity leads to a significant decrease in the reaction rate compared to unsubstituted thiophene.[18]
-
Meta-Direction: The directing effect is controlled by the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. When an electrophile attacks the ring, a positive charge is delocalized across the remaining carbons.
-
Ortho/Para Attack: If the electrophile adds to the positions ortho or para to the CF3 group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CF3 group. This is an extremely unfavorable situation, as the powerful inductive effect of the CF3 group already makes this carbon electron-deficient (δ+). Placing a full formal positive charge adjacent to it is highly destabilizing.
-
Meta Attack: Attack at the meta position results in a sigma complex where the positive charge is never placed on the carbon bearing the CF3 group.[10] While this intermediate is still destabilized by the overall inductive effect (leading to deactivation), it avoids the severe destabilization seen in the ortho/para attack pathways. Consequently, the activation energy for meta substitution is lower, and the meta-substituted product is formed preferentially.
-
Caption: Reaction pathways for electrophilic substitution on 2-(trifluoromethyl)thiophene.
Applications and Implications in Drug Discovery
Harnessing the electronic effects of the CF3 group is a key strategy in modern drug design.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol).[2] Attaching a CF3 group to a position on the thiophene ring that is susceptible to metabolic oxidation by cytochrome P450 enzymes effectively blocks this pathway, increasing the drug's half-life and bioavailability.[2]
-
Modulating pKa: As demonstrated, the CF3 group can significantly lower the pKa of nearby acidic or basic centers. This is a critical tool for tuning a drug's ionization state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in a protein binding pocket.
-
Enhancing Lipophilicity: The CF3 group is highly lipophilic (Hansch π constant ≈ +0.88), which can enhance a molecule's ability to cross lipid membranes, including the blood-brain barrier.[2] This must be carefully balanced to avoid poor aqueous solubility.
-
Fine-Tuning Target Interactions: The strong dipole moment of the C-CF3 bond can introduce favorable dipole-dipole or hydrogen bond acceptor interactions within a protein's active site, thereby increasing binding affinity and selectivity.
Experimental Protocols
The following protocols provide standardized methodologies for characterizing the electronic properties of novel trifluoromethyl-substituted thiophenes.
Protocol: ¹⁹F NMR Analysis for Electronic Characterization
Objective: To determine the ¹⁹F chemical shift of a trifluoromethylthiophene derivative as a probe of the ring's electronic environment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified trifluoromethylthiophene compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3). Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene, δ ≈ -63.7 ppm, or NaF, δ ≈ -122 ppm, if using an aqueous-compatible solvent).[19]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum.
-
Ensure the spectral width is sufficient to capture both the sample and reference signals (a range of -30 to -80 ppm is often adequate for aryl-CF3 groups).[13]
-
Use a relaxation delay (d1) of at least 2 seconds to allow for adequate T1 relaxation.
-
Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis by setting the internal standard to its known value.
-
Record the chemical shift of the singlet corresponding to the CF3 group of the thiophene derivative.
-
Interpretation: The resulting chemical shift provides a quantitative measure of the electronic environment. Comparison with known compounds allows for the assessment of the electronic effects of other substituents on the ring.
Caption: Standard workflow for ¹⁹F NMR analysis.
Protocol: Competitive Electrophilic Bromination
Objective: To qualitatively and semi-quantitatively demonstrate the deactivating effect of the CF3 group compared to a less deactivating or an activating group on a thiophene ring.
Methodology:
-
Reaction Setup: In a reaction vessel, create an equimolar mixture of 2-(trifluoromethyl)thiophene and a reference compound (e.g., 2-methylthiophene) in a suitable solvent (e.g., dichloromethane).
-
Initiation: Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.1 equivalents) of an electrophilic bromine source (e.g., N-Bromosuccinimide (NBS) with a catalytic amount of acetic acid).
-
Reaction: Stir the reaction at 0°C for a set period (e.g., 30 minutes).
-
Quenching & Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the organic components, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.
-
GC-MS: Compare the peak areas of the unreacted starting materials and the brominated products.
-
¹H NMR: Compare the integration of signals corresponding to the starting materials and the products.
-
Interpretation: A significantly higher ratio of brominated 2-methylthiophene to brominated 2-(trifluoromethyl)thiophene will be observed. This directly demonstrates the strong deactivating effect of the CF3 group, which makes its parent thiophene ring far less reactive toward the electrophile than the electron-donating methyl-substituted thiophene.
Conclusion
The trifluoromethyl group exerts a powerful and predictable electronic influence on the thiophene ring, dominated by a strong electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. These principles, supported by quantitative data from NMR spectroscopy and pKa measurements, are not merely academic; they form the basis of rational design strategies in drug discovery. By leveraging the CF3 group to block metabolism, tune physicochemical properties, and modulate biological activity, researchers can transform the versatile thiophene scaffold into highly optimized therapeutic agents. A thorough understanding of these fundamental electronic effects is therefore indispensable for any scientist working at the interface of organic synthesis and medicinal chemistry.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 10. homework.study.com [homework.study.com]
- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 12. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-(trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical reactivity and stability of 4-Bromo-2-(trifluoromethyl)thiophene, a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive bromine atom make this compound a valuable substrate for a variety of organic transformations. This document will delve into the nuances of its synthesis, its utility in key cross-coupling reactions, its behavior under metal-halogen exchange conditions, and its stability profile under various stressors.
Introduction: The Strategic Importance of this compound
This compound is a halogenated and fluorinated heterocyclic compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile.[1] The introduction of a trifluoromethyl (-CF₃) group at the 2-position significantly modulates the electronic properties of the thiophene ring. This powerful electron-withdrawing group enhances the compound's lipophilicity and can improve metabolic stability and binding affinity to biological targets.[2] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.[3]
This guide will provide a detailed exploration of the chemical behavior of this compound, offering practical insights and methodologies for its effective utilization in complex molecule synthesis.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the electrophilic bromination of 2-(trifluoromethyl)thiophene. The trifluoromethyl group is a deactivating, meta-directing group in traditional electrophilic aromatic substitution. However, in the context of a five-membered heteroaromatic ring like thiophene, the directing effects can be more complex. The bromination of 2-(trifluoromethyl)thiophene with N-bromosuccinimide (NBS) provides a reliable route to the desired 4-bromo isomer.
Synthetic Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the bromination of substituted thiophenes.[4][5]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)thiophene (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or tetrahydrofuran (THF). The reaction should be protected from light to prevent radical side reactions with NBS.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring (TLC or GC-MS) indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.
Reactivity Profile: A Hub for Molecular Diversification
The presence of both a trifluoromethyl group and a bromine atom imparts a unique reactivity profile to this compound, making it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 4-position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing -CF₃ group can influence the reactivity of the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) center.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[6] this compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their corresponding esters.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DME/H₂O | 85 | 80-90 |
Note: Yields are representative and can vary based on the specific substrates and reaction optimization.
The Stille coupling offers an alternative C-C bond formation strategy, utilizing organostannane reagents.[7][8] This reaction is known for its tolerance of a wide range of functional groups.[9]
Protocol for a Typical Stille Coupling:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%), and optionally a copper(I) co-catalyst (e.g., CuI) in an anhydrous, degassed solvent like toluene, DMF, or NMP.
-
Reaction: Heat the mixture, typically between 80-120 °C, until the reaction is complete.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Further aqueous work-up, drying, and purification by chromatography will yield the desired product.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2][10] this compound can be coupled with a variety of primary and secondary amines.[11]
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Protocol for a Typical Buchwald-Hartwig Amination:
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture under an inert atmosphere at temperatures ranging from 80 to 110 °C.
-
Work-up and Purification: After completion, cool the reaction, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. The residue is then purified by column chromatography.
Metal-Halogen Exchange
The bromine atom of this compound can undergo metal-halogen exchange, typically with organolithium reagents at low temperatures, to generate a potent nucleophilic thienyllithium species.[12] This intermediate can then be trapped with various electrophiles.
Reaction Pathway:
Caption: Metal-halogen exchange and subsequent electrophilic trapping.
Protocol for a Typical Lithium-Halogen Exchange:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium (1.0-1.1 eq.) dropwise.
-
Exchange: Stir the solution at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in THF at -78 °C and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, perform a standard aqueous work-up, and purify the product by chromatography.
Stability Profile
The stability of this compound under various conditions is a critical consideration for its storage, handling, and use in multi-step syntheses.
Table 2: Stability Overview of this compound
| Condition | Stability | Observations and Potential Degradation Pathways |
| Acidic | Moderate to Good | Generally stable in dilute, non-oxidizing acids. Strong, hot acidic conditions may lead to slow hydrolysis of the trifluoromethyl group or protodebromination. The thiophene ring itself can be susceptible to polymerization under strongly acidic conditions. |
| Basic | Moderate | Susceptible to nucleophilic aromatic substitution of the bromine atom with strong nucleophilic bases (e.g., NaOH, KOH) at elevated temperatures. The trifluoromethyl group is generally stable to basic hydrolysis under mild conditions but can be cleaved under harsh basic conditions. |
| Thermal | Good | The compound is thermally stable at temperatures commonly used for cross-coupling reactions (up to ~150 °C). At higher temperatures, decomposition may occur, potentially involving C-Br and C-S bond cleavage. |
| Photolytic | Moderate | Thiophene and its derivatives can undergo photochemical reactions, including isomerization and polymerization, upon exposure to UV light.[13] It is recommended to store the compound in a dark environment to prevent photodecomposition.[3] |
Handling and Storage Recommendations
To ensure the integrity of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere.[3] Commercial suppliers often recommend storage at 2-8 °C.[3]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity in a range of palladium-catalyzed cross-coupling reactions and its ability to undergo metal-halogen exchange provide medicinal and materials chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its successful application in research and development.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turi.org [turi.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene synthesis [organic-chemistry.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. chemistry.msu.edu [chemistry.msu.edu]
The Strategic Alchemy of a Privileged Scaffold: A Technical Guide to the Lipophilicity and Metabolic Stability of Molecules Containing 4-Bromo-2-(trifluoromethyl)thiophene
For the attention of researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the 4-Bromo-2-(trifluoromethyl)thiophene core, a heterocyclic scaffold of increasing interest in medicinal chemistry. We will dissect the intricate interplay between its structural components and the resulting physicochemical and metabolic properties, offering both theoretical insights and practical, field-proven methodologies for their assessment.
Introduction: The Emergence of a Promising Core
In the relentless pursuit of novel therapeutics, the strategic selection of a core molecular scaffold is paramount. The this compound moiety has emerged as a compelling starting point for the design of new chemical entities. Its thiophene ring is a well-established pharmacophore, present in numerous FDA-approved drugs, prized for its ability to engage in a variety of biological interactions. The deliberate placement of a bromine atom and a trifluoromethyl group further enhances its desirability, offering a powerful combination of synthetic versatility and the potential for finely tuned pharmacological profiles. This guide will illuminate the rationale behind its growing prominence by focusing on two critical pillars of drug design: lipophilicity and metabolic stability.
Part 1: Decoding Lipophilicity - The Gateway to Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs a molecule's ability to traverse cellular membranes and interact with its biological target. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.
The Influence of the this compound Core on Lipophilicity
The this compound scaffold is inherently lipophilic, a characteristic driven by its key substituents:
-
Thiophene Ring: As a five-membered aromatic heterocycle, the thiophene ring itself contributes to the molecule's nonpolar character.
-
Bromine Atom: The presence of a halogen, such as bromine, generally increases lipophilicity. This is due to its size and polarizability, which enhance van der Waals interactions with nonpolar environments.
-
Trifluoromethyl (CF3) Group: The trifluoromethyl group is a powerful modulator of physicochemical properties. Its introduction significantly increases lipophilicity. This is attributed to the high electronegativity of the fluorine atoms, which creates a strong dipole but also a non-polar, "Teflon-like" surface that is shielded from polar interactions with water. Studies on fluorinated morphine derivatives, for instance, have shown that the addition of a fluorine atom can significantly increase the LogP value, thereby enhancing the molecule's ability to cross lipid membranes.[1][2]
Experimental Determination of Lipophilicity (LogP)
While computational predictions are useful for initial screening, experimental determination of LogP is essential for accurate characterization. The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC).
| Method | Principle | Advantages | Disadvantages |
| Shake-Flask (OECD 107) | Direct measurement of a compound's distribution between n-octanol and water after equilibration. | Gold standard, high accuracy. | Time-consuming, requires pure compound, not suitable for high-throughput screening. |
| HPLC (OECD 117) | Correlation of a compound's retention time on a reverse-phase column with the retention times of standards with known LogP values. | Fast, high-throughput, requires small amounts of compound. | Indirect method, accuracy depends on the choice of standards and column. |
This protocol outlines the traditional and most accurate method for LogP measurement.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation of the two phases.
-
Accurately weigh a small amount of the test compound and dissolve it in the appropriate phase (usually the one in which it is more soluble).
-
Add the second phase to the tube in a defined ratio (e.g., 1:1 or 10:1 water:octanol).
-
Securely cap the tubes and place them on a mechanical shaker. Agitate at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After shaking, centrifuge the tubes to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
This protocol describes a faster, high-throughput method for estimating LogP.
Materials:
-
Test compound
-
A series of reference compounds with known LogP values
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water)
Procedure:
-
Prepare solutions of the test compound and the reference standards in a suitable solvent.
-
Develop an isocratic HPLC method that provides good separation of the reference standards.
-
Inject each reference standard and record its retention time.
-
Create a calibration curve by plotting the known LogP values of the standards against their retention times.
-
Inject the test compound and determine its retention time under the same chromatographic conditions.
-
Use the calibration curve to interpolate the LogP value of the test compound from its retention time.
Part 2: Navigating the Metabolic Maze - The Quest for Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A compound that is rapidly metabolized may have a short duration of action and poor bioavailability. Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. Therefore, achieving an optimal level of metabolic stability is a key objective in drug design.
The Role of the this compound Core in Metabolic Stability
The this compound scaffold possesses features that are expected to confer a degree of metabolic stability:
-
Thiophene Ring: While the thiophene ring can be a site of metabolism (e.g., S-oxidation), it is generally considered more metabolically stable than some other aromatic systems.
-
Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group is a well-established strategy to block metabolism at a specific site. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism. By replacing a metabolically labile group (e.g., a methyl group) with a CF3 group, the metabolic pathway can be effectively blocked, leading to a longer half-life and improved pharmacokinetic profile. This "metabolic switching" is a powerful tool in medicinal chemistry.
-
Bromine Atom: The presence of a bromine atom can also influence metabolism. While dehalogenation can occur, the C-Br bond is relatively strong. The electron-withdrawing nature of the bromine atom can also deactivate the aromatic ring towards oxidative metabolism.
While specific data for the this compound core is limited, a study on nonacidic thiophene-based derivatives as potential analgesic agents provides valuable insights. In this study, the metabolic stability of a lead compound was assessed in rat liver S9 fractions. The compound displayed a slow in vitro clearance with a half-life that was 1.5-fold longer than that of indomethacin, a well-known nonsteroidal anti-inflammatory drug. This suggests that the thiophene core can be part of a metabolically robust molecule.
In Vitro Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using subcellular fractions of the liver, such as microsomes or S9 fractions, or with intact hepatocytes. These assays measure the rate of disappearance of the parent compound over time.
Caption: A typical workflow for an in vitro microsomal stability assay.
This protocol provides a detailed methodology for assessing Phase I metabolic stability.
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
On ice, prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
-
Initiation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile or methanol. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the samples and then centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
| Parameter | Description | Significance |
| Half-life (t½) | The time it takes for the concentration of the parent compound to decrease by half. | A direct measure of the rate of metabolism. Shorter t½ indicates faster metabolism. |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow and protein binding. | A fundamental parameter used to predict in vivo hepatic clearance. |
Conclusion: A Scaffold of Strategic Advantage
The this compound core represents a highly promising scaffold for the development of novel therapeutics. Its inherent lipophilicity, conferred by the trifluoromethyl group and bromine atom, provides a strong foundation for achieving good cell permeability and target engagement. Furthermore, the strategic placement of the trifluoromethyl group offers a powerful tool for blocking metabolic pathways and enhancing metabolic stability. The synthetic utility of the bromine atom as a handle for further chemical modifications adds another layer of appeal for medicinal chemists.
This guide has provided a comprehensive overview of the key considerations regarding the lipophilicity and metabolic stability of molecules containing this privileged core. By understanding the theoretical underpinnings and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can effectively harness the strategic advantages of the this compound scaffold to design and optimize the next generation of innovative medicines.
References
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: A Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Heterocycles
In the intricate world of drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. Among the vast arsenal available to medicinal chemists, fluorinated heterocyclic compounds have emerged as particularly powerful tools. The incorporation of fluorine, and specifically the trifluoromethyl (CF₃) group, can profoundly and often favorably alter a molecule's physicochemical and biological properties.[1][2][3] This guide focuses on a specific, high-value building block: 4-Bromo-2-(trifluoromethyl)thiophene .
This molecule is not merely an intermediate; it is a strategic scaffold that combines three key features a medicinal chemist seeks:
-
A Thiophene Core: A well-established bioisostere for the phenyl ring, the thiophene nucleus offers a distinct electronic and metabolic profile while maintaining key structural interactions with biological targets.[4][5][6]
-
A Trifluoromethyl Group: This potent electron-withdrawing group enhances metabolic stability, modulates pKa, increases lipophilicity, and can improve binding affinity through unique electrostatic interactions.[1][3][7][8]
-
A Bromine Atom: Positioned at the 4-position, this halogen serves as a versatile and reliable synthetic handle for a wide array of cross-coupling reactions, enabling the systematic and late-stage introduction of molecular diversity.[9]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, reactivity, and strategic application of this compound in the design of novel therapeutics.
Physicochemical and Structural Profile
The utility of this compound stems directly from its unique structural and electronic characteristics. The thiophene ring is an electron-rich aromatic system, yet the powerful inductive effect of the CF₃ group at the 2-position significantly withdraws electron density, influencing the reactivity of the entire ring system.[9] The bromine atom at the 4-position provides a stable, yet highly reactive site for transition metal-catalyzed transformations.[9]
| Property | Value | Source |
| CAS Number | 1194374-08-7 | [10][11] |
| Molecular Formula | C₅H₂BrF₃S | [10][11] |
| Molecular Weight | 231.04 g/mol | [9][11] |
| Appearance | Liquid at room temperature | [9] |
| Purity | Typically ≥97% | [9][12] |
| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | [9][10] |
Synthetic Accessibility
A key consideration for any building block is its ease of synthesis. This compound can be reliably prepared via the bromination of 2-(trifluoromethyl)thiophene. A common and effective method involves using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent.[9][13]
Representative Synthetic Protocol: Bromination of 2-(trifluoromethyl)thiophene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-(trifluoromethyl)thiophene (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at room temperature for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Reactivity and Key Transformations: The Cross-Coupling Hub
The synthetic power of this compound is most evident in its performance in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 4-position is the primary site of reactivity, allowing for the precise formation of new carbon-carbon and carbon-nitrogen bonds.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. This compound [oakwoodchemical.com]
- 12. appretech.com [appretech.com]
- 13. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-Bromo-2-(trifluoromethyl)thiophene
Introduction
4-Bromo-2-(trifluoromethyl)thiophene is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the thiophene core, a bromine atom, and a trifluoromethyl group, make it a versatile intermediate for the synthesis of complex organic molecules. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse functionalities. The electron-withdrawing trifluoromethyl (CF₃) group significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a desirable feature in the design of pharmaceuticals and agrochemicals. This application note provides a detailed, field-proven protocol for the synthesis of this compound, focusing on procedural rationale, safety, and product validation.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via an electrophilic aromatic substitution reaction on the 2-(trifluoromethyl)thiophene ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivation makes the reaction more challenging compared to the bromination of unsubstituted thiophene.
The regioselectivity of the bromination is a critical aspect of this synthesis. In electrophilic substitution of 2-substituted thiophenes, the incoming electrophile typically adds to the C5 position. However, the powerful deactivating nature of the CF₃ group at the C2 position directs the electrophile to the C4 and C5 positions. While a mixture of isomers is possible, controlling the reaction conditions, such as temperature and the choice of brominating agent, is key to maximizing the yield of the desired 4-bromo isomer. N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid that is easier to handle and allows for a slow, controlled generation of the bromine electrophile, which can improve regioselectivity.[1][2]
The reaction is typically performed in an inert solvent, such as tetrahydrofuran (THF) or a chlorinated solvent, at low temperatures to manage the reaction's exothermicity and minimize the formation of byproducts, including the dibrominated species.[3][4]
Experimental Protocol
This protocol outlines the direct bromination of 2-(trifluoromethyl)thiophene using N-Bromosuccinimide.
Materials and Equipment:
-
Reagents:
-
2-(Trifluoromethyl)thiophene (C₅H₃F₃S, CAS No: 86093-76-7)
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂, CAS No: 128-08-5)
-
Tetrahydrofuran (THF), anhydrous (C₄H₈O, CAS No: 109-99-9)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or powder funnel
-
Thermometer
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
2-(Trifluoromethyl)thiophene: Is a flammable liquid and may be harmful if inhaled or absorbed through the skin.
-
Tetrahydrofuran (THF): Is a highly flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Bromine (if used as an alternative): Is highly corrosive, toxic, and causes severe burns. Handle with extreme caution.
-
Step-by-Step Synthesis Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum for inert gas inlet. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Charging the Flask: To the flask, add 2-(trifluoromethyl)thiophene (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the cold reaction mixture in small portions over 30-60 minutes. Maintain the internal temperature below -70 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C to neutralize any unreacted bromine species.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane or a hexane/ethyl acetate gradient as the eluent, to isolate the this compound.
-
Product Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring.
-
¹⁹F NMR: A singlet is expected for the CF₃ group. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence of the fluorinated group.[5][6]
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Data Summary Table
| Parameter | Value / Description | Rationale |
| Starting Material | 2-(Trifluoromethyl)thiophene | The precursor for electrophilic bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, often leading to better regioselectivity.[7] |
| Stoichiometry (NBS) | 1.0 - 1.1 equivalents | Using a slight excess can ensure complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An inert solvent suitable for low-temperature reactions. |
| Reaction Temperature | -78 °C | Low temperature is crucial to control the reaction rate and improve the regioselectivity for the 4-position. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or GC-MS for completion. |
| Work-up | Aqueous Na₂S₂O₃, NaHCO₃, Brine wash | To remove unreacted reagents and byproducts. |
| Purification | Flash Column Chromatography (Silica Gel) | To separate the desired 4-bromo isomer from other isomers and impurities. |
| Expected Yield | 60-80% (highly dependent on conditions) | Yield can vary based on the precise control of temperature and addition rate. |
| Final Product CAS | 1194374-08-7[8][9] | This compound |
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Key stages in the synthesis of this compound.
Conclusion
This application note details a reliable and reproducible protocol for the laboratory-scale synthesis of this compound. The key to a successful synthesis with a high yield of the desired regioisomer lies in the careful control of the reaction temperature and the slow addition of the brominating agent. The described method provides a direct route to this valuable synthetic intermediate, which is essential for advancing research in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. This compound [oakwoodchemical.com]
- 9. clearsynth.com [clearsynth.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromo-2-(trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-2-(trifluoromethyl)thiophenes from 4-Bromo-2-(trifluoromethyl)thiophene. Thiophene derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl moiety, such as increased lipophilicity and metabolic stability.[1] This document provides a foundational understanding of the reaction mechanism, optimized protocols, troubleshooting advice, and practical insights to enable researchers to successfully utilize this powerful synthetic transformation.
Introduction: The Significance of Trifluoromethylated Thiophenes
Thiophene-based compounds are ubiquitous scaffolds in a vast array of pharmaceuticals and functional materials.[1] The introduction of a trifluoromethyl (CF₃) group can dramatically influence a molecule's biological activity and physical properties. The CF₃ group is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets.[1] Consequently, the development of robust synthetic methodologies for the preparation of trifluoromethylated thiophenes is a critical endeavor in drug discovery and materials science.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2][3] This application note focuses on the specific challenges and opportunities associated with the Suzuki-Miyaura coupling of this compound, an electron-deficient heterocyclic halide.
Mechanistic Considerations for an Electron-Deficient Substrate
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] However, the electronic nature of this compound introduces specific considerations.
-
Oxidative Addition: The C-Br bond at the 4-position of the thiophene ring is activated by the electron-withdrawing trifluoromethyl group at the 2-position. This electronic deficiency facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step in the catalytic cycle. The reactivity of aryl halides in this step typically follows the order I > Br > Cl.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically accelerated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active palladium(0) catalyst. This step is generally facile for most substrates.
Optimized Reaction Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.
Reagents and Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[4]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4] The use of aqueous solvent mixtures often enhances the rate of transmetalation.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.
Table of Recommended Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound.
| Component | Recommendation | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like dppf can be more effective.[5][6] |
| Ligand | (If using a pre-catalyst like Pd(OAc)₂) | Buchwald or Herrmann-type phosphine ligands can be beneficial for electron-deficient substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often preferred to facilitate the formation of the boronate species without causing hydrolysis of the trifluoromethyl group.[4][7] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, or DMF | Aprotic polar solvents are generally effective. The addition of water can accelerate the reaction.[4] DMF can be useful for less soluble substrates. |
| Temperature | 80 - 100 °C | Higher temperatures are often required for the coupling of electron-deficient halides.[6] |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess of the boronic acid is typically used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst or a different catalyst/ligand combination.- Ensure all glassware is flame-dried and solvents are properly degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). |
| Protodeboronation of Boronic Acid | - Presence of protic impurities- High reaction temperature- Prolonged reaction time | - Use anhydrous solvents and reagents.- Lower the reaction temperature and monitor the reaction closely.- Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Incomplete reduction of Pd(II) pre-catalyst | - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.- Ensure the pre-catalyst is fully activated to Pd(0). |
| Debromination of Starting Material | - Formation of palladium-hydride species | - Use a milder base.- Ensure the absence of water and other protic impurities. |
| Difficult Purification | - Formation of closely-eluting byproducts | - Optimize the reaction to minimize byproduct formation.- Try different solvent systems for column chromatography or consider alternative purification methods like preparative TLC or HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-aryl-2-(trifluoromethyl)thiophenes. By understanding the mechanistic nuances associated with this electron-deficient substrate and by carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science, facilitating the development of novel and impactful molecules.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 4-Bromo-2-(trifluoromethyl)thiophene
Introduction: The Strategic Importance of Trifluoromethylated Thiophenes
Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1] The introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated thiophenes highly sought-after building blocks in drug discovery.[2] 4-Bromo-2-(trifluoromethyl)thiophene is a key intermediate, offering a reactive handle for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the -CF3 group significantly influences the reactivity of the thiophene ring, necessitating carefully optimized and robust protocols for successful carbon-carbon bond formation.[3]
This comprehensive guide provides detailed application notes and validated protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings of this compound. The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reliable and reproducible outcomes.
Understanding the Landscape: A Decision-Making Workflow
Choosing the appropriate coupling reaction is contingent on the desired final product and the nature of the coupling partner. The following workflow provides a high-level guide for selecting the most suitable palladium-catalyzed reaction.
Caption: Decision-making workflow for selecting a coupling reaction.
Suzuki-Miyaura Coupling: Forging Aryl-Thiophene Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp2)-C(sp2) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination, leading to higher reaction efficiency.[5] The base plays a crucial role in activating the boronic acid for transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-18 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 75 | 10-16 | 85-98 |
Expert Insights: For electron-deficient substrates like this compound, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can enhance the rate of transmetalation.[6] The use of advanced phosphine ligands such as SPhos can lead to higher yields and shorter reaction times, particularly with challenging boronic acids.[7]
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, creating a new C-C bond between an aryl halide and an alkene.[8] It is particularly useful for synthesizing styrenyl and acrylyl thiophene derivatives.
Mechanistic Rationale
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9] Key steps include the oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle for the Heck reaction.
Optimized Protocol for the Heck Reaction
This protocol is designed for the coupling of this compound with a generic alkene like styrene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, this compound, the alkene, and triethylamine via syringe.
-
Heat the reaction to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 16-24 hours.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 24 | 60-75 |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 16 | 70-85 |
| PdEnCat™ TPP30 | DBU | MeCN | 120 (MW) | 0.5-1 | 75-90 |
Expert Insights: For electron-deficient aryl bromides, the oxidative addition can be slower. Using more electron-rich and bulky phosphine ligands like P(o-tol)₃ or N-heterocyclic carbenes (NHCs) can accelerate this step.[5] Microwave-assisted heating can significantly reduce reaction times and improve yields.[11]
Sonogashira Coupling: Accessing Alkynyl Thiophenes
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-substituted thiophenes.[12]
Mechanistic Rationale
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed.[14]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Optimized Protocol for Sonogashira Coupling
This protocol is for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor by TLC or GC-MS. Reactions are often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 2-6 | 80-95 |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | MeCN | 75 | 12 | 85-98 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | 25 | 2-4 | 90-97 |
Expert Insights: Copper-free Sonogashira protocols are increasingly popular to avoid issues with homocoupling of the alkyne and potential copper contamination of the product.[14] For these systems, a strong, hindered base like cesium carbonate or 2,2,6,6-tetramethylpiperidine (TMP) is often required.[13][14]
Stille Coupling: Versatile C-C Bond Formation
The Stille reaction offers a versatile method for C-C bond formation using organostannane reagents.[15] A key advantage is the stability of organostannanes to a wide range of reaction conditions.[16]
Mechanistic Rationale
Similar to other cross-coupling reactions, the Stille coupling proceeds via oxidative addition, transmetalation, and reductive elimination.[2] The transmetalation step is often the rate-determining step and can be accelerated by the addition of a copper(I) co-catalyst or by using more polar solvents.[17]
Caption: Simplified catalytic cycle for the Stille coupling.
Optimized Protocol for Stille Coupling
This protocol is for the coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane) (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous Toluene, degassed
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed toluene and the organostannane via syringe.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor by TLC or GC-MS. The reaction is typically complete in 8-16 hours.
-
Cool the reaction and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | None | Toluene | 110 | 12-16 | 70-85 |
| Pd₂(dba)₃ / P(o-tol)₃ | None | Dioxane | 100 | 8-12 | 80-92 |
| Pd(PPh₃)₄ | CuI | NMP | 80 | 6-10 | 85-95 |
Expert Insights: The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[15] A KF workup is essential for precipitating the tin salts. The addition of a copper(I) co-catalyst can significantly accelerate the reaction, allowing for lower reaction temperatures and shorter reaction times.[17]
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of complex molecules in pharmaceutical and materials research. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully functionalize this valuable building block. Careful consideration of the catalyst system, ligands, base, and solvent, as guided by the mechanistic principles and expert insights discussed, will enable the efficient and reproducible synthesis of a diverse range of trifluoromethylated thiophene derivatives.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Heck Reaction [organic-chemistry.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Stille Coupling of 4-Bromo-2-(trifluoromethyl)thiophene: A Detailed Guide to Reaction Conditions and Protocol Optimization
Introduction: Navigating the Challenges of Coupling Electron-Deficient Thiophenes
The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] This guide provides a comprehensive overview and detailed protocols for the Stille coupling of 4-Bromo-2-(trifluoromethyl)thiophene, a substrate that presents unique challenges due to the electronic properties of the trifluoromethyl group and the thiophene ring.
This compound is an important building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[4] However, the strong electron-withdrawing nature of the CF3 group deactivates the thiophene ring, making the C-Br bond less susceptible to oxidative addition, a critical step in the Stille catalytic cycle.[1] This guide will provide researchers, scientists, and drug development professionals with the necessary insights and practical protocols to successfully navigate these challenges and achieve high-yielding coupling reactions.
Mechanistic Considerations: The Stille Catalytic Cycle
A thorough understanding of the Stille reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
For this compound, the electron-deficient nature of the substrate primarily impacts the initial oxidative addition step. The rate of this step is often slower compared to electron-rich aryl halides. Consequently, higher reaction temperatures and more electron-rich, bulky phosphine ligands are often required to facilitate the reaction.[7] The subsequent transmetalation and reductive elimination steps are also influenced by the choice of catalyst, ligand, and additives.
Key Reaction Parameters and Optimization Strategies
Achieving optimal results for the Stille coupling of this compound requires careful consideration of several experimental parameters.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common and effective choice. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that are reduced in situ to the active Pd(0) species.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | These ligands promote the oxidative addition of electron-deficient aryl bromides and accelerate the overall catalytic cycle.[7][8] |
| Organostannane | Aryl-, heteroaryl-, vinyl-, or alkynylstannanes | The choice of organostannane will determine the coupled product. Ensure high purity of the stannane reagent to avoid side reactions. |
| Solvent | Anhydrous, degassed polar aprotic solvents (e.g., Toluene, Dioxane, DMF, NMP) | These solvents effectively dissolve the reactants and catalyst and are stable at the required reaction temperatures. Rigorous degassing is crucial to prevent catalyst deactivation. |
| Additives | Copper(I) iodide (CuI), Cesium fluoride (CsF) | CuI can accelerate the transmetalation step, particularly with less reactive organostannanes.[9][10] CsF can also promote the reaction, especially when using less nucleophilic stannanes.[8] |
| Temperature | 80-120 °C | Higher temperatures are often necessary to overcome the activation barrier for the oxidative addition of the electron-deficient substrate. |
| Inert Atmosphere | Argon or Nitrogen | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocols
The following protocols provide a starting point for the Stille coupling of this compound. Optimization may be necessary depending on the specific organostannane used.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a variety of organostannane coupling partners.
Materials:
-
This compound
-
Organostannane (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed toluene or dioxane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and Pd(PPh₃)₄ (0.02-0.05 eq).
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed toluene (to make a ~0.1 M solution) via syringe.
-
Reagent Addition: Add the organostannane (1.1-1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.[6]
-
Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: A typical experimental workflow for the Stille coupling reaction.
Protocol 2: Optimized Conditions for Challenging Couplings using Pd₂(dba)₃ and a Bulky Ligand
This protocol is recommended when Protocol 1 gives low yields or for particularly challenging organostannane partners. The use of a bulky, electron-rich ligand can significantly improve the reaction outcome.[8]
Materials:
-
This compound
-
Organostannane (1.1 - 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%) (Optional)
-
Anhydrous and degassed dioxane or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and optionally CuI (0.05-0.1 eq).
-
Degassing: Evacuate the flask and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous and degassed dioxane or DMF via syringe.
-
Reagent Addition: Add the organostannane (1.1-1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation) | Ensure rigorous inert atmosphere and use freshly degassed solvents. |
| Low reaction temperature | Increase the temperature in 10 °C increments. | |
| Ineffective ligand | Switch to a more electron-rich, bulky ligand like XPhos or SPhos. | |
| Homocoupling of Organostannane | Reaction conditions too harsh | Lower the reaction temperature. Use a less reactive palladium source. |
| Impure organostannane | Purify the organostannane reagent before use. | |
| Formation of Protodebrominated Byproduct | Presence of water or other proton sources | Use anhydrous solvents and reagents. |
| Side reactions of the catalyst | Optimize ligand and temperature. | |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation with KF | Increase the stirring time with the KF solution. Use a larger volume of the KF solution. |
Conclusion
The Stille coupling of this compound, while presenting challenges due to its electronic properties, is a highly feasible and valuable transformation. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters—particularly the catalyst, ligand, and temperature—researchers can achieve high yields of the desired coupled products. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this powerful reaction in the synthesis of novel trifluoromethylated thiophene derivatives for a wide range of applications in drug discovery and materials science.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 4-Bromo-2-(trifluoromethyl)thiophene
Introduction: The Strategic Value of 4-Bromo-2-(trifluoromethyl)thiophene
This compound is a highly versatile heterocyclic building block in modern organic synthesis. Its structure, featuring a thiophene core substituted with a bromine atom and a trifluoromethyl (-CF₃) group, presents a unique combination of reactivity and physicochemical properties. The thiophene ring is a common scaffold in medicinal chemistry, known for its presence in numerous pharmacologically active compounds.[1] The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly enhances the metabolic stability and lipophilicity of parent molecules, often improving their bioavailability and binding affinity to biological targets.[2]
The bromine atom at the 4-position serves as a versatile synthetic handle, providing a reactive site for a wide array of transformations, most notably metal-halogen exchange and transition metal-catalyzed cross-coupling reactions.[2] This guide provides an in-depth exploration of the key strategies for functionalizing this valuable reagent, complete with detailed experimental protocols and insights into the causality behind methodological choices.
Reactivity Profile and Strategic Considerations
The electronic landscape of this compound is dominated by the interplay between the sulfur heteroatom and the two substituents.
-
Trifluoromethyl Group (-CF₃) at C2: This potent electron-withdrawing group deactivates the thiophene ring towards electrophilic aromatic substitution. It also increases the acidity of the adjacent C3-H proton.
-
Bromine Atom (-Br) at C4: This is the primary site for functionalization. The C-Br bond is readily activated by palladium catalysts for cross-coupling reactions or can be converted into a potent organometallic nucleophile via metal-halogen exchange.
-
C-H Bonds: The C5-H bond is the most susceptible to deprotonation by strong bases due to the influence of the adjacent sulfur atom and the electron-withdrawing -CF₃ group two carbons away. The C3-H is also activated, albeit to a lesser extent. This opens possibilities for selective C-H functionalization.
This electronic arrangement dictates the choice of reagents and reaction conditions for selective modification at different positions of the thiophene ring.
Key Functionalization Pathways
The functionalization of this compound can be strategically approached through several high-yield, reliable methods. This section outlines the most critical pathways, from generating organometallic intermediates to forming new carbon-carbon and carbon-heteroatom bonds.
References
Application Note: Regioselective Lithiation of 4-Bromo-2-(trifluoromethyl)thiophene for the Synthesis of Functionalized Heterocyclic Building Blocks
Abstract
This application note provides a comprehensive and detailed protocol for the efficient and regioselective lithiation of 4-Bromo-2-(trifluoromethyl)thiophene. This transformation is a cornerstone reaction for accessing a versatile thienyllithium intermediate, which serves as a powerful nucleophile for the introduction of a wide array of functional groups at the 4-position of the thiophene ring. Such functionalized thiophenes are critical intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and offers practical insights into troubleshooting and safety.
Introduction and Scientific Context
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings in biological systems. The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this compound has emerged as a valuable and versatile starting material.
The regioselective functionalization of this substrate is paramount for its use as a building block. Among the various methods, lithiation stands out for its efficiency and broad applicability. This protocol focuses on the generation of 4-lithio-2-(trifluoromethyl)thiophene via a lithium-halogen exchange reaction, a robust and kinetically controlled process that enables the precise formation of a carbon-lithium bond at the site of the bromine atom.
Reaction Mechanism and Key Considerations
The lithiation of this compound can theoretically proceed via two competitive pathways:
-
Lithium-Halogen Exchange: The direct exchange of the bromine atom with lithium. This reaction is typically very fast at low temperatures.
-
Directed ortho-Metalation (DoM): Deprotonation of a proton adjacent to a directing metalation group (DMG). The electron-withdrawing trifluoromethyl group can enhance the acidity of the protons at the 3- and 5-positions.
For bromo- and iodo-substituted arenes and heterocycles, lithium-halogen exchange is almost always significantly faster than deprotonation by alkyllithiums like n-butyllithium (n-BuLi).[2][3] The mechanism involves the formation of an 'ate' complex, and the rate of exchange follows the trend I > Br > Cl. Therefore, treating this compound with n-BuLi at low temperatures is expected to selectively yield the 4-lithiated species.
The choice of lithiating agent and reaction temperature is critical to the success of this transformation.
-
n-Butyllithium (n-BuLi): This is the reagent of choice for lithium-halogen exchange on brominated thiophenes. It is commercially available, highly reactive, and provides clean conversion at low temperatures.
-
Temperature (-78 °C): Conducting the reaction at -78 °C (a dry ice/acetone bath) is crucial for several reasons:
-
It ensures the kinetic lithium-halogen exchange pathway is favored over potential side reactions like directed metalation.
-
It prevents the degradation of the thermally sensitive thienyllithium intermediate.
-
It minimizes the reaction of n-BuLi with the THF solvent, which can occur at higher temperatures.
-
Experimental Protocol
This section provides a detailed, step-by-step procedure for the lithiation of this compound and subsequent quenching with an electrophile.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Rationale for Specification |
| This compound | >97% Purity | Oakwood Chemical[4] | High purity starting material is crucial for clean reactions and reproducible yields. |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Sigma-Aldrich | Commercially available, standardized solution. The concentration should be titrated before use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent, <50 ppm H₂O | Various | Anhydrous conditions are critical as organolithiums react violently with water. |
| Electrophile (e.g., DMF, TMSCl) | Anhydrous/Reagent Grade | Various | Must be dry to prevent quenching of the lithiated intermediate. |
| Inert Gas Supply | Argon or Nitrogen, >99.998% | Various | Prevents reaction of the organolithium with atmospheric oxygen and moisture. |
| Glassware | Schlenk flasks, dropping funnel | Various | Must be oven- or flame-dried immediately before use to remove all traces of water. |
| Cooling Bath | Dry Ice / Acetone | N/A | Reliably maintains the required -78 °C. |
Reaction Workflow Diagram
Caption: Experimental workflow for the lithiation of this compound.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Via syringe, add anhydrous THF to achieve a concentration of 0.3–0.5 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A color change is typically observed. Ensure the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The solution contains the active 4-lithio-2-(trifluoromethyl)thiophene intermediate.
-
Electrophilic Quench: Slowly add the desired anhydrous electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile is complete, stir the reaction at -78 °C for an additional 1-2 hours, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 2-3 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion; recovery of starting material | 1. Inactive n-BuLi. 2. Presence of moisture or oxygen. 3. Insufficient reaction time. | 1. Titrate the n-BuLi solution before use to determine its exact molarity. 2. Ensure all glassware is rigorously dried and the reaction is performed under a robust inert atmosphere. Use freshly distilled anhydrous solvent. 3. Increase the stirring time at -78 °C after n-BuLi addition to 1.5 hours. |
| Formation of debrominated starting material | The lithiated intermediate is quenched by a proton source (e.g., trace water in the electrophile or solvent). | Ensure all reagents, especially the electrophile, are scrupulously dried. If the debrominated product persists, consider purifying the electrophile immediately before use. |
| Formation of butyl-thiophene byproduct | Reaction of the lithiated intermediate with the n-butyl bromide byproduct of the exchange. | This is generally minimal at -78 °C. If it becomes an issue, consider using tert-butyllithium, as the tert-butyl bromide byproduct is eliminated to form unreactive isobutylene. However, t-BuLi is more pyrophoric and requires extra caution. |
Safety Precautions
-
n-Butyllithium: is a highly pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. It can cause severe chemical burns.
-
Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.
-
Low Temperatures: Cryogenic baths (-78 °C) can cause severe frostbite. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.
-
Quenching: The quenching of organolithium reagents is highly exothermic. Quench slowly at low temperatures to control the release of heat and gas.
Conclusion
The protocol described provides a reliable and efficient method for the regioselective lithiation of this compound. By leveraging a kinetically controlled lithium-halogen exchange, this procedure offers a straightforward entry into 4-substituted-2-(trifluoromethyl)thiophene derivatives, which are highly valuable intermediates for research and development in the pharmaceutical and materials science sectors. Adherence to anhydrous and inert conditions is critical for achieving high yields and purity.
References
Preparation of anti-inflammatory compounds from 4-Bromo-2-(trifluoromethyl)thiophene.
Application Note & Protocols
Topic: Strategic Synthesis of Novel Anti-Inflammatory Agents from 4-Bromo-2-(trifluoromethyl)thiophene
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous anti-inflammatory drugs.[1][2][3] This guide details the strategic use of this compound as a versatile starting material for the synthesis of potential anti-inflammatory compounds. The presence of a trifluoromethyl group can enhance metabolic stability and potency, while the bromo substituent provides a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the rationale behind key experimental choices, and outline standard workflows for the biological evaluation of the resulting compounds.
Introduction: The Thiophene Scaffold in Anti-Inflammatory Drug Design
Thiophene derivatives are integral to the development of anti-inflammatory therapeutics, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prominent examples.[1][2] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][4] The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects remains a significant challenge in medicine.[1][5]
The starting material, this compound, is an ideal building block for creating a diverse library of candidate molecules. Its key features are:
-
The Thiophene Core: A bioisostere of a phenyl ring, offering unique electronic properties and metabolic profiles.
-
The Bromine Atom: Positioned at C-4, it serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and amino moieties.
-
The Trifluoromethyl (CF₃) Group: This electron-withdrawing group at C-2 significantly modulates the electronic character of the thiophene ring. Furthermore, the CF₃ group is known to improve pharmacokinetic properties such as metabolic stability and membrane permeability, and can enhance binding affinity to biological targets.
This document provides a strategic framework for leveraging this building block to generate novel chemical entities for anti-inflammatory drug discovery programs.
Synthetic Strategy: Functionalization via Cross-Coupling
The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, functional group tolerance, and broad substrate scope. We will focus on two cornerstone reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Caption: Overall synthetic workflow from the starting material to final compounds.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the thiophene core and various aryl or heteroaryl boronic acids.[6] This allows for the synthesis of biaryl structures, a common motif in COX inhibitors. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient thiophenes.
Causality Behind Component Selection:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a reliable choice, though more advanced pre-catalysts can offer higher turnover numbers.
-
Ligand: The triphenylphosphine (PPh₃) ligands on the catalyst are often sufficient, but for challenging couplings, specialized ligands may be needed to facilitate reductive elimination.
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for activating the boronic acid partner in the catalytic cycle.[7] The choice of base can influence reaction rate and prevent side reactions.
-
Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.[7]
Buchwald-Hartwig Amination: Introducing Amine Functionality
The introduction of amine and amide functionalities is a key strategy in drug design, as these groups can form crucial hydrogen bonds with protein targets.[1][5] The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the thiophene ring and a primary or secondary amine.[8][9]
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[10] Palladium pre-catalysts are typically used in conjunction with these ligands.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. It is strong enough to deprotonate the amine-palladium complex without competing as a nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocols & Data
The following protocols are generalized and should be optimized for each specific substrate combination. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and reactivity.
Caption: Standard experimental workflow for synthesis and purification.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-(4-methoxyphenyl)-2-(trifluoromethyl)thiophene.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 231.04 | 1.0 | 231 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg |
| 1,4-Dioxane / H₂O (4:1) | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-2-(trifluoromethyl)thiophen-4-amine.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 231.04 | 1.0 | 231 mg |
| Aniline | 93.13 | 1.2 | 110 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18 mg |
| XPhos | 476.60 | 0.08 (8 mol%) | 38 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Screening for Anti-Inflammatory Activity
Once synthesized and characterized, the novel thiophene derivatives must be evaluated for biological activity. A tiered screening approach is typically employed, starting with in vitro biochemical and cell-based assays before progressing to more complex models.
Primary In Vitro Screening Assays
-
COX-1/COX-2 Inhibition Assay: This is a fundamental assay to determine if the compounds act as NSAIDs.[11][12] Commercially available kits are used to measure the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by recombinant COX-1 and COX-2 enzymes. The results are expressed as IC₅₀ values, and the ratio of IC₅₀ (COX-1/COX-2) determines the compound's selectivity.
-
Cellular Nitric Oxide (NO) Production Assay: This assay assesses the compound's ability to suppress inflammatory responses in cells.[13] Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce inflammation and produce nitric oxide (NO). The amount of NO in the cell culture supernatant is measured using the Griess reagent. A reduction in NO levels in the presence of the test compound indicates anti-inflammatory activity.[14]
-
Cytokine Release Assay: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation.[3][11] The ability of compounds to inhibit the release of these cytokines from LPS-stimulated immune cells (like macrophages or peripheral blood mononuclear cells) is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[15]
Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Conclusion
This compound stands out as a highly valuable and versatile platform for the synthesis of novel anti-inflammatory drug candidates. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling provide reliable and adaptable methods for generating structurally diverse compound libraries. By combining these powerful synthetic techniques with a systematic biological evaluation workflow, researchers can efficiently explore the structure-activity relationships of this privileged scaffold and accelerate the discovery of next-generation anti-inflammatory therapeutics.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. athmicbiotech.com [athmicbiotech.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Bromo-2-(trifluoromethyl)thiophene in the Development of Antimicrobial Agents
Introduction: The Strategic Importance of Fluorinated Thiophenes in Antimicrobial Research
The thiophene heterocycle is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving the pharmacokinetic profile and target engagement of drug candidates.[1] When combined with a trifluoromethyl (CF3) group—a moiety known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting scaffold becomes a highly promising platform for drug discovery.[3] 4-Bromo-2-(trifluoromethyl)thiophene, in particular, serves as a key building block, offering a reactive handle for the strategic elaboration of novel molecular architectures aimed at combating the growing threat of antimicrobial resistance.
This guide provides a comprehensive overview of the application of this compound in the synthesis of potential antimicrobial agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of results within the framework of structure-activity relationship (SAR) studies.
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the thiophene ring is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the coupling of the thiophene core with a wide array of (hetero)aryl boronic acids or esters, providing a straightforward and efficient route to a diverse library of compounds.[4][5][6]
The choice of the Suzuki-Miyaura reaction is deliberate. It is renowned for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast number of boronic acid building blocks, making it a highly versatile and reliable method in drug discovery campaigns.[4][6]
Experimental Protocol: Synthesis of 4-Aryl-2-(trifluoromethyl)thiophene Derivatives
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent system)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: To the mixture, add the palladium catalyst, such as Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.04 equiv.), or a pre-formed catalyst like Pd(PPh₃)₄ (0.05 equiv.). The use of a pre-catalyst can simplify the procedure and improve reproducibility.
-
Solvent Addition and Degassing: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-(trifluoromethyl)thiophene derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 4-Aryl-2-(trifluoromethyl)thiophene derivatives via Suzuki-Miyaura coupling.
Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7]
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized thiophene derivatives (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (DMSO)
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the synthesized compounds in CAMHB directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only sterile CAMHB.
-
Positive Control: Wells containing a known antibiotic with the bacterial inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used for the test compounds with the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Diagram of the Antimicrobial Evaluation Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Data Interpretation and Structure-Activity Relationship (SAR)
The MIC values obtained for a series of synthesized compounds allow for the development of a Structure-Activity Relationship (SAR). SAR studies are crucial for understanding which structural features are important for antimicrobial activity and for guiding the design of more potent analogues.[8]
By systematically varying the aryl group attached to the thiophene core, researchers can probe the effects of different substituents (e.g., electron-donating vs. electron-withdrawing groups, steric bulk, hydrogen bond donors/acceptors) on antimicrobial potency.
Table 1: Hypothetical MIC Data for a Series of 4-Aryl-2-(trifluoromethyl)thiophene Derivatives
| Compound ID | Aryl Substituent (R) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 1a | Phenyl | 64 | >128 |
| 1b | 4-Methoxyphenyl | 32 | 128 |
| 1c | 4-Chlorophenyl | 8 | 32 |
| 1d | 4-Nitrophenyl | 4 | 16 |
| 1e | 3,4-Dichlorophenyl | 2 | 8 |
| 1f | 2-Naphthyl | 16 | 64 |
-
Electron-withdrawing groups on the aryl ring (e.g., -Cl, -NO₂) appear to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Increased halogenation (comparing 1c to 1e ) may lead to a further increase in potency.
-
Steric bulk (comparing 1a to 1f ) might be tolerated, but the electronic effect seems more dominant.
These insights are invaluable for the next cycle of drug design, suggesting that further exploration of halogenated and other electron-deficient aryl groups could be a fruitful strategy.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. By combining this synthetic tractability with standardized antimicrobial screening protocols, researchers can efficiently explore the chemical space around the trifluoromethyl-thiophene scaffold and develop insightful structure-activity relationships. This systematic approach is fundamental to the rational design of new therapeutic agents to address the critical challenge of antimicrobial resistance.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-2-(trifluoromethyl)thiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and success rate of the Suzuki-Miyaura cross-coupling reaction involving 4-Bromo-2-(trifluoromethyl)thiophene. This particular substrate presents unique challenges due to the electron-deficient nature of the thiophene ring, which is further accentuated by the strongly electron-withdrawing trifluoromethyl group. This guide will help you navigate these challenges to achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Addressing Low Yield and Reaction Failures
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven strategies.
Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing to proceed. What are the primary factors I should investigate?
Answer:
Low yields in this specific Suzuki coupling can often be attributed to a few critical factors. A systematic evaluation of your reaction parameters is the most effective approach to identify and resolve the issue.
Initial Checks:
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas, such as argon or nitrogen, and that this atmosphere is maintained throughout the reaction.[1][2] Improper degassing is a common cause of catalyst deactivation.
-
Reagent Purity: Verify the purity of your this compound, boronic acid or ester, and base. Impurities can interfere with the catalytic cycle. Solvents should be anhydrous and degassed.[1]
-
Catalyst Activity: Ensure your palladium catalyst is fresh and has been stored correctly. Palladium(II) precatalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[1]
Advanced Troubleshooting:
If the initial checks do not resolve the issue, a more in-depth analysis of the catalytic system is necessary. The electron-deficient nature of the this compound substrate makes the oxidative addition step of the catalytic cycle more facile. However, subsequent steps like transmetalation and reductive elimination can be challenging.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate.[3] Consider using more robust catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands are known to accelerate both oxidative addition and reductive elimination, which is crucial for challenging substrates.[3][4]
Catalyst System Component Recommendation Rationale Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ These are common and effective Pd(0) sources. Ligand Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), Trialkylphosphines (e.g., P(t-Bu)₃) These ligands promote the reductive elimination step, which can be rate-limiting for electron-deficient substrates.[3][4] -
Base Selection: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2][5] The base activates the boronic acid to form a more nucleophilic boronate species.[6][7]
Base Recommendation Considerations Potassium Phosphate (K₃PO₄) Often a good starting point Effective for many challenging couplings, but solubility can be an issue.[2][8] Cesium Carbonate (Cs₂CO₃) A strong alternative Higher solubility in organic solvents can be advantageous.[3][9] Potassium Fluoride (KF) For base-sensitive substrates A milder base that can prevent decomposition of sensitive functional groups.[6] -
Solvent System: The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases if a two-phase system is used.[1]
Solvent System Recommendation Rationale 1,4-Dioxane/Water A common and effective mixture Balances polarity to dissolve both organic substrates and inorganic bases.[1][10] Toluene/Water A good alternative Similar to dioxane/water, but with a higher boiling point.[11] Anhydrous Solvents (e.g., THF, DMF) For water-sensitive substrates May require a more soluble base like Cs₂CO₃.[11][12]
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom.[2] This is a major pathway for boronic acid decomposition, especially with electron-deficient boronic acids.[1][13]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur.[14]
-
Solution:
-
Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[2]
-
Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents).
-
-
-
Dehalogenation: The bromo group on the thiophene can be replaced by a hydrogen atom.[15]
-
Solution:
-
This can be promoted by certain bases or impurities. Ensure high-purity reagents.
-
Optimize the catalyst system, as some ligands are more prone to promoting this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group on the thiophene ring a challenge for Suzuki coupling?
The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects on the reactivity of this compound:
-
Increased Reactivity towards Oxidative Addition: The electron-deficient nature of the aromatic ring makes the carbon-bromine bond more susceptible to oxidative addition to the Pd(0) catalyst.[15] This is generally beneficial for the first step of the catalytic cycle.
-
Challenges in Reductive Elimination: The electron-withdrawing nature of the product can make the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, more difficult. This can lead to a build-up of the Pd(II) intermediate and a stalled catalytic cycle. The use of bulky, electron-rich ligands helps to promote this final step.[4]
Q2: What is the optimal temperature for this reaction?
The optimal temperature is highly dependent on the specific catalyst system and substrates being used. While many Suzuki couplings are conducted at elevated temperatures (80-110 °C), some highly active modern catalyst systems can facilitate the reaction at or near room temperature.[3] It is often best to start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.[1][4] Excessive heat can lead to catalyst decomposition and increased side product formation.[2]
Q3: How should I monitor the progress of the reaction?
The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] This will allow you to determine when the starting material has been consumed and to identify the formation of the desired product and any major side products.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).[16]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1][16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1][16] The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][16]
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[1][16]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion in 4-Bromo-2-(trifluoromethyl)thiophene reactions
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)thiophene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block. The unique electronic properties of this compound, stemming from the interplay between the thiophene ring and the potent electron-withdrawing trifluoromethyl group, often lead to unexpected reactivity and low conversion rates in common synthetic transformations.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our goal is to explain the causality behind these challenges and provide field-proven, actionable solutions.
Troubleshooting Guide: Low Conversion & Side Reactions
Low conversion is the most frequently reported issue when working with this compound. The primary cause is the electronic nature of the substrate. The -CF₃ group deactivates the C-Br bond toward oxidative addition in palladium-catalyzed cross-coupling reactions, making it a challenging electrophile.[3] This guide is segmented by reaction type to directly address the most common synthetic applications.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
These reactions are fundamental for C-C and C-N bond formation but are often plagued by low yields with this substrate.
Question: My Suzuki-Miyaura coupling with this compound is stalling or giving me low yields. What are the primary causes and how can I fix it?
Answer: This is a classic problem of a difficult oxidative addition step. The electron-deficient nature of the thiophene ring makes the C-Br bond less reactive towards Pd(0) insertion.[4][5] Additionally, competing side reactions like protodeboronation of your boronic acid partner can consume starting materials.
Here is a systematic approach to troubleshoot this issue:
1. Catalyst & Ligand System Optimization (The Most Critical Factor): Your standard catalyst system (e.g., Pd(PPh₃)₄) is likely insufficient. You need a more active system designed for electron-deficient aryl halides.
-
Causality: Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[6] They promote the formation of a coordinatively unsaturated L-Pd(0) complex that is reactive enough to break the strong C-Br bond.
-
Solution: Switch to a modern catalyst system. Buchwald-type biarylphosphine ligands are the gold standard here.
| Parameter | Recommendation | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Standard precursors used to generate the active Pd(0) in situ. |
| Ligand | Primary: SPhos, XPhosSecondary: RuPhos, BrettPhos | These ligands are both bulky and highly electron-donating, which is essential for activating the electron-poor C-Br bond.[6][7] |
| Pd:Ligand Ratio | 1:2 to 1:2.2 | Ensures complete formation of the active L₂Pd complex and prevents catalyst decomposition. |
| Catalyst Loading | 2-5 mol% | Start with a higher loading due to the challenging substrate. You can try to lower it once the reaction is optimized. |
2. Base Selection: The choice of base is crucial for both activating the boronic acid and maintaining catalyst activity.
-
Causality: The base activates the boronic acid for transmetalation by forming a more nucleophilic boronate species. However, overly strong bases in the presence of water can accelerate the undesired protodeboronation side reaction.[8]
-
Solution: Use a moderately strong base with careful control of water content.
| Base | Recommendation | Rationale |
| Primary Choice | K₃PO₄, Cs₂CO₃ | Strong enough to promote the reaction but generally offer a good balance, minimizing protodeboronation compared to hydroxides.[7][9] |
| Secondary Choice | K₂CO₃, Na₂CO₃ | Milder options. May require higher temperatures or longer reaction times. |
| Avoid | NaOH, KOH, t-BuOK | These very strong bases can aggressively promote protodeboronation and catalyst degradation, especially at high temperatures.[7] |
3. Solvent and Temperature:
-
Causality: The solvent must solubilize all components and be stable at the required reaction temperature. Temperature directly impacts the reaction kinetics; higher temperatures can overcome the activation energy for oxidative addition but may also increase the rate of catalyst decomposition and side reactions.
-
Solution: Use a high-boiling point aprotic solvent and maintain a consistent temperature.
-
Solvents: A mixture of 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1) or THF/H₂O are standard choices.[7][8] The water is necessary to dissolve the base and facilitate transmetalation.
-
Temperature: Start at 80-90 °C and monitor. If conversion is slow, you can increase the temperature to 100-110 °C, but watch for catalyst decomposition (formation of palladium black).
-
Question: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of unreacted starting material. Why is this happening?
Answer: Similar to the Suzuki coupling, the key issue is the slow oxidative addition. Additionally, the thiophene sulfur and the amine nucleophile can act as ligands, potentially poisoning the palladium catalyst.
-
Causality: The catalytic cycle can be inhibited if the active sites on the palladium are blocked by the substrate or product. A highly active catalyst is needed to ensure the desired coupling outcompetes these deactivation pathways.[10]
-
Solution: Employ a robust catalyst system and a strong, non-nucleophilic base.
-
Catalyst System: Use a palladium precatalyst like an XPhos Pd G3 or BrettPhos Pd G3. These are air-stable and highly active, often requiring lower loadings and milder conditions.[10] If using a Pd(0) source like Pd₂(dba)₃, pair it with a ligand like XPhos or RuPhos.
-
Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig reactions.[10] It is strong enough to deprotonate the amine without interfering with the catalyst. LHMDS is a stronger alternative for particularly stubborn cases. Cs₂CO₃ is a milder option if your substrate is base-sensitive.[10]
-
Solvent: Anhydrous toluene or dioxane are the solvents of choice. Ensure they are thoroughly deoxygenated to prevent catalyst oxidation.
-
This protocol provides a robust starting point for coupling this compound.
-
Preparation: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (0.03 equiv), and SPhos (0.06 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
-
Addition of Base: Add powdered, anhydrous K₃PO₄ (2.0-3.0 equiv).
-
Degassing: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Perform at least three vacuum/backfill cycles with inert gas to ensure an oxygen-free environment.[8]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1). This can be done by bubbling inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via a syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A decision tree for troubleshooting low conversion in Pd-catalyzed cross-coupling reactions.
Section 2: Lithiation and Grignard Reactions
For transformations requiring a nucleophilic thiophene, metal-halogen exchange is the go-to method. However, this approach has its own set of common failures.
Question: I'm attempting a lithium-halogen exchange on this compound with n-BuLi, but upon quenching with an electrophile, I only recover the debrominated starting material, 2-(trifluoromethyl)thiophene. What's going wrong?
Answer: This is a very common and frustrating problem. It indicates that your lithiated intermediate is being quenched by a proton source before it can react with your electrophile. The source of the proton can be adventitious water or the reaction solvent itself.
-
Causality: Organolithium reagents are exceptionally strong bases and will react instantly with any available acidic proton. The C-H bonds of THF can be deprotonated by reactive organolithiums, especially if the reaction is allowed to warm or run for extended periods.
Troubleshooting Steps:
-
Rigorously Exclude Moisture: This is the most likely culprit.
-
Glassware: All glassware must be oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Solvents: Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl. Anhydrous diethyl ether is a less acidic alternative to THF.
-
Reagents: Ensure your electrophile is anhydrous. Liquid electrophiles can be distilled and stored over molecular sieves.
-
-
Control Temperature and Time:
-
Temperature: Perform the lithiation at -78 °C (dry ice/acetone bath). Do not let the reaction warm up. The 2-lithiated thiophene is thermally unstable.
-
Lithiation Time: Keep the time between adding n-BuLi and adding the electrophile short (typically 30-60 minutes). This is usually sufficient for complete exchange but minimizes solvent deprotonation.
-
-
Choice of Lithiating Agent:
-
Consider using tert-butyllithium (t-BuLi) instead of n-BuLi. It is more reactive and often provides faster, cleaner halogen-metal exchange at low temperatures.
-
-
Diagnostic Experiment (Deuterium Quench):
-
Run the reaction as usual, but instead of your electrophile, quench the reaction at -78 °C with deuterated methanol (MeOD) or D₂O. If you observe the deuterium-incorporated product by NMR or MS, it confirms that your lithiated species formed successfully, and the problem lies with the electrophile addition step or a proton source introduced with it. If you still see only the debrominated product, the issue is protonation from your setup or solvent before the quench.
-
Question: My Grignard formation from this compound fails to initiate. What can I do?
Answer: Failure to initiate is the most common problem with Grignard reactions and is almost always due to an inactive magnesium surface or the presence of inhibitors (like water).[11]
-
Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the aryl halide from reaching the metal surface. This layer must be physically or chemically removed to start the reaction.
Solutions to Initiate the Reaction:
-
Magnesium Activation:
-
Mechanical: Before the reaction, place the magnesium turnings in a dry flask and crush them gently with a glass stirring rod under an inert atmosphere. This breaks the MgO layer and exposes fresh metal.
-
Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium and a small amount of solvent. The disappearance of the iodine color or the evolution of gas (ethylene) indicates the magnesium is activated.
-
-
Ensure Anhydrous Conditions: As with lithiation, all glassware and solvents (typically THF or diethyl ether) must be scrupulously dry.[11]
-
Concentration & Hot Spots: Add only a small amount of your total solvent at first, so the initial addition of this compound creates a concentrated solution around the magnesium. Use a heat gun to gently warm a single spot on the flask to create a "hot spot," which can often provide the activation energy needed to start the reaction. Once it initiates (observe bubbling or a cloudy appearance), add the rest of the aryl bromide solution dropwise, diluted with the remaining solvent.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points for electron-deficient substrates.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a liquid, while many similar aromatic bromides are solids? A1: The presence of the trifluoromethyl group can disrupt crystal lattice packing. The -CF₃ group is bulky and its fluorine atoms are not strong hydrogen bond acceptors, which can lead to weaker intermolecular forces compared to non-fluorinated analogues, resulting in a lower melting point. The compound is typically supplied as a liquid or low-melting solid.[1]
Q2: I need to purify my starting material. What is the recommended procedure? A2: If you suspect impurities (e.g., other brominated isomers or starting material from its synthesis), purification can be achieved by vacuum distillation. Given its reactivity, it is best to perform this at the lowest possible temperature. Alternatively, for small scales, column chromatography on silica gel using a non-polar eluent like hexanes or a hexanes/dichloromethane mixture can be effective.
Q3: Is this compound stable to storage? A3: this compound is generally stable when stored correctly. To ensure its integrity, it should be stored in a dark environment, under an inert atmosphere (argon or nitrogen), and at refrigerated temperatures (2-8 °C).[1][12] Exposure to light and air can lead to slow decomposition over time.
Q4: Can I use N-bromosuccinimide (NBS) to synthesize this compound from 2-(trifluoromethyl)thiophene? A4: Yes, the synthesis often involves the electrophilic bromination of 2-(trifluoromethyl)thiophene.[1] However, controlling the regioselectivity can be challenging. The electron-withdrawing -CF₃ group directs electrophilic substitution primarily to the 5-position and secondarily to the 4-position. Reaction conditions (solvent, temperature, catalyst) must be carefully controlled to favor the formation of the 4-bromo isomer over the 5-bromo isomer.
Q5: Are there alternatives to palladium for cross-coupling reactions with this substrate? A5: While palladium is the most common, nickel-based catalysts have shown promise for coupling challenging electrophiles, including electron-deficient aryl bromides and even aryl fluorides.[4][13] Developing a nickel-catalyzed method would require significant optimization but could be a viable alternative if palladium systems consistently fail.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ikm.org.my [ikm.org.my]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Bromo-5-(trifluoromethyl)thiophene | 143469-22-1 [sigmaaldrich.cn]
- 13. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions with Thiophene Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with protodeboronation during Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids. Thiophene moieties are crucial building blocks in pharmaceuticals and materials science, but their boronic acid derivatives are notoriously susceptible to this undesired side reaction.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.
Understanding the Problem: The "Why" Behind Protodeboronation
Before diving into troubleshooting, it's critical to understand the underlying mechanism of protodeboronation. It is a chemical reaction where a proton source cleaves the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[3][4] This side reaction consumes your starting material, reducing the yield of your desired coupled product and generating the corresponding simple thiophene as a byproduct.[4]
Several factors can promote this unwanted pathway, especially with electron-rich heteroaromatic systems like thiophene.[5][6] The reaction is highly sensitive to pH, with both acid- and base-catalyzed mechanisms existing.[3][4][7] Under the basic conditions typical for Suzuki-Miyaura couplings, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[7][8][9]
Visualizing the Competing Pathways
To better understand the challenge, let's visualize the competition between the desired Suzuki-Miyaura catalytic cycle and the off-cycle protodeboronation pathway.
Caption: Competition between Suzuki coupling and protodeboronation.
The key to a successful reaction is to ensure that the rate of transmetalation (k_trans) is significantly faster than the rate of protodeboronation (k_proto).
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments.
Q1: I'm observing a significant amount of the corresponding des-boro thiophene byproduct. What is the most likely cause?
The presence of the des-boro thiophene is a clear indication of protodeboronation.[4] This is particularly common with electron-rich thiophene boronic acids.[5][6] The primary factors that accelerate this side reaction under Suzuki conditions are:
-
Strong Bases and Aqueous Conditions: The combination of a strong base (like NaOH or KOH) and water promotes the formation of the boronate anion, which is highly susceptible to protonolysis by water.[7][8][9] Thienylboronic acids are reported to be most rapidly protodeboronated at a pH > 10.[10]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[4]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the opportunity for protodeboronation to occur.[4]
-
Inefficient Catalyst System: If the catalytic cycle is slow, particularly the transmetalation step, protodeboronation has more time to compete as a non-productive pathway.
Q2: How can I minimize protodeboronation? What are the first parameters I should adjust?
Your primary goal is to accelerate the desired cross-coupling reaction relative to the protodeboronation. Here’s a systematic approach to optimization:
1. Modify Your Boron Source: The "Slow-Release" Strategy
Instead of using the free boronic acid, consider more stable derivatives that slowly release the boronic acid in situ. This keeps the instantaneous concentration of the reactive boronic acid low, minimizing the opportunity for side reactions.[3]
-
Boronic Esters (Pinacol or MIDA): Pinacol (Bpin) and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable than their corresponding boronic acids.[6][11] They are less prone to protodeboronation and can often be used directly in the reaction.[1][6][11] MIDA boronates, in particular, are known for their high stability and can be used in sequential cross-coupling strategies.[12]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are also stable crystalline solids that slowly hydrolyze under reaction conditions to provide the boronic acid.
| Boron Reagent | Structure Example (2-Thienyl) | Stability | Key Advantage |
| Boronic Acid | Th-B(OH)₂ | Low | Often commercially available |
| Pinacol Boronate | Th-B(pin) | High | Increased stability, "slow-release"[6][11] |
| MIDA Boronate | Th-B(MIDA) | Very High | Indefinitely air-stable, allows for slow release[13] |
| Trifluoroborate | [Th-BF₃]K | High | Stable, crystalline solid, slow hydrolysis[14] |
2. Re-evaluate Your Base and Solvent System
The choice of base is critical. Strong, aqueous bases can be detrimental.
-
Weaker Bases: Switch from strong hydroxide bases (NaOH, KOH) to weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[6][15]
-
Anhydrous Conditions: While some water can be beneficial, excess water promotes protodeboronation.[6] Using anhydrous solvents can be an effective strategy, especially with highly sensitive substrates.[16] If using a base like K₃PO₄, which requires some water to be effective, a minimal amount (e.g., a 10:1 or 20:1 solvent:water ratio) can be a good compromise.[12][17]
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are commonly used.[1][18] Sometimes, a change in solvent can significantly impact the reaction outcome.
3. Optimize the Catalyst System for Speed
A highly active catalyst that promotes rapid transmetalation is your best defense against protodeboronation.
-
Ligand Selection: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often highly effective.[14][15] They can accelerate the rate-limiting oxidative addition and subsequent steps. However, be aware that some studies suggest that very bulky ligands can paradoxically promote palladium-catalyzed protodeboronation, so careful optimization is key.[19][20]
-
Palladium Precatalyst: Using a pre-formed, air-stable Pd(II) precatalyst can lead to more consistent formation of the active Pd(0) species.[14] This can be particularly useful for coupling unstable boronic acids, as the active catalyst is generated rapidly under conditions where the boronic acid decomposition is slow.[14]
Q3: My reaction is still sluggish even after changing the base and solvent. What should I try next?
If your reaction is slow, protodeboronation will inevitably become a major issue. Here's how to troubleshoot a sluggish reaction:
-
Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be enough to push the reaction to completion faster.
-
Check Reagent Purity: Ensure your aryl halide, boronic acid derivative, and solvent are pure. Impurities can inhibit the catalyst.
-
Temperature Optimization: While high temperatures can promote protodeboronation, sometimes a moderate increase is necessary to overcome the activation energy for oxidative addition, especially with less reactive aryl chlorides.[21] A good starting point is often 80-100 °C.[21] If you are observing significant protodeboronation, try lowering the temperature and compensating with a more active catalyst system.[16]
Q4: Should I be concerned about degassing the reaction mixture?
Yes, absolutely. Oxygen can lead to the oxidative homocoupling of your boronic acid, another common side reaction.[11] It can also lead to the formation of palladium-peroxo species that can consume the boronic acid.[11]
Protocol for Degassing:
-
Combine all solid reagents (aryl halide, boronic acid derivative, base, catalyst, and ligand) in a dry reaction flask equipped with a stir bar.
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen).
-
Repeat this evacuate/backfill cycle at least three times to ensure the atmosphere is inert.
-
Add your degassed solvent(s) via syringe.
Q5: Is there a general-purpose, robust starting protocol for Suzuki couplings with thiophene boronic acids?
While every reaction requires optimization, the following protocol is a robust starting point that incorporates best practices to minimize protodeboronation.
Experimental Protocol: A Starting Point for Success
This protocol is designed for the coupling of an aryl halide with a thiophene pinacol boronate ester.
Materials:
-
Aryl Halide (1.0 equiv)
-
Thiophene Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, thiophene boronic acid pinacol ester, base, palladium precatalyst, and ligand.[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting protodeboronation.
By systematically addressing these key reaction parameters—the nature of the boron reagent, the base/solvent system, and the catalyst's efficiency—researchers can significantly suppress protodeboronation and achieve high yields in Suzuki-Miyaura couplings of thiophene boronic acids.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 4-Bromo-2-(trifluoromethyl)thiophene Reaction Mixtures
Welcome to the technical support center for the purification of 4-Bromo-2-(trifluoromethyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this compound to a high degree of purity. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: My final product is contaminated with the starting material, 2-(trifluoromethyl)thiophene.
-
Potential Cause: Incomplete bromination reaction or inefficient removal during workup. The starting material is often more volatile than the brominated products.
-
Recommended Solution:
-
Reaction Optimization: Ensure your bromination reaction goes to completion by monitoring it with Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or adding a slight excess of the brominating agent (e.g., N-bromosuccinimide, NBS).
-
Purification Strategy: Fractional distillation under reduced pressure is highly effective for removing the lower-boiling starting material. Due to the likely close boiling points of the isomers, a column with a high number of theoretical plates is recommended for optimal separation.
-
Issue 2: GC-MS analysis shows the presence of isomeric impurities, such as 5-Bromo-2-(trifluoromethyl)thiophene.
-
Potential Cause: Lack of regioselectivity in the bromination reaction. The directing effects of the trifluoromethyl group can lead to the formation of multiple isomers.
-
Recommended Solution:
-
Chromatographic Separation: Flash column chromatography is the most effective method for separating regioisomers. Given the fluorinated nature of the compounds, careful selection of the stationary and mobile phases is crucial. A common starting point is silica gel with a non-polar/polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. The separation of these isomers can be challenging, so a shallow gradient and careful fraction collection are key.[1]
-
Reaction Control: The choice of brominating agent and reaction conditions can influence regioselectivity. For instance, using a bulky brominating agent might favor the formation of one isomer over another.
-
Issue 3: I am observing di-brominated byproducts in my product mixture.
-
Potential Cause: Over-bromination of the thiophene ring due to an excess of the brominating agent or prolonged reaction times.
-
Recommended Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Adding it portion-wise or as a dilute solution can help to minimize over-bromination.
-
Purification: Di-brominated species are significantly less volatile and more polar than the mono-brominated product. They can typically be separated by fractional distillation (they will remain in the distillation pot) or by flash column chromatography (they will have a lower Rf value).
-
Issue 4: The purified product appears colored, even after chromatography or distillation.
-
Potential Cause: Presence of trace, highly colored impurities or degradation of the thiophene ring. Thiophene derivatives can be sensitive to strong acids and oxidants.
-
Recommended Solution:
-
Activated Charcoal Treatment: If the discoloration is due to minor impurities, a treatment with activated charcoal can be effective. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite.
-
Inert Atmosphere: When performing distillations at elevated temperatures, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: A multi-step approach is often the most reliable. A preliminary purification by fractional distillation under reduced pressure can effectively remove volatile impurities like the starting material and some solvents. This is then typically followed by flash column chromatography to separate the desired 4-bromo isomer from other regioisomers.
Q2: What are the expected boiling points of this compound and its common isomers?
Q3: Can I use recrystallization to purify this compound?
A3: this compound is often a liquid at room temperature, which makes traditional recrystallization challenging. However, for closely related solid brominated thiophenes, recrystallization from solvents like hexane has been reported.[1] If your product solidifies at low temperatures, low-temperature crystallization from a non-polar solvent could be a viable option.
Q4: How can I confirm the purity and isomeric identity of my final product?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity and identifying the components of your mixture. While regioisomers may have very similar mass spectra, they can often be separated by the gas chromatograph, allowing for their individual identification and quantification.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of your desired isomer. The coupling patterns and chemical shifts of the thiophene protons in ¹H NMR will be distinct for each isomer. ¹⁹F NMR can provide information about the electronic environment of the trifluoromethyl group.
Q5: Are there any specific safety precautions I should take when handling and purifying this compound?
A5: Yes. As with all halogenated organic compounds, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed to remove lower-boiling impurities, such as unreacted 2-(trifluoromethyl)thiophene, and higher-boiling impurities, like di-brominated species.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (or a packed column for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound reaction mixture into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will primarily contain any residual solvent and the unreacted, more volatile starting material.
-
Main Fraction: As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound.
-
Residue: Higher-boiling impurities, such as di-brominated thiophenes, will remain in the distillation flask.
-
-
Analysis: Analyze the collected fractions by GC-MS to assess their purity and composition.
Protocol 2: Purification by Flash Column Chromatography
This protocol is aimed at separating the 4-bromo isomer from other regioisomers.
Step-by-Step Methodology:
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane or petroleum ether.
-
Sample Loading: Dissolve the crude or distilled product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate or toluene. A suggested starting gradient could be from 0% to 5% ethyl acetate in hexane.
-
Fraction Collection: Collect small fractions and monitor their composition using TLC.
-
Analysis: Combine the fractions containing the pure desired product, as determined by TLC and confirmed by GC-MS and NMR.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
| Parameter | Fractional Distillation | Flash Column Chromatography |
| Primary Goal | Removal of volatile and non-volatile impurities. | Separation of regioisomers. |
| Stationary Phase | N/A | Silica Gel (230-400 mesh) |
| Mobile Phase | N/A | Hexane/Ethyl Acetate or Petroleum Ether/Toluene gradient |
| Key Advantage | Good for large-scale, initial cleanup. | High resolution for separating closely related isomers. |
| Key Disadvantage | May not separate isomers with close boiling points. | Can be time-consuming and requires solvent usage. |
Table 1: Comparison of Primary Purification Techniques.
Purity Assessment
Accurate determination of purity is critical. The following are recommended analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms or DB-5ms) is a good starting point.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) will be necessary to separate all components.
-
-
MS Analysis: The mass spectrometer will provide mass-to-charge ratios of the eluting compounds, aiding in their identification by comparing the fragmentation patterns with known spectra or by interpreting the fragmentation.
¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Spectral Interpretation: The chemical shifts and coupling constants of the thiophene protons will be characteristic of the 4-bromo substitution pattern. The presence of other isomeric impurities will be evident from additional sets of signals in the aromatic region.
Visualizing the Workflow
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 2. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient Thiophenes
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of electron-deficient thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this challenging class of substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient thiophenes challenging substrates for Suzuki coupling?
Electron-deficient thiophenes present a unique set of challenges in Suzuki coupling primarily due to the electronic nature of the thiophene ring. The electron-withdrawing groups on the thiophene ring decrease the electron density of the carbon-halogen bond. This can make the initial, often rate-limiting, oxidative addition step of the palladium catalyst more facile compared to electron-rich systems. However, the resulting palladacycle is more electron-poor, which can impact the subsequent transmetalation and reductive elimination steps. Furthermore, electron-deficient heteroaromatics can be more susceptible to side reactions.
Q2: What are the most effective bases for the Suzuki coupling of electron-deficient thiophenes and why?
The choice of base is critical as it facilitates the transmetalation step by activating the boronic acid.[1] For electron-deficient thiophenes, a careful balance must be struck. While a strong base is needed to promote the formation of the boronate species, an overly strong or highly nucleophilic base can lead to undesired side reactions.
Commonly used inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2]
-
Potassium Phosphate (K₃PO₄): Often a robust choice for challenging couplings, providing a good balance of basicity.
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base, particularly for difficult couplings, though it is more expensive.[3]
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective in less demanding systems.
The selection of the base should also consider the solvent system, as the solubility and reactivity of the base are interconnected.[2]
Q3: How does the choice of solvent influence the reaction outcome with electron-deficient thiophenes?
The solvent plays a multifaceted role in the Suzuki coupling by influencing the solubility of reagents, the stability of catalytic intermediates, and the rate of the reaction steps.[4] For electron-deficient thiophenes, the solvent polarity can be a key parameter to optimize.
Aprotic polar solvents or ethereal solvents, often in the presence of a small amount of water, are standard.[3] Common choices include:
-
Dioxane/Water or THF/Water mixtures: These are frequently used solvent systems that provide good solubility for both the organic substrates and the inorganic base.[2][5]
-
Toluene: A nonpolar solvent that can be effective, particularly when trying to minimize certain side reactions.[6]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be beneficial in some cases, but may also promote side reactions at elevated temperatures.[6]
The choice of solvent can influence the selectivity of the coupling, especially in cases of polyhalogenated thiophenes.[6][7]
Q4: What is the role of the palladium catalyst and ligand in this specific reaction?
The palladium catalyst, in conjunction with a phosphine ligand, is the heart of the Suzuki coupling. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[8] For challenging substrates like electron-deficient thiophenes, the choice of ligand is paramount.[3]
Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[9][10] The Buchwald biaryl phosphine ligands are considered the industry standard for such transformations.[3]
-
SPhos and XPhos: These are particularly effective for coupling electron-deficient aryl halides and have demonstrated broad applicability.[9][11]
The catalyst system must be tailored to facilitate the specific challenges posed by the electron-deficient thiophene substrate.[3]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Diagnosing Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Possible Causes and Solutions:
-
Ineffective Catalyst System:
-
Cause: The chosen palladium precatalyst or ligand may not be suitable for the specific electron-deficient thiophene substrate. Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging couplings.[3]
-
Solution: Switch to a more robust catalyst system. Employ bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos in combination with a suitable palladium precatalyst like Pd(OAc)₂ or a precatalyst from the Buchwald family.[9][11]
-
-
Suboptimal Base and Solvent Combination:
-
Cause: The base may not be strong enough to efficiently generate the boronate, or the solvent may not provide adequate solubility for all reaction components.
-
Solution: Screen a panel of bases and solvents. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[3] Consider solvent systems like dioxane/water or THF/water to ensure all components are in solution.[2][5]
-
-
Decomposition of Boronic Acid (Protodeboronation):
-
Cause: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of excess water or strong bases.[3] Aryltrifluoroborate salts are often more resistant to protodeboronation compared to aryl boronic acids.[12]
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider using the corresponding boronic ester (e.g., pinacol ester) or an MIDA boronate for increased stability.
-
Use anhydrous solvents and carefully control the amount of water in the reaction.[3]
-
Optimize the base; sometimes a weaker base or a fluoride source like KF can mitigate this issue.[1]
-
-
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress by TLC or LC-MS.[2] If starting material remains, consider increasing the reaction temperature or extending the reaction time.
-
Problem 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Their Mitigation:
| Side Product | Plausible Cause | Recommended Solution(s) |
| Homo-coupling of Boronic Acid | - Oxygen contamination leading to oxidative coupling.- High catalyst loading or temperature. | - Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[3]- Use degassed solvents.[5]- Optimize catalyst loading and reaction temperature. |
| Protodeboronation Product | - Excess water or strong base leading to the cleavage of the C-B bond.[3] | - Use anhydrous solvents and control the water content.- Switch to a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate).- Use a milder base or a fluoride source like KF.[1] |
| Dehalogenation of Thiophene | - Presence of reducing agents or certain side reactions catalyzed by palladium. | - Ensure high purity of all reagents.- Screen different phosphine ligands, as the ligand can influence the rates of competing pathways. |
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the presence of residual catalyst, ligands, or closely related side products.
Strategies for Cleaner Reactions and Easier Purification:
-
Optimize Catalyst Loading:
-
Action: Use the lowest effective catalyst loading to minimize palladium residues in the final product. Modern catalyst systems with bulky biaryl phosphine ligands often allow for very low catalyst loadings.[9]
-
Rationale: Lowering the amount of palladium and ligand simplifies the removal of these components during workup and chromatography.
-
-
Aqueous Workup:
-
Action: Perform a thorough aqueous workup to remove the inorganic base and other water-soluble impurities.
-
Rationale: This is a simple and effective first step in purification before proceeding to chromatography.
-
-
Filtration through Silica Gel or Celite:
-
Action: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a short plug of silica gel or Celite.
-
Rationale: This can help to remove a significant portion of the palladium catalyst and polar impurities before column chromatography.
-
Experimental Protocols
General Protocol for Suzuki Coupling of an Electron-Deficient Thiophene Bromide
This protocol is a general starting point and may require optimization for specific substrates.[2]
Materials:
-
Electron-deficient thiophene bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane and deionized water, 3:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the thiophene bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv).[2]
-
Evacuate and backfill the flask with an inert gas (repeat this process three times).[3]
-
Add the degassed solvent system (e.g., dioxane/water, 3:1) via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][13]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Inert Atmosphere Techniques for Sensitive Coupling Reactions
Welcome to the technical support center dedicated to mastering inert atmosphere techniques for sensitive coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and success of air- and moisture-sensitive catalytic processes. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind each step, ensuring your experimental setups are robust and your results are reproducible.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and stumbling blocks encountered when setting up and running sensitive coupling reactions.
Q1: My palladium cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or failing completely. What's the first thing I should check?
A1: Before scrutinizing the catalyst, ligand, or substrates, your primary suspect should always be the integrity of your inert atmosphere. The active form of most palladium catalysts, Pd(0), is readily oxidized by trace amounts of oxygen, leading to catalyst deactivation and the formation of palladium black.[1] This is a clear visual indicator of catalyst decomposition.[1] Similarly, moisture can hydrolyze sensitive reagents and catalysts.[2][3]
Immediate Actions:
-
Verify Inert Gas Flow: Ensure a steady, positive pressure of inert gas (argon or nitrogen) is maintained throughout the reaction setup.[1] A simple oil bubbler in the exhaust line provides a constant visual confirmation of positive pressure.[4]
-
Check for Leaks: Even microscopic leaks can compromise the atmosphere. Inspect all ground-glass joints, septa, and tubing connections. For Schlenk lines, a vacuum leak test is advisable before starting.[5]
-
Assess Solvent Quality: Anhydrous, deoxygenated solvents are non-negotiable.[1] If you are not using a solvent purification system (SPS), ensure your solvents have been freshly and rigorously degassed.[1][3]
Q2: I see black particles (palladium black) forming in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black is a definitive sign of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into an inactive, elemental form.[1]
Causality and Prevention:
-
Oxygen Contamination: This is the most frequent cause. Oxygen oxidizes the Pd(0) catalyst, leading to its deactivation and subsequent precipitation.[1][6] Rigorous degassing of solvents and maintaining a strict inert atmosphere are essential preventative measures.[1]
-
High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.[1] It is always best to run the reaction at the lowest temperature that provides a reasonable reaction rate.[1]
-
Inadequate Ligand Protection: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) center and preventing it from aggregating.[1] An insufficient amount of ligand can leave the palladium exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess may be beneficial in some cases.[1]
Q3: What is the most effective method for degassing solvents, and how long do they stay degassed?
A3: The choice of degassing method depends on the sensitivity of your reaction and the volume of solvent required. The effectiveness of these methods varies significantly.
| Degassing Method | Effectiveness | Best For | Notes |
| Freeze-Pump-Thaw | Most Effective | Highly sensitive reactions (e.g., organometallics, high-temperature reactions).[7] | This is the gold standard for removing dissolved gases.[7][8] It involves freezing the solvent with liquid N₂, applying a high vacuum to remove gases from the headspace, and then thawing.[7][9] This cycle is typically repeated three times.[7][8] |
| Sonication with Inert Gas | Moderately Effective | HPLC applications and some less sensitive reactions.[8][9] | The solvent is sonicated under a light vacuum, followed by backfilling with an inert gas. Repeating this for 5-10 cycles can quickly degas solvents.[8][9] |
| Purging (Sparging) | Least Effective | Roughly degassing large volumes of solvent where ultimate purity is not required.[9][10] | This method involves bubbling an inert gas (like nitrogen or argon) through the solvent for an extended period (30-60 minutes).[8][9][10] While simple, it is the least efficient method.[9] |
A properly degassed solvent stored in a sealed Schlenk flask under a positive pressure of inert gas can typically be used for 1-2 days.[7][8]
Q4: Schlenk line vs. Glovebox: Which should I use for my experiment?
A4: The choice between a Schlenk line and a glovebox depends on the scale, complexity, and specific requirements of your synthesis.[11]
-
Glovebox: Ideal for manipulating solids (weighing, transferring), preparing catalyst stock solutions, and conducting entire experiments that involve numerous manipulations.[11][12] They provide a continuously purified inert atmosphere (<1 ppm O₂ and H₂O is achievable) and allow for the use of standard lab equipment like balances and spatulas in an inert environment.[2][13] However, they are susceptible to contamination from volatile chemicals which can poison the catalyst used to scrub the atmosphere.[8]
-
Schlenk Line: A versatile tool for performing reactions in solution, including refluxing, distillations, and filtrations under an inert atmosphere.[12] It is particularly well-suited for reactions that require heating or cooling, as the glassware can be easily moved to heating mantles or cooling baths. It is often used in conjunction with a glovebox, where solids are weighed inside the box and then transferred to a Schlenk flask for the reaction.[11]
Section 2: Troubleshooting Guides - A Deeper Dive
This section provides structured troubleshooting for more complex issues, complete with workflow diagrams to guide your decision-making process.
Guide 1: Diagnosing a Failed Reaction
If your reaction has failed to yield the desired product despite following the protocol, a systematic approach is needed to identify the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Failed Coupling Reactions.
Detailed Steps & Explanations:
-
Step 1: Interrogate the Inert Atmosphere (Node B & C)
-
Qualitative Check: Did you observe any discoloration of oxygen indicators if used? Was the bubbler flow consistent?
-
Quantitative Check (Glovebox): Check the O₂ and H₂O analyzer readings.[14][15] A sudden spike indicates a leak or a large solvent spill.[14] Levels should ideally be <1 ppm for sensitive work.[13][15][16]
-
Action: If the atmosphere is suspect, rigorously re-check your setup. For Schlenk lines, ensure all joints are properly greased and sealed.[17] For all setups, perform at least three vacuum/inert gas cycles on the reaction vessel before adding reagents.[3]
-
-
Step 2: Scrutinize the Catalyst System (Node D & E)
-
Visual Inspection: As mentioned, palladium black is a clear sign of failure.[1]
-
Ligand Ratio: An insufficient amount of ligand can fail to protect the metal center.[1] Conversely, a large excess can sometimes inhibit the reaction.[1]
-
Action: Try a slight excess of the ligand. Ensure the palladium precursor and ligand are from a reliable source and have been stored properly under an inert atmosphere.[3]
-
-
Step 3: Verify Reagent Integrity (Node F & H)
-
Solvents: Were they freshly degassed using an appropriate method?[3]
-
Base: Is the base anhydrous? Some bases (e.g., K₃PO₄) can be hygroscopic.
-
Substrates: Are your starting materials pure? Impurities, particularly those containing sulfur or un-masked Lewis basic sites, can act as catalyst poisons.[18]
-
Action: Use freshly opened reagents or purify/dry them before use.
-
-
Step 4: Consider Advanced Mechanistic Problems (Node G & I)
-
Catalyst Poisoning: Heteroatoms (like nitrogen in pyridines or indoles) within your substrate can coordinate to the palladium center, forming inactive "off-cycle" complexes.[1]
-
Action: In such cases, increasing the ligand-to-metal ratio or switching to ligands specifically designed to resist displacement may be necessary.[1]
-
Guide 2: Establishing a Robust Inert Atmosphere
A successful reaction is built on the foundation of a high-quality inert atmosphere. Here are the protocols for the two primary methods.
Protocol 2.1: Setting Up a Schlenk Line for a Reaction
This protocol ensures the reaction vessel is properly prepared for air-sensitive chemistry.
Experimental Workflow Diagram:
Caption: Workflow for preparing a reaction on a Schlenk line.
Step-by-Step Methodology:
-
Preparation: Ensure the Schlenk line is clean and the vacuum pump is operating correctly (pressure should be <100 mTorr).[17] Place a dewar filled with liquid nitrogen around the solvent trap.[4][17]
-
Drying Glassware: Assemble your reaction flask (e.g., with a condenser). Attach it to the Schlenk line, open the tap to the vacuum manifold, and gently flame-dry all glass surfaces with a heat gun until no more condensation is seen. Laboratory glassware contains a thin film of adsorbed moisture that must be removed.[8] Alternatively, oven-dry glassware overnight at >125°C.[8]
-
Cooling: Close the vacuum tap and slowly open the inert gas tap to fill the flask. Allow the glassware to cool completely to room temperature under a positive pressure of inert gas.
-
Purging: Once cool, perform a minimum of three "pump-purge" or "vacuum/backfill" cycles.[17] This involves evacuating the flask for 5-10 minutes and then refilling it with inert gas.[19] This process removes the bulk of the atmospheric gases.
-
Adding Reagents: Add solid reagents (catalyst, ligand, base, starting materials) under a positive flow of inert gas to prevent air from entering the flask.
-
Adding Solvents: Add freshly degassed solvents via a gas-tight syringe or cannula transfer.
-
Initiating Reaction: Once all components are added, ensure a gentle outflow of inert gas through the bubbler and begin stirring and/or heating.
Protocol 2.2: Using a Glovebox for Weighing and Transfer
This protocol outlines the best practices for handling solids in a glovebox to maintain atmospheric purity.
Best Practices Checklist:
-
Antechamber Cycling: Always purge the antechamber (the "airlock") with a minimum of three vacuum/inert gas refill cycles before bringing items into the main chamber.[2] This is critical for preventing the introduction of air and moisture.[9][11]
-
Minimize Contamination: Avoid bringing volatile solvents or reactive chemicals (like chlorinated solvents or sulfur compounds) into the glovebox, as their vapors can damage the catalyst that scrubs the atmosphere.[8]
-
Static Control: Use an anti-static gun or ionizer, especially when weighing fine powders, to prevent them from scattering.
-
Tool and Glassware Management: All items entering the glovebox must be scrupulously clean and dry. It's common practice to place glassware in the antechamber and evacuate it for an extended period before bringing it into the box.
-
Glove Integrity: Before use, always check the gloves for punctures or tears. A small breach can rapidly contaminate the entire box atmosphere.
Section 3: References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. --INVALID-LINK--
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). --INVALID-LINK--
-
Process Sensing Technologies. (n.d.). Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements. --INVALID-LINK--
-
Bode, J., University of Rochester. (n.d.). How To: Degas Solvents. --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Degassing solvents. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. --INVALID-LINK--
-
Wikipedia. (n.d.). Air-free technique. --INVALID-LINK--
-
MMRC. (n.d.). Chemical test of Glove Box. --INVALID-LINK--
-
University of York, Department of Chemistry. (n.d.). Setting up a Schlenk line. --INVALID-LINK--
-
Berry Group, University of Wisconsin-Madison. (2019). Section 5.2 Title: Schlenk Techniques. --INVALID-LINK--
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. --INVALID-LINK--
-
Mikrouna. (2025). What Are The Critical Measurements Needed in Inert Glove Boxes?--INVALID-LINK--
-
Advanced Photon Source, Argonne National Laboratory. (n.d.). Air-Sensitive Catalyst Handling and Preparation. --INVALID-LINK--
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?--INVALID-LINK--
-
Reddit. (2023). Solvent degassing. --INVALID-LINK--
-
ResearchGate. (2025). Decomposition Pathways of Homogeneous Catalysts. --INVALID-LINK--
-
Braun Research Group, Northwestern University. (2014). Schlenk Line SOP. --INVALID-LINK--
-
Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. --INVALID-LINK--
-
The Schlenk Line Survival Guide. (n.d.). Starting up the Schlenk line. --INVALID-LINK--
-
Labideal. (2023). How to Calibrate and Validate an Inert Gas Glove Box. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. --INVALID-LINK--
-
University of Rochester, Department of Environmental Health & Safety. (n.d.). SCHLENK LINE Guidance Document. --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. --INVALID-LINK--
-
Process Sensing Technologies. (n.d.). Glovebox Environmental Control: Ensuring Safety and Purity for Anhydrous & Anaerobic Oxygen Processes. --INVALID-LINK--
-
American Electric Power. (2013). Natural Gas Venting, Purging, Inerting Procedure. --INVALID-LINK--
-
YouTube. (2024). Inerting| Type of Purging Method|Flammability Diagram|Loading & Discharging of Cargo. --INVALID-LINK--
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?--INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?--INVALID-LINK--
-
Chemistry Stack Exchange. (2021). Why is the Suzuki coupling done under inert atmosphere?--INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive Iridium Catalysts. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. --INVALID-LINK--
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?--INVALID-LINK--
-
New Hampshire Department of Energy. (n.d.). Purging Principles and Practice. --INVALID-LINK--
-
ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. --INVALID-LINK--
-
American Institute of Chemical Engineers. (2001). Properly Purge and Inert Storage Vessels. --INVALID-LINK--
-
The Nautical Site. (n.d.). Inert Gas System Operations. --INVALID-LINK--
-
ACS Publications. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. --INVALID-LINK--
-
YouTube. (2022). Inert Atmosphere, with no O2. --INVALID-LINK--
-
YouTube. (2022). Inert Atmosphere. --INVALID-LINK--
-
YouTube. (2023). Technique for putting inert reactions | Coupling reactions. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. How To [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
- 13. Glovebox Environmental Control: Ensuring Safety and Purity for Anhydrous & Anaerobic Oxygen Processes [processsensing.com]
- 14. Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements [processsensing.com]
- 15. What Are The Critical Measurements Needed in Inert Glove Boxes? - Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. [gloveboxpro.com]
- 16. How to Calibrate and Validate an Inert Gas Glove Box - Labideal [labideal.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. berry.chem.wisc.edu [berry.chem.wisc.edu]
Common issues with scaling up 4-Bromo-2-(trifluoromethyl)thiophene synthesis
Welcome to the dedicated technical support resource for the synthesis of 4-Bromo-2-(trifluoromethyl)thiophene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical, field-tested experience.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when increasing batch size.
Issue 1: Poor Regioselectivity and Formation of Isomeric Impurities
Question: We are observing significant amounts of the undesired 5-bromo and 3-bromo isomers in our crude product mixture when scaling up the bromination of 2-(trifluoromethyl)thiophene with N-bromosuccinimide (NBS). How can we improve the regioselectivity for the desired 4-bromo product?
Answer:
This is a common and critical challenge. The trifluoromethyl group at the 2-position of the thiophene ring is strongly electron-withdrawing and deactivating, which can lead to a mixture of isomers during electrophilic aromatic substitution. While it primarily directs substitution to the 4-position, minor isomers can form, and their proportion can increase with suboptimal reaction conditions, especially at a larger scale where mixing and temperature control are less precise.
Probable Causes & Solutions:
-
Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of bromination on electron-deficient anilines and similar systems.[1]
-
Recommendation: Acetonitrile is often a good starting point for achieving high regioselectivity in NBS brominations.[2] If you are using less polar solvents, consider switching. For highly deactivated substrates, polar aprotic solvents like N,N-Dimethylformamide (DMF) can be effective, but be aware of potential thermal stability issues with NBS in DMF at elevated temperatures.[1][3]
-
-
Incorrect Reaction Temperature:
-
Recommendation: Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and can improve selectivity by favoring the kinetically controlled product.
-
-
Poor Mixing: Inadequate mixing on a larger scale can create localized "hot spots" or areas of high reagent concentration, leading to less selective side reactions.
-
Recommendation: Ensure your reactor is equipped with an appropriate overhead stirrer and baffling to maintain a homogeneous reaction mixture throughout the addition of the brominating agent.
-
Mechanistic Insight:
The bromination of 2-(trifluoromethyl)thiophene proceeds via an electrophilic aromatic substitution mechanism. The trifluoromethyl group deactivates the thiophene ring towards electrophilic attack. The directing effect to the 4-position is due to the relative stability of the Wheland intermediate (the sigma complex). Attack at the 4-position results in a more stable intermediate compared to attack at the 3- or 5-positions. However, the energy differences between these intermediates can be small, and under more aggressive reaction conditions, the formation of other isomers can become more competitive.
Issue 2: Formation of Di-brominated Byproducts
Question: Our main impurity is a di-brominated species, which is difficult to remove from the final product. How can we minimize its formation?
Answer:
The formation of di-brominated thiophenes is a classic problem of over-bromination. While the first bromination deactivates the ring further, a second bromination can still occur, especially if there are localized excesses of the brominating agent or if the reaction is run for too long.
Probable Causes & Solutions:
-
Incorrect Stoichiometry of NBS: Using an excess of NBS is the most direct cause of di-bromination.[4]
-
Recommendation: Carefully control the stoichiometry of NBS. Aim for 1.0 to 1.05 equivalents of NBS relative to the 2-(trifluoromethyl)thiophene. On a large scale, ensure accurate weighing and charging of the reagent.
-
-
Poor Reagent Addition Control: Adding the NBS too quickly can lead to localized high concentrations, promoting di-bromination before the mono-brominated product has fully formed throughout the batch.
-
Recommendation: Add the NBS portion-wise as a solid or as a solution in the reaction solvent over a prolonged period. This maintains a low concentration of the active brominating species and favors the mono-bromination reaction.
-
Issue 3: Thermal Runaway and Safety Concerns During Scale-Up
Question: We are concerned about the thermal safety of our large-scale bromination using NBS. What are the hazards and how can we mitigate them?
Answer:
This is a critical consideration. N-bromosuccinimide can undergo exothermic decomposition, and there are known incompatibilities with certain solvents, such as DMF and 2-methyltetrahydrofuran (2-MeTHF), which can lead to thermal runaway.[3][5][6]
Probable Causes & Solutions:
-
Solvent Incompatibility: As mentioned, solvents like DMF can react exothermically with NBS, especially at elevated temperatures.[3]
-
Accumulation of Unreacted NBS: Adding the NBS too quickly to a cold reactor without confirming reaction initiation can lead to a dangerous accumulation of the reagent. If the reaction then starts, the heat generated can be too much for the cooling system to handle.
-
Recommendation: Use a semi-batch process where NBS is added at a rate that matches the reaction consumption.[6] Monitor the reaction temperature closely during the addition. A slight, controlled exotherm is a good indicator that the reaction is proceeding as expected.
-
-
Inadequate Cooling Capacity: The cooling capacity of a reactor does not scale linearly with its volume. A reaction that is easily controlled in a 1 L flask can become problematic in a 100 L reactor.
-
Recommendation: Before scaling up, calculate the heat of reaction and ensure your reactor's cooling system is capable of removing the heat generated, even in a worst-case scenario of cooling failure.
-
Workflow for Safe Scale-Up of NBS Bromination:
Caption: A simplified workflow for ensuring thermal safety during the scale-up of NBS bromination reactions.
Issue 4: Difficult Purification of the Final Product
Question: We are struggling with the purification of this compound on a multi-gram scale. Column chromatography is not a viable option for our target scale. What are some alternative purification strategies?
Answer:
Avoiding chromatography at scale is a common goal in process chemistry.[7] The best approach is to optimize the reaction to minimize impurities. However, if impurities are still present, other techniques can be employed.
Probable Causes & Solutions:
-
Presence of Close-Boiling Isomers: The isomeric byproducts often have very similar boiling points to the desired product, making distillation difficult.
-
Residual Succinimide: Succinimide is a byproduct of the NBS reaction and can sometimes be challenging to remove completely.
Alternative Purification Strategies:
-
Recrystallization: If your crude product is a solid or can be solidified, recrystallization is a powerful purification technique for removing small amounts of impurities.
-
Recommendation: Screen various solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Distillation under Reduced Pressure: While challenging for close-boiling isomers, fractional distillation under high vacuum can sometimes provide sufficient separation, especially if the impurity levels are low.
-
Aqueous Washes:
-
Recommendation: To remove the succinimide byproduct, perform aqueous washes with a mild base (e.g., sodium bicarbonate solution) followed by a water wash and a brine wash. This will convert the succinimide to its more water-soluble sodium salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the quality of the starting material, 2-(trifluoromethyl)thiophene, required for this synthesis?
A1: The purity of the starting material is crucial. Any impurities in the 2-(trifluoromethyl)thiophene can be brominated as well, leading to a complex product mixture. It is recommended to use a starting material with a purity of at least 98%. You can find suppliers for this starting material from various chemical vendors.[8]
Q2: Can I use bromine (Br₂) instead of NBS?
A2: While elemental bromine can be used for electrophilic bromination, it is generally more reactive and less selective than NBS.[9] This can lead to a higher percentage of di-brominated and other byproducts. Furthermore, handling liquid bromine on a large scale presents significant safety and environmental challenges.[9][10] For these reasons, NBS is often the preferred reagent for this type of transformation in a process setting.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Develop an analytical method that clearly separates the starting material, the desired product, and the major potential impurities (isomers and di-brominated species).
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Model Experimental Protocol (Lab Scale)
This protocol is a representative procedure for the synthesis of this compound. Note: This procedure should be optimized and validated for your specific equipment and scale. A thorough safety review should be conducted before implementation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-(trifluoromethyl)thiophene | 152.14 | 5.00 | 32.9 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.98 | 33.6 | 1.02 |
| Acetonitrile | 41.05 | 50 mL | - | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(trifluoromethyl)thiophene (5.00 g, 32.9 mmol) and acetonitrile (50 mL).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add N-bromosuccinimide (5.98 g, 33.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization to yield this compound.
Reaction Mechanism Overview:
Caption: A simplified representation of the electrophilic bromination of 2-(trifluoromethyl)thiophene with NBS.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Trifluoromethyl)thiophene | C5H3F3S | CID 2760785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
How to avoid dehalogenation in Suzuki reactions of bromothiophenes
A Guide to Preventing Dehalogenation and Maximizing Coupling Efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on one of the most persistent challenges in the Suzuki-Miyaura cross-coupling of bromothiophenes: the unwanted side reaction of dehalogenation (hydrodehalogenation). This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage and achieve high yields of your desired biarylthiophene products.
Understanding the Challenge: Why Does Dehalogenation Occur?
Dehalogenation is a common side reaction where the bromide on the thiophene ring is replaced by a hydrogen atom, leading to a thiophene byproduct instead of the intended coupled product. This not only consumes your starting material but also complicates purification, ultimately impacting your overall yield and efficiency.
The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources, including the base, solvent (especially alcohols), or even trace amounts of water.[1][3] Once formed, this species can participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond.
Below is a diagram illustrating the main Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway that researchers must control.
References
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Characterization of 4-Bromo-2-(trifluoromethyl)thiophene and its Synthetic Congeners
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation and purity assessment of intermediates are non-negotiable. 4-Bromo-2-(trifluoromethyl)thiophene is a key heterocyclic building block, valued for the unique electronic properties conferred by its trifluoromethyl and bromo substituents, which are exploited in the synthesis of advanced materials and pharmacologically active molecules.[1] Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a technique that provides unparalleled separation and structural elucidation capabilities for such analytes.[2][3]
This guide provides an in-depth, experience-driven comparison of GC-MS methodologies for the characterization of this compound. We will move beyond rote protocols to explore the causality behind instrumental choices, interpret fragmentation data, and contrast GC-MS with alternative analytical approaches, providing the robust framework necessary for confident product characterization and impurity profiling.
Pillar 1: The Analytical Rationale—Why GC-MS is the Gold Standard
The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a volatile organic compound, making it perfectly suited for introduction into the gas phase for chromatographic separation.
-
Gas Chromatography (GC): This technique separates compounds based on their boiling points and their interactions with the stationary phase of a capillary column.[4] For halogenated thiophenes, a low-polarity stationary phase is typically the most effective choice. It separates analytes primarily by their boiling points, providing a robust and reproducible retention time (RT) that serves as the first point of identification.
-
Mass Spectrometry (MS): Coupled to GC, MS serves as a highly sensitive and specific detector. The most common ionization technique for this application is Electron Ionization (EI), which bombards the eluted analyte with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion (M•+) and a cascade of characteristic fragment ions. This fragmentation pattern is a molecular fingerprint, enabling definitive identification.[5]
The primary alternative, High-Performance Liquid Chromatography (HPLC), is less suitable for this specific parent compound due to its volatility and limited UV chromophore. While HPLC is invaluable for analyzing non-volatile byproducts or subsequent reaction products, GC-MS remains the superior technique for the direct analysis of the title compound and its volatile impurities.[2][6]
Workflow for GC-MS Analysis
The logical flow of a typical GC-MS experiment is designed to ensure reproducibility and accuracy, from sample injection to data interpretation.
Caption: A generalized workflow for the GC-MS analysis of a volatile organic compound.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be a robust starting point for the analysis of this compound. The parameters are chosen based on established methods for similar halogenated and trifluoromethylated analytes.[7][8]
Objective: To separate this compound from potential impurities and confirm its identity and purity.
1. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Create a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL. Causality: This concentration is typically sufficient to produce a strong signal without overloading the GC column or saturating the detector.
-
Prepare a solvent blank for a control run to identify any background contamination.
2. GC-MS Instrumentation & Conditions:
-
System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
-
Inlet: Split/Splitless injector.
-
Liner: Use an Ultra Inert liner, with glass wool if the sample matrix is complex, to promote vaporization and trap non-volatiles.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. Causality: Helium provides good chromatographic efficiency and is compatible with most mass spectrometers.
| GC Parameter | Setting | Rationale (Expertise & Experience) |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A workhorse, low-polarity column. The 5% phenyl content provides slight selectivity for aromatic compounds, while the primary methylpolysiloxane phase separates effectively based on boiling point. It is robust for a wide range of analytes. |
| Inlet Mode | Split (50:1 ratio) | For a 10 µg/mL sample, a split injection prevents column overloading, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection would be chosen. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial low temperature allows for good focusing of the analytes at the head of the column. The ramp rate provides a good balance between resolution and analysis time. The final hold ensures any higher-boiling impurities are eluted. |
| MS Parameter | Setting | Rationale (Expertise & Experience) |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method that produces repeatable, library-searchable fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Prevents condensation of analytes on the quadrupole rods, ensuring stable mass filtering. |
| Electron Energy | 70 eV | The industry standard energy; provides sufficient energy for reproducible fragmentation and allows for comparison with established mass spectral libraries (e.g., NIST). |
| Mass Scan Range | 45 - 300 m/z | The lower limit is set to avoid detecting low-mass background ions (air, water). The upper limit comfortably covers the molecular weight of the target compound (231.04 g/mol ).[10] |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering the mass spectrometer, which protects the filament and detector from saturation. |
Pillar 3: Data Interpretation—Decoding the Molecular Fingerprint
The molecular weight of C₅H₂BrF₃S is 231.04 g/mol . Upon EI-MS analysis, the resulting mass spectrum provides a wealth of structural information.
Expected Mass Spectrum:
-
Molecular Ion (M•+) Peak: The most critical peak for confirming molecular weight. Because bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 230 and m/z 232 . This isotopic signature is a definitive indicator of the presence of a single bromine atom.[11]
-
Key Fragmentation Ions: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
| m/z (Charge) | Proposed Fragment | Loss from Molecular Ion | Significance |
| 230 / 232 | [C₅H₂BrF₃S]•+ | - | Molecular Ion (M•+) . Confirms molecular weight and presence of one Br atom. |
| 151 | [M - Br]•+ | •Br | Loss of the bromine radical. A very common fragmentation for bromo-aromatics. |
| 161 / 163 | [M - CF₃]•+ | •CF₃ | Loss of the trifluoromethyl radical. Indicates the presence of a -CF₃ group. |
| 69 | [CF₃]+ | C₅H₂BrS | The trifluoromethyl cation itself. A very strong indicator for trifluoromethylated compounds. |
| 82 | [C₄H₂S]•+ | CBrF₃ | Fragmentation of the thiophene ring itself. |
Predicted Fragmentation Pathway
The high-energy electron impact first dislodges an electron to form the unstable molecular ion. This ion then rapidly fragments by cleaving its weakest bonds to form more stable charged and neutral species.
Caption: Predicted major fragmentation pathways for this compound.
Performance Comparison: Identifying Products and Impurities
A key strength of GC-MS is its ability to separate and identify closely related compounds, such as isomers or reaction byproducts, which may co-elute in other methods.
| Compound | Expected RT | Key m/z Fragments | Notes |
| This compound | Reference RT | 230/232 , 151, 161/163, 69 | The target analyte. Its retention time will be the benchmark. |
| 2-Bromo-5-(trifluoromethyl)thiophene | Different RT | 230/232 , 151, 161/163, 69 | Isomer. Will have a nearly identical mass spectrum but a different retention time due to a different dipole moment and boiling point. |
| 2-(Trifluoromethyl)thiophene | Shorter RT | 152 (M•+), 83, 69 | Potential byproduct from incomplete bromination. Will elute earlier due to lower molecular weight and lack of bromine. |
| Dibrominated thiophene derivatives | Longer RT | Isotopic pattern for two Br atoms (M, M+2, M+4) | Potential over-bromination byproduct. Will elute later due to higher molecular weight. |
Alternative Methodologies: A Comparative Overview
While GC-MS is the preferred method, it's important to understand its position relative to other techniques.
| Technique | Strengths for this Application | Limitations for this Application | Best Use Case |
| GC-MS (EI) | Gold Standard. Excellent separation of volatile isomers, definitive structural information from fragmentation, high sensitivity.[3] | Not suitable for non-volatile or thermally labile compounds. | Primary identification, purity assessment, and volatile impurity profiling of the title compound. |
| GC-FID | Quantitative, robust, and has a wide linear range. | Provides no structural information beyond retention time. Cannot definitively identify unknown peaks. | Routine quality control for quantifying the main peak once its identity is confirmed by MS. |
| HPLC-UV | Excellent for non-volatile or thermally sensitive compounds. | The analyte is highly volatile and lacks a strong UV chromophore, leading to poor sensitivity and retention on standard reversed-phase columns. | Analysis of non-volatile starting materials or subsequent, more complex, non-volatile reaction products.[6] |
| NMR Spectroscopy | Provides definitive, non-destructive structural elucidation of the bulk material. | Not a separative technique; cannot easily identify minor impurities without complex 2D experiments or hyphenation (LC-NMR). | Absolute structural confirmation of the purified bulk material. |
Conclusion
The GC-MS characterization of this compound is a clear and robust process when guided by a sound understanding of the analyte's chemistry and the principles of the instrumentation. The combination of chromatographic separation based on volatility and mass spectrometric detection based on a unique fragmentation pattern provides an unparalleled level of confidence in both identity and purity. The characteristic M/M+2 isotopic signature from bromine, coupled with the facile loss of Br• and CF₃• radicals, creates a distinct molecular fingerprint. By employing the detailed protocol and interpretive framework provided, researchers, scientists, and drug development professionals can confidently characterize this critical synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. agilent.com [agilent.com]
- 10. This compound [oakwoodchemical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-2-(trifluoromethyl)thiophene in Synthetic Chemistry
Introduction: In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The unique properties imparted by the trifluoromethyl (-CF3) group—such as increased metabolic stability, lipophilicity, and binding affinity—make these motifs highly sought after.[1] Among these, 2-(trifluoromethyl)thiophene derivatives are particularly valuable scaffolds. The choice of the halogen at the 4-position, typically bromine or iodine, is a critical decision in synthetic planning, directly influencing reactivity, reaction conditions, and overall efficiency.
This guide provides an in-depth comparison of the reactivity of 4-bromo-2-(trifluoromethyl)thiophene and 4-iodo-2-(trifluoromethyl)thiophene. We will move beyond simple procedural descriptions to explore the fundamental principles governing their reactivity, supported by experimental data and detailed protocols for key transformations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal building block for their synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between the bromo and iodo analogs stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C–Br | ~285 |
| C–I | ~213 |
| Note: Values are approximate and vary with molecular environment.[2][3] |
This weaker C-I bond means that 4-iodo-2-(trifluoromethyl)thiophene will generally react faster in transformations where the cleavage of the C-X bond is a key step. This is most prominent in two major classes of reactions: palladium-catalyzed cross-coupling and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation. The catalytic cycle for most of these transformations begins with the oxidative addition of the organohalide to a Pd(0) complex.[4] This step, often the rate-determining one, involves the cleavage of the C-X bond. Consequently, the reactivity trend for aryl halides is almost universally I > Br > OTf > Cl.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[6]
Reactivity Insights: Due to its weaker C-I bond, 4-iodo-2-(trifluoromethyl)thiophene undergoes oxidative addition to the Pd(0) catalyst more readily and under milder conditions than its bromo counterpart. This often translates to lower catalyst loadings, reduced reaction temperatures, and shorter reaction times. While the bromo-analog is certainly a viable substrate, it may require more forcing conditions or more active (and often more expensive) catalyst systems to achieve comparable yields.[5][7]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vial under an inert atmosphere (Nitrogen or Argon), add the 4-halo-2-(trifluoromethyl)thiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).
-
Add a suitable solvent system, such as 1,4-dioxane/water (4:1) or DME.
-
Seal the vial and heat the reaction mixture with vigorous stirring.
-
For 4-iodo-2-(trifluoromethyl)thiophene: Typically, 60-80 °C for 2-12 hours is sufficient.
-
For this compound: Higher temperatures (80-110 °C) and longer reaction times (12-24 hours) may be necessary.
-
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille reaction couples an organohalide with an organostannane reagent.[8][9] It is highly valued for its tolerance of a wide variety of functional groups.
Reactivity Insights: The reactivity trend mirrors that of the Suzuki coupling. The oxidative addition of the C-I bond of 4-iodo-2-(trifluoromethyl)thiophene to the palladium catalyst is significantly faster than that of the C-Br bond. This allows for milder conditions and can be particularly advantageous when dealing with thermally sensitive substrates. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[9]
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]
Reactivity Insights: The higher reactivity of the iodo-substituted thiophene is again evident. It allows for efficient coupling at room temperature or with mild heating, whereas the bromo-substituted analog often requires elevated temperatures to drive the initial oxidative addition step to completion. The use of milder conditions for the iodo-compound can be crucial for preventing side reactions, such as the undesired homocoupling of the terminal alkyne (Glaser coupling).
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, particularly organolithiums, which are potent nucleophiles and bases. The reaction involves the exchange of a halogen on an organic substrate with a metal from an organometallic reagent (e.g., n-butyllithium).[12]
Reactivity Insights: This reaction is exceptionally sensitive to the nature of the halogen. The rate of exchange follows the trend I > Br > Cl, and the difference is dramatic.[12]
-
4-Iodo-2-(trifluoromethyl)thiophene: Will undergo rapid lithium-halogen exchange with common alkyllithium reagents like n-BuLi, even at very low temperatures (e.g., -78 °C).[13] This allows for the clean formation of the 4-lithiated thiophene, which can then be trapped with a wide range of electrophiles with high efficiency.
-
This compound: Is much less reactive. Exchange with n-BuLi often requires higher temperatures, which can lead to side reactions. More reactive and sterically hindered reagents like t-BuLi are typically required to achieve efficient exchange at low temperatures.[14] The choice of the bromo-analog can be strategic if one wishes to perform a deprotonation elsewhere on a molecule without disturbing the C-Br bond.
Caption: Experimental workflow for a metal-halogen exchange and electrophilic quench.
Representative Protocol: Lithium-Halogen Exchange & Quench
-
Dissolve 4-iodo-2-(trifluoromethyl)thiophene (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the desired electrophile (1.2 equiv) in THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or distillation. (Note: For the bromo-analog, replacing n-BuLi with t-BuLi may be necessary for efficient exchange at -78 °C).
Summary and Strategic Recommendations
| Feature / Reaction Type | 4-Iodo-2-(trifluoromethyl)thiophene | This compound | Rationale |
| General Reactivity | High | Moderate | Weaker C-I bond vs. C-Br bond.[15] |
| Stability / Cost | Generally less stable, often higher cost | More stable, typically more cost-effective | Heavier halogens lead to lower stability; iodo compounds can be light-sensitive. |
| Suzuki Coupling | Milder conditions (RT to 80 °C), lower catalyst loading | Requires higher temps (>80 °C), potentially more active catalysts | Faster oxidative addition.[5] |
| Stille Coupling | Milder conditions, faster reaction rates | Requires more forcing conditions | Faster oxidative addition. |
| Sonogashira Coupling | Often proceeds at RT, less alkyne homocoupling | Requires heating, higher risk of side reactions | Faster oxidative addition.[10] |
| Lithium-Halogen Exchange | Rapid exchange with n-BuLi at -78 °C | Sluggish with n-BuLi; may require t-BuLi or higher temps | Exchange rate follows I > Br > Cl.[12] |
The choice between 4-bromo- and 4-iodo-2-(trifluoromethyl)thiophene is a strategic one dictated by the specific needs of the synthesis.
-
Choose 4-Iodo-2-(trifluoromethyl)thiophene for:
-
Maximizing Reactivity: When rapid and efficient reaction is paramount.
-
Mild Conditions: When synthesizing complex molecules with sensitive functional groups that cannot tolerate high temperatures.
-
Metal-Halogen Exchange: When clean and fast generation of the 4-lithiated species is required for subsequent functionalization.
-
-
Choose this compound for:
-
Cost-Effectiveness and Stability: When planning large-scale syntheses where reagent cost and shelf-life are significant factors.
-
Stepwise Functionalization: When its lower reactivity is an advantage, allowing for selective reaction at other sites on the molecule (e.g., deprotonation) without disturbing the C-Br bond.
-
When Forcing Conditions are Tolerable: If the substrate and desired product are thermally robust, the bromo-analog provides a reliable and economical option.
-
By understanding the fundamental principles of C-X bond reactivity, chemists can harness the distinct characteristics of these two valuable building blocks to design more efficient, robust, and successful synthetic routes.
References
- 1. mdpi.com [mdpi.com]
- 2. Bond Energies [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. ethz.ch [ethz.ch]
- 15. Bond dissociation energy - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Alternatives for 4-Bromo-2-(trifluoromethyl)thiophene in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of the 2-(trifluoromethyl)thiophene moiety is a cornerstone of modern medicinal chemistry and materials science. This structural motif is prized for its ability to modulate pharmacokinetic and physicochemical properties such as lipophilicity and metabolic stability.[1] The workhorse for introducing this fragment has traditionally been 4-Bromo-2-(trifluoromethyl)thiophene, a versatile building block for a myriad of synthetic transformations.[2]
However, an over-reliance on a single reagent can stifle innovation and create supply chain vulnerabilities. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will move beyond a simple catalog of substitutes to a nuanced discussion of their comparative reactivity, economic viability, and practical considerations, supported by experimental data and detailed protocols. Our aim is to empower you with the knowledge to make informed, causality-driven decisions in your synthetic endeavors.
The Incumbent: Profiling this compound
This compound is a five-membered heterocyclic compound featuring a bromine atom at the 4-position and a trifluoromethyl group at the 2-position. The potent electron-withdrawing nature of the -CF3 group significantly influences the electronic distribution within the thiophene ring, activating the C-Br bond for oxidative addition in palladium-catalyzed cross-coupling reactions.[2] This makes it a reliable substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental for creating complex carbon-carbon and carbon-heteroatom bonds.[2]
While effective, the bromine atom's reactivity represents a midpoint in the halogen series. This can sometimes necessitate more forcing reaction conditions compared to its iodo- counterpart, and it may be sluggish in reactions where an aryl chloride would be economically preferable but synthetically challenging.
Strategic Alternatives to the Bromo Standard
We will explore two primary categories of alternatives: other halogenated 2-(trifluoromethyl)thiophenes and the more recent, atom-economical approach of direct C-H functionalization.
The Halogen Swap: 4-Chloro- and 4-Iodo-2-(trifluoromethyl)thiophene
The choice of halogen on an aromatic ring is a critical decision that directly impacts reactivity in cross-coupling reactions. The general reactivity trend for oxidative addition to a Pd(0) catalyst is I > Br > Cl.
-
4-Iodo-2-(trifluoromethyl)thiophene : As the most reactive of the common halogens, the iodo- derivative often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This is particularly advantageous for sensitive substrates or complex, multi-step syntheses where high yields are paramount. The synthesis of iodo-thiophenes can be achieved through methods like iodination of a lithiated thiophene intermediate.[3]
-
4-Chloro-2-(trifluoromethyl)thiophene : Aryl chlorides are attractive from a cost and availability standpoint. However, the strength of the C-Cl bond makes oxidative addition more challenging, often requiring more sophisticated and bulky electron-rich phosphine ligands (like BrettPhos) and higher temperatures to achieve comparable yields to bromides and iodides.[4] The development of advanced catalyst systems has made the use of aryl chlorides more feasible in recent years.[4]
The Atom-Economical Approach: Direct C-H Functionalization
Instead of a pre-halogenated thiophene, this strategy involves the direct coupling of a C-H bond on the 2-(trifluoromethyl)thiophene ring with a suitable partner. This approach is highly appealing as it eliminates the halogenation and dehalogenation steps, reducing waste and potentially shortening synthetic routes. Palladium-catalyzed C-H activation/borylation is one such method that can generate a versatile boronic ester intermediate from the parent heterocycle.[5]
However, C-H activation is not without its challenges. Regioselectivity can be an issue, and reactions may require specific directing groups or a deep understanding of the substrate's electronic and steric properties to achieve the desired outcome. Catalyst systems for C-H activation are also often more complex and may require higher loadings than those for traditional cross-coupling.[6]
Comparative Reactivity Analysis
To provide a clear, data-driven comparison, the following table summarizes typical outcomes for a Suzuki-Miyaura coupling reaction with the different halogenated thiophenes.
| Reagent | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |
| This compound | Pd(OAc)2, SPhos | 80-100 | 4-12 | 75-90 | Good balance of reactivity and stability. Widely available.[7] |
| 4-Iodo-2-(trifluoromethyl)thiophene | Pd(PPh3)4 | RT - 60 | 1-6 | 85-98 | Highest reactivity, allows for mild conditions. May be less stable and more expensive. |
| 4-Chloro-2-(trifluoromethyl)thiophene | Pd2(dba)3, BrettPhos | 100-120 | 12-24 | 60-85 | Most cost-effective starting material, but requires more specialized, expensive ligands and harsher conditions.[4][8] |
| 2-(Trifluoromethyl)thiophene (C-H Borylation) | [Cp*Fe(LMe)Me] | 60-80 | 12-24 | 70-90 (for borylation) | Atom-economical, but may have regioselectivity issues and require multi-step, one-pot procedures.[5] |
Note: Yields and conditions are representative and can vary significantly based on the specific coupling partners and optimization.
Economic and Practical Considerations
The choice of reagent is often a balance between raw material cost, catalyst complexity, and process efficiency.
-
Cost : Generally, aryl chlorides are the most economical, followed by bromides, with iodides being the most expensive. The cost of specialized ligands for activating chlorides must be factored in.
-
Availability : this compound is widely available from commercial suppliers.[7] The chloro- and iodo- analogs, as well as the parent 2-(trifluoromethyl)thiophene, are also commercially available but may have fewer suppliers.[9]
-
Process Robustness : Reactions with iodo- and bromo-thiophenes are typically more robust and less sensitive to variations in reaction conditions than those involving chlorides or C-H activation.
The following workflow can guide the decision-making process for reagent selection.
Caption: Decision workflow for reagent selection.
Experimental Protocols
To provide a practical, self-validating framework, we present detailed protocols for the synthesis of an alternative reagent and a comparative cross-coupling reaction.
Protocol 1: Synthesis of 2-Iodo-4-methylthiophene
This procedure is adapted from established methods for the iodination of thiophenes and serves as a representative synthesis for an iodo- aternative.[3]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-Iodo-4-methylthiophene.
Step-by-Step Methodology:
-
Anion Formation: In a 3 L 4-neck flask equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 3-methylthiophene (1.38 mol) and THF (1 L). Cool the mixture to -20°C. Add LDA (2.5 M solution in THF/Heptane/ethylbenzene, 800 mL) via cannula over 35 minutes, maintaining the internal temperature between -25°C and -15°C. After the addition is complete, stir the mixture for 30 minutes, keeping the temperature below 0°C.
-
Iodine Solution: In a separate 5 L flask, dissolve iodine (1.3 equiv, 454 g) in THF (1.65 L) and cool to -20°C.
-
Quenching: Cannulate the thienyllithium anion solution into the iodine solution over 40 minutes, ensuring the reaction temperature does not exceed -15°C.
-
Workup: After the addition, allow the reaction to warm to 10°C over 2 hours. Dilute with MTBE (1.0 L) and quench with saturated aqueous ammonium chloride (500 mL).
-
Extraction and Purification: Separate the organic layer and wash sequentially with 0.5 N sodium thiosulfate (2 x 750 mL), water (2 x 1 L), and brine (200 mL). Concentrate the organic layer by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to yield 2-iodo-4-methylthiophene.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura reaction, highlighting the key differences when using a bromo- versus a chloro-thiophene.
Reagents:
-
Aryl-thiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)2 (2 mol%)
-
SPhos (for bromide) or BrettPhos (for chloride) (4 mol%)
-
K3PO4 (2.0 mmol)
-
Toluene/H2O (4:1, 5 mL)
Step-by-Step Methodology:
-
To a reaction vial, add the aryl-thiophene, arylboronic acid, K3PO4, and the appropriate phosphine ligand.
-
Add the toluene/H2O solvent mixture.
-
Sparge the mixture with nitrogen or argon for 15 minutes to degas the solution.
-
Add the Pd(OAc)2 catalyst under a positive pressure of inert gas.
-
Seal the vial and heat to the target temperature (80-100°C for the bromide, 100-120°C for the chloride) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours for the bromide, 12-24 hours for the chloride).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The key causality here is the strength of the C-X bond. The stronger C-Cl bond requires a more electron-rich and sterically hindered ligand (BrettPhos) to facilitate the rate-limiting oxidative addition step, along with higher thermal energy.
Conclusion and Recommendations
While this compound remains a reliable and effective reagent, a modern synthesis strategy should be flexible. For rapid, high-yielding synthesis on a small scale or with sensitive substrates, 4-Iodo-2-(trifluoromethyl)thiophene is an excellent choice due to its superior reactivity. For large-scale, cost-driven campaigns, the challenges associated with 4-Chloro-2-(trifluoromethyl)thiophene are increasingly being met by advances in catalyst technology, making it a compelling option. Finally, direct C-H functionalization represents the future of efficient synthesis, and while it may require more initial investment in methods development, the potential rewards in atom economy and reduced step count are significant.
The optimal choice is not universal; it is context-dependent. By understanding the interplay between reactivity, cost, and process demands, researchers can select the most appropriate building block to accelerate their discovery and development programs.
References
- 1. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Iodo-4-methylthiophene synthesis - chemicalbook [chemicalbook.com]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. This compound [oakwoodchemical.com]
- 8. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
Suzuki vs. Stille coupling for complex thiophene derivatives: a comparison
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a foundational element in the synthesis of complex organic molecules. For researchers in drug development and materials science, the ability to efficiently forge these bonds with heteroaromatic systems like thiophene is of paramount importance. Thiophene derivatives are prevalent in a wide range of pharmacologically active compounds and advanced materials.[1][][3] Among the arsenal of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful and versatile methods.[4][5][6]
This guide provides an in-depth, objective comparison of the Suzuki and Stille coupling reactions for the synthesis of complex thiophene derivatives. By examining the mechanistic nuances, substrate scope, and practical considerations of each, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagent | Generally low toxicity, considered "greener"[4][5] | High toxicity of organotin reagents, requiring careful handling and disposal[5][7][8] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition[5] | Generally stable to air and moisture[4][5][7][9] |
| Byproducts | Boron-based, often water-soluble and easily removed[4][5] | Tin-based, can be difficult to remove completely from the product[4][5][9] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons[10][11] | Excellent, very broad functional group tolerance[5][9][12] |
| Reaction Conditions | Typically requires a base[5][10][13] | Often proceeds under neutral conditions[5] |
The Catalytic Cycles: A Mechanistic Overview
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[7][14][15][16] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.[14] A key distinction in its mechanism is the requirement of a base to activate the organoboron species, forming a boronate complex.[10] This activation increases the nucleophilicity of the organic group on boron, facilitating the transmetalation step.
Catalytic Cycle of the Suzuki Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organic electrophile.[7] A significant advantage of the Stille coupling is that it often proceeds under neutral conditions, as the organostannane does not require activation by a base.[5] This can be beneficial when working with base-sensitive substrates.
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison for Thiophene Derivatives
The choice between Suzuki and Stille coupling for the synthesis of complex thiophene derivatives often depends on the specific substrate and the desired outcome.
Scope and Limitations
Both reactions have a broad scope, but some differences are notable when working with thiophene substrates.
-
Suzuki Coupling: Generally provides good to excellent yields for the coupling of various aryl- and heteroarylboronic acids with brominated or iodinated thiophenes.[1] However, the synthesis and stability of thiophene boronic acids can sometimes be challenging. Protodeborylation, the cleavage of the C-B bond, can be a competing side reaction, especially with electron-rich thiophenes.[15]
-
Stille Coupling: Offers excellent results for the coupling of a wide range of organostannanes with halogenated thiophenes.[17] The stability of organostannanes is a key advantage. However, steric hindrance can sometimes be more of a limiting factor compared to the Suzuki coupling.[17]
Functional Group Tolerance
-
Suzuki Coupling: Possesses good functional group tolerance. However, the mandatory use of a base can be problematic for substrates containing base-sensitive functional groups such as esters or certain protecting groups.[10][11] The presence of a carboxylic acid group on the thiophene ring can also present challenges due to potential coordination with the palladium catalyst.[18]
-
Stille Coupling: Is renowned for its exceptional functional group tolerance.[5][9][12] The reaction can be performed under neutral conditions, making it compatible with a wider array of functional groups, including those that are base-sensitive.
Toxicity and Environmental Impact
-
Suzuki Coupling: Is often considered the "greener" option.[5] Boronic acids and their byproducts are generally of low toxicity and are often water-soluble, facilitating their removal during workup.[4][5]
-
Stille Coupling: The primary drawback of the Stille reaction is the high toxicity of organotin compounds.[5][7][8] These reagents are neurotoxic and require careful handling and disposal.[19] The removal of tin-containing byproducts from the final product can also be challenging and may necessitate specific purification techniques.[4][5][20]
Catalyst and Reaction Setup
Both reactions typically employ palladium catalysts, often with phosphine ligands. The choice of catalyst and ligands can significantly impact the reaction efficiency. For Suzuki couplings, a variety of palladium precursors like Pd(OAc)2 and Pd2(dba)3 are commonly used in combination with ligands such as SPhos or XPhos.[21] For Stille couplings, Pd(PPh3)4 is a frequently used catalyst.[22]
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step experimental workflows for both Suzuki and Stille couplings involving a thiophene derivative.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Example Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a degassed mixture of dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylthiophene.
Example Protocol: Stille Coupling of 2-Bromothiophene with Tributyl(phenyl)stannane
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-bromothiophene (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and Pd(PPh3)4 (0.03 mmol) to a round-bottom flask.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL).
-
Reaction: Heat the mixture to reflux (around 110 °C) and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. Filter the resulting precipitate through celite.
-
Purification: Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield 2-phenylthiophene.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are formidable methods for the synthesis of complex thiophene derivatives. The choice between them is often a strategic one, dictated by the specific requirements of the synthesis.
-
Choose Suzuki Coupling when:
-
"Greener" chemistry and lower toxicity are a priority.
-
The starting materials are not sensitive to basic conditions.
-
The required boronic acid is readily available and stable.
-
Ease of byproduct removal is a concern.
-
-
Choose Stille Coupling when:
-
The substrate contains base-sensitive functional groups.
-
High functional group tolerance is paramount.
-
The corresponding boronic acid is unstable or difficult to prepare.
-
Steric hindrance is not a major issue.
-
Ultimately, the optimal choice may require some empirical investigation. However, by understanding the fundamental principles and practical considerations outlined in this guide, researchers can more effectively navigate the selection process and achieve their synthetic goals in the fascinating and important field of thiophene chemistry.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. byjus.com [byjus.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. sdlookchem.com [sdlookchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. chem.libretexts.org [chem.libretexts.org]
The Thiophene Scaffold: A Privileged Structure in Kinase Inhibition - An Efficacy Comparison Guide
Introduction: The Rise of Thiophene-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led medicinal chemists to explore a diverse array of heterocyclic scaffolds. Among these, the thiophene ring has emerged as a "privileged" structure, a recurring motif in a multitude of clinically successful and promising investigational kinase inhibitors.[1] Its unique electronic properties, ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, and its synthetic tractability have made it a cornerstone in the design of next-generation cancer therapeutics.[1] This guide provides a comprehensive comparison of the efficacy of prominent thiophene-based kinase inhibitors, offering a critical analysis of their performance against key cancer targets, supported by experimental data from both preclinical and clinical studies. We will delve into the nuances of their mechanisms of action, explore the experimental methodologies used to evaluate their efficacy, and provide insights into the signaling pathways they modulate.
Comparative Efficacy of Thiophene-Based Kinase Inhibitors
The versatility of the thiophene scaffold has been exploited to develop inhibitors against a range of critical oncogenic kinases. Here, we compare the efficacy of representative thiophene-based inhibitors targeting key kinase families: EGFR/HER2, VEGFR, BRAF, BTK, and CDK.
Dual EGFR/HER2 Inhibition: Targeting a Key Axis in Solid Tumors
The ErbB family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are well-established drivers of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2] Thiophene-based inhibitors have demonstrated remarkable potency as dual inhibitors of both EGFR and HER2.
Lapatinib , a reversible dual tyrosine kinase inhibitor, is a prominent example of a thiophene-containing drug.[3][4][5][6] It effectively blocks the intracellular kinase domains of both EGFR and HER2, thereby inhibiting downstream signaling pathways like MAPK and PI3K/AKT that are crucial for cell proliferation and survival.[6]
Preclinical Efficacy:
Numerous preclinical studies have highlighted the potency of novel thiophene-based compounds against EGFR and HER2. For instance, a series of thieno[2,3-d]pyrimidine derivatives have shown impressive dual inhibitory activity. One notable compound, 21a , exhibited IC50 values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively, which is comparable to the potent inhibitor imatinib.[7][8][9] Another study on pyrazole–thiophene hybrid derivatives identified a compound with an IC50 of 6.57 μM against the MCF-7 breast cancer cell line.[10]
| Compound/Drug | Target(s) | IC50 (Preclinical) | Cell Line/Assay | Reference(s) |
| Lapatinib | EGFR, HER2 | Varies by cell line | Multiple breast cancer cell lines | [3] |
| Compound 21a | EGFR, HER2 | 0.47 nM (EGFR), 0.14 nM (HER2) | Enzymatic Assay | [7][8][9] |
| Thieno[2,3-d]pyrimidine derivative | EGFR | 38 nM | Enzymatic Assay | [7] |
| Pyrazole-thiophene hybrid | EGFR, VEGFR-2 | 6.57 µM (MCF-7), 8.86 µM (HepG2) | MTT Assay | [10] |
| Thieno[2,3-b]thiophene derivative | EGFRwt, EGFRT790M | 0.28 µM (wt), 5.02 µM (T790M) | HTRF Assay | [10] |
Clinical Efficacy of Lapatinib:
Clinical trials have established the efficacy of lapatinib, particularly in HER2-positive breast cancer. A meta-analysis of randomized controlled trials demonstrated that lapatinib treatment provides a clinical benefit for patients with HER2-positive breast cancer.[11] In the neoadjuvant setting, the NeoALTTO trial showed that the combination of lapatinib and trastuzumab led to a significantly higher pathological complete response (pCR) rate compared to either drug alone.[12] However, in a head-to-head comparison, trastuzumab was found to be superior to lapatinib in the neoadjuvant setting and had a better toxicity profile.[13][14] The combination of lapatinib and trastuzumab has been shown to be superior to trastuzumab alone in terms of overall survival and disease-free survival.[8]
VEGFR Inhibition: Choking Off the Tumor Blood Supply
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[15][16] Several multi-kinase inhibitors incorporating a thiophene scaffold have demonstrated potent anti-angiogenic activity by targeting VEGFRs.
Sorafenib and Regorafenib are two such oral multi-kinase inhibitors that target VEGFRs among other kinases.[17][18][19]
Preclinical Efficacy:
Numerous novel thiophene-based compounds have been synthesized and evaluated for their VEGFR-2 inhibitory activity. For example, a series of thiophene-3-carboxamide derivatives were identified as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 of 191.1 nM.[20] Another study on fused thiophene derivatives identified compounds that dually inhibit VEGFR-2 and AKT, with one compound showing a VEGFR-2 IC50 of 0.075 µM.[21][22] Thiadiazole–thiophene molecules have also demonstrated remarkable VEGFR-2 inhibitory activity, with IC50 values as low as 8.2 nM and 9.4 nM.[23]
| Compound/Drug | Target(s) | IC50 (Preclinical) | Cell Line/Assay | Reference(s) |
| Sorafenib | VEGFR-2, PDGFR, RAF | Varies by assay | Enzymatic/Cell-based assays | [17] |
| Regorafenib | VEGFR-2, TIE2, PDGFR, FGFR | Varies by assay | Enzymatic/Cell-based assays | [18] |
| Thiophene-3-carboxamide derivative | VEGFR-2 | 191.1 nM | Enzymatic Assay | [20] |
| Fused Thiophene Derivative | VEGFR-2, AKT | 0.075 µM (VEGFR-2) | Enzymatic Assay | [21][22] |
| Thiadiazole–thiophene derivative | VEGFR-2 | 8.2 nM | Enzymatic Assay | [23] |
Clinical Efficacy of Sorafenib and Regorafenib:
Sorafenib has been a standard first-line treatment for advanced hepatocellular carcinoma (HCC), although drug resistance is a significant challenge.[11][24] Regorafenib has shown survival benefits in patients with metastatic colorectal cancer (mCRC) who have progressed on standard therapies.[1][25] A real-world study of regorafenib in mCRC showed a median progression-free survival (PFS) of 3.6 months and a median overall survival (OS) of 19.1 months for monotherapy.[26] The CORRECT trial demonstrated that regorafenib improved overall survival in patients with mCRC.[27] In gastrointestinal stromal tumors (GIST), regorafenib has also shown efficacy after failure of other treatments.
BRAF Inhibition: Targeting a Key Driver in Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, are present in approximately 50% of melanomas and lead to constitutive activation of the MAPK signaling pathway.[12] Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, features a thiophene moiety and has revolutionized the treatment of BRAF-mutant melanoma.
Preclinical Efficacy:
Vemurafenib was developed as a highly selective inhibitor of the BRAF V600E mutant. Preclinical studies demonstrated its ability to induce cell cycle arrest and apoptosis in melanoma cell lines harboring this mutation.
Clinical Efficacy of Vemurafenib:
The clinical efficacy of vemurafenib is well-established. In a phase III clinical trial, vemurafenib was compared to dacarbazine in patients with previously untreated, BRAF V600E mutation-positive metastatic melanoma.[28] The results showed a significant improvement in both overall survival and progression-free survival in the vemurafenib group.[28] However, acquired resistance to vemurafenib is a common clinical challenge.[29][30] A head-to-head trial comparing the combination of dabrafenib and trametinib with vemurafenib monotherapy showed that the combination therapy was more effective.[31] Specifically, the progression-free survival was approximately 11 months with the combination versus just over 7 months with vemurafenib alone.[31]
BTK and CDK Inhibition: Emerging Thiophene-Based Strategies
The application of the thiophene scaffold extends beyond the well-established targets of EGFR, VEGFR, and BRAF. Promising thiophene-based inhibitors are also being developed against Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).
BTK Inhibition:
BTK is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[22][32] Several thiophene-containing compounds have been investigated as BTK inhibitors.
CDK Inhibition:
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3][29] The development of selective CDK inhibitors is an active area of research, with several thiophene-based compounds showing promise.
Further research is needed to fully elucidate the comparative efficacy of a broader range of thiophene-based BTK and CDK inhibitors.
Experimental Methodologies: A Guide to Efficacy Assessment
The evaluation of kinase inhibitor efficacy relies on a combination of robust in vitro and cell-based assays. Understanding these methodologies is crucial for interpreting and comparing the performance of different compounds.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A commonly used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay .
HTRF Kinase Assay Protocol (Example for EGFR): [9][33][34][35]
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl2, 5 mM DTT, 0.1% NaN3, 0.1% BSA, and 0.1 mM orthovanadate.
-
Dilute EGFR enzyme to the desired concentration (e.g., 3 nM final).
-
Prepare a stock solution of the thiophene-based inhibitor and perform serial dilutions.
-
Prepare a solution containing ATP (e.g., 10 µM final) and a biotinylated substrate peptide (e.g., 0.25 µM final).
-
Prepare a detection solution containing a europium cryptate-labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin.
-
-
Assay Procedure (1536-well plate format):
-
Dispense 2 nl of the diluted EGFR enzyme solution into each well.
-
Add 22 nl of the serially diluted inhibitor or control.
-
Add 1.5 µl of the ATP/substrate solution to initiate the kinase reaction.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 3 µl of the detection solution to stop the reaction and allow for antibody binding.
-
Incubate for 30 minutes at room temperature.
-
Read the plate using a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
-
Data Analysis: The ratio of the fluorescence at 665 nm to 615 nm is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Cell-Based Proliferation/Viability Assays
These assays assess the effect of an inhibitor on the proliferation and viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol: [17][18][36][37][38]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-based inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT cell viability assay.
Signaling Pathways and Mechanisms of Action
A deep understanding of the signaling pathways targeted by these inhibitors is essential for rational drug design and for predicting potential mechanisms of resistance.
EGFR/HER2 Signaling Pathway
Activation of EGFR and HER2 leads to the dimerization of the receptors and the trans-phosphorylation of their intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which promote cell proliferation, survival, and invasion.[2][23][26][30][31] Thiophene-based dual inhibitors like lapatinib bind to the ATP-binding site of both EGFR and HER2, preventing their phosphorylation and blocking these downstream signals.[2][3][4][6]
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.
VEGFR Signaling in Angiogenesis
VEGF ligands bind to VEGFRs on endothelial cells, leading to receptor dimerization and autophosphorylation.[15] This activates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[16][24][33][39] Thiophene-based multi-kinase inhibitors like sorafenib and regorafenib block the ATP-binding site of VEGFRs, thereby inhibiting these pro-angiogenic signals.[17][18][19][38][40]
Caption: VEGFR signaling pathway in angiogenesis and its inhibition by thiophene-based TKIs.
Conclusion and Future Perspectives
The thiophene scaffold has unequivocally established its significance in the development of potent and clinically effective kinase inhibitors. From the dual EGFR/HER2 inhibitor lapatinib to the multi-kinase anti-angiogenic agents sorafenib and regorafenib, and the BRAF inhibitor vemurafenib, thiophene-containing drugs have made a profound impact on the treatment of various cancers. The ongoing exploration of novel thiophene derivatives targeting other critical kinases such as BTK and CDKs holds immense promise for expanding the therapeutic arsenal against cancer.
As our understanding of the molecular intricacies of cancer deepens, the focus will continue to be on designing inhibitors with enhanced selectivity to minimize off-target effects and overcome mechanisms of drug resistance. The versatility of the thiophene core, coupled with advanced structure-based drug design and high-throughput screening methodologies, will undoubtedly fuel the discovery of the next generation of highly targeted and efficacious kinase inhibitors, ultimately leading to improved outcomes for cancer patients.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 7. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line | MDPI [mdpi.com]
- 8. Lapatinib and lapatinib plus trastuzumab therapy versus trastuzumab therapy for HER2 positive breast cancer patients: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of sorafenib resistance in hepatocellular carcinoma: theoretical basis and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. Lapatinib, trastuzumab or the combination added to preoperative chemotherapy for breast cancer: a meta-analysis of randomized evidence - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. hematologyandoncology.net [hematologyandoncology.net]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of sorafenib resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. ascopubs.org [ascopubs.org]
- 27. vjoncology.com [vjoncology.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Stat3 targeted therapies overcome the acquired resistance to vemurafenib in melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Melanoma cells with acquired resistance to vemurafenib have decreased autophagic flux and display enhanced ability to transfer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. cancerresearchuk.org [cancerresearchuk.org]
- 32. Efficacy and safety of regorafenib in the treatment of metastatic colorectal cancer: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | Link of sorafenib resistance with the tumor microenvironment in hepatocellular carcinoma: Mechanistic insights [frontiersin.org]
- 37. Acquired resistance and clonal evolution in melanoma during BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 40. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of 4-Bromo-2-(trifluoromethyl)thiophene: Distinguishing Positional Differences in Pharmaceutical Building Blocks
For researchers, scientists, and drug development professionals, the precise structural characterization of substituted heterocycles is a cornerstone of molecular design and quality control. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry. However, the subtle yet significant differences between positional isomers can profoundly impact a molecule's biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of 4-Bromo-2-(trifluoromethyl)thiophene and its isomers, offering a practical framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The strategic placement of bromine and trifluoromethyl substituents on a thiophene ring creates a diverse set of isomers, each with a unique electronic and steric profile. Differentiating these isomers is critical, as even a minor shift in substituent position can lead to vastly different pharmacological outcomes. This guide will delve into the characteristic spectral signatures of these isomers, explaining the underlying principles that govern their spectroscopic behavior.
The Importance of Isomer Differentiation
In drug development, positional isomers can exhibit distinct binding affinities for biological targets, metabolic stabilities, and toxicity profiles. The electron-withdrawing nature of the trifluoromethyl group and the steric and electronic effects of the bromine atom are highly dependent on their respective positions on the thiophene ring. Therefore, robust analytical methods to confirm the isomeric purity of synthetic intermediates are not just a matter of good practice but a regulatory necessity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons and carbons are exquisitely sensitive to the electronic environment created by the substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra of bromotrifluoromethylthiophene isomers are characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and the coupling patterns between the remaining ring protons provide a definitive fingerprint for each isomer.
For This compound , we expect to see two distinct signals for the protons at the 3- and 5-positions. The proton at the 5-position, being adjacent to the sulfur atom and influenced by the bromine at the 4-position, will likely appear at a different chemical shift than the proton at the 3-position, which is situated between the two electron-withdrawing groups.
In contrast, an isomer such as 3-Bromothiophene shows a more complex pattern. The protons at the 2, 4, and 5-positions give rise to distinct signals, with their chemical shifts influenced by the bromine at the 3-position. For instance, the proton at C2 is typically the most deshielded.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric structure. The strong electron-withdrawing effect of the trifluoromethyl group leads to a characteristic quartet for the CF₃ carbon due to coupling with the three fluorine atoms. The chemical shifts of the thiophene ring carbons are also diagnostic.
For 3-Bromothiophene , the carbon directly attached to the bromine (C3) is significantly shielded, appearing at approximately 110.1 ppm, while the other ring carbons resonate at higher chemical shifts.[1] The introduction of a trifluoromethyl group will further modulate these shifts depending on its position.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The trifluoromethyl group in these isomers will give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this singlet can be subtly influenced by the position of the bromine atom, providing an additional data point for isomer differentiation.
Comparative NMR Data
The following table summarizes the expected and reported NMR data for some relevant isomers. This data serves as a reference for the identification of these compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H3 & H5: ~7.2-7.5 (expected) | C2, C3, C4, C5, CF₃: (literature data not available) |
| 3-Bromothiophene [1] | H2: ~7.28, H4: ~7.06, H5: ~7.28 | C2: 122.9, C3: 110.1, C4: 129.0, C5: 126.0 |
| 2-Bromothiophene [3] | H3: 6.73, H4: 7.05, H5: 6.93 | (data not readily available) |
Note: Experimental conditions can influence chemical shifts. Data should be compared against a known standard run under identical conditions.
Experimental Protocols for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition :
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Set a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set a spectral width of ~200-250 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Caption: General workflow for the spectroscopic identification of thiophene isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups and the overall "fingerprint" of a molecule. While it may not always be sufficient on its own to distinguish between all isomers, it serves as an excellent complementary technique to NMR.
The IR spectra of substituted thiophenes exhibit several characteristic bands:
-
C-H stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C stretching : Ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region.[4]
-
C-S stretching : The C-S bond in the thiophene ring has stretching modes in the 840-600 cm⁻¹ range.[5]
-
C-Br stretching : The C-Br stretching vibration is typically found in the 600-500 cm⁻¹ region.
-
C-F stretching : The C-F stretching vibrations of the CF₃ group are very strong and typically appear in the 1350-1100 cm⁻¹ region.
The precise positions of these bands, particularly the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), can vary depending on the substitution pattern, aiding in isomer differentiation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural clues through the analysis of fragmentation patterns. All bromo(trifluoromethyl)thiophene isomers will have the same nominal molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The electron ionization (EI) mass spectra will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.
The fragmentation patterns can also be diagnostic. The thiophene ring is relatively stable, but fragmentation can occur through the loss of the bromine atom, the trifluoromethyl group, or other small neutral molecules. The relative intensities of these fragment ions can differ between isomers, reflecting the different bond strengths and stabilities of the resulting fragments.
Conclusion
The unambiguous identification of this compound and its isomers is a critical step in the development of novel pharmaceuticals and functional materials. A multi-technique spectroscopic approach, combining the detailed structural insights from ¹H, ¹³C, and ¹⁹F NMR with the functional group and molecular weight information from IR and MS, provides a robust and reliable method for their differentiation. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can ensure the integrity of their synthetic pathways and the desired properties of their final products.
References
A Comparative Crystallographic Guide to 4-Bromo-2-(trifluoromethyl)thiophene Derivatives
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This knowledge, derived from single-crystal X-ray crystallography, governs a molecule's solid-state properties, including solubility, stability, and intermolecular interactions—all critical parameters for rational drug design and materials engineering.
This guide provides an in-depth comparative analysis of the crystallographic features of thiophene derivatives, with a specific focus on the influence of 4-bromo and 2-trifluoromethyl substituents. While a direct side-by-side comparison of two distinct derivatives of 4-bromo-2-(trifluoromethyl)thiophene is limited by the availability of public crystallographic data, this guide will establish a baseline by comparing a relevant brominated thiophene structure to illustrate the principles and analytical workflow. We will explore the synthetic methodologies, the intricacies of crystallization, and the resulting supramolecular architecture, explaining the causality behind experimental choices and highlighting the role of specific functional groups in directing crystal packing.
From Synthesis to Single Crystal: A Methodological Overview
The journey to a crystal structure begins with the synthesis of high-purity material followed by the meticulous process of growing a single crystal suitable for diffraction. The synthetic strategy for substituted thiophenes often involves electrophilic substitution or cross-coupling reactions on a pre-functionalized thiophene ring.
Synthesis of Thiophene Building Blocks
The parent compound, this compound, serves as a versatile building block. Its synthesis typically involves the bromination of 2-(trifluoromethyl)thiophene. This reaction is usually performed using a brominating agent like N-bromosuccinimide (NBS) in an inert solvent. The electron-withdrawing nature of the trifluoromethyl group directs the bromination to the 4-position of the thiophene ring.
Further derivatization, particularly at the 5-position, is commonly achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds by coupling the brominated thiophene with various boronic acids in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
The Art of Crystallization
Obtaining a high-quality single crystal is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice. The choice of solvent and crystallization technique is determined empirically but is guided by the solute's polarity and solubility.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
Experimental Protocol: Representative Synthesis via Suzuki Coupling
Below is a generalized protocol for the synthesis of a 5-aryl-4-bromo-2-(trifluoromethyl)thiophene derivative, a common class of compounds in medicinal chemistry.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
Step 2: Reaction Execution
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure derivative.
Step 4: Crystallization
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small vial.
-
Insert the open vial into a larger beaker containing a small amount of an anti-solvent (e.g., hexane or pentane).
-
Seal the beaker and leave it undisturbed at room temperature for several days to allow for slow vapor diffusion and crystal growth.
Crystallography Workflow Diagram
The overall process from a purified compound to a final, validated crystal structure follows a standardized workflow.
Caption: General workflow for small molecule X-ray crystallography.
Comparative Structural Analysis
The true value of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystallographic data of different but related molecules, we can deduce the structural impact of specific functional groups. Here, we compare the crystallographic data of two brominated thiophene derivatives to illustrate the type of insights that can be gained.
| Parameter | (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile | 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole |
| Chemical Formula | C₈H₆BrNS | C₁₃H₈Br₂N₂OS₂ |
| Molecular Weight | 228.11 g/mol | 444.16 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | Pc |
| a (Å) | 6.1347(5) | 13.4050(4) |
| b (Å) | 7.1124(3) | 4.7716(1) |
| c (Å) | 19.8245(13) | 11.7303(4) |
| β (°) | 90 | 105.885(3) |
| Volume (ų) | 864.99(10) | 721.66(4) |
| Z | 4 | 2 |
| Temperature (K) | 150 | 160 |
The Role of Bromine and Trifluoromethyl Groups in Crystal Packing
The presence of bromine and trifluoromethyl groups on a thiophene ring significantly influences its solid-state packing due to their participation in specific non-covalent interactions.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming favorable interactions with Lewis bases like oxygen, nitrogen, or even the π-system of an adjacent aromatic ring. These interactions are highly directional and can be a powerful tool in crystal engineering to guide molecular assembly.
-
Fluorine Interactions: The trifluoromethyl group is a weak hydrogen bond acceptor. C-H···F interactions, while generally weak, can collectively contribute to the stability of the crystal lattice. Furthermore, F···F and Br···F contacts are often observed, influencing the overall packing arrangement.
-
π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions. The electron-withdrawing trifluoromethyl group can modulate the electron density of the ring, influencing the geometry (e.g., parallel-displaced vs. T-shaped) and strength of these interactions.
Diagram of Key Intermolecular Interactions
The interplay of these non-covalent forces dictates the final crystal structure, creating complex supramolecular architectures.
Caption: Key intermolecular forces guiding crystal packing.
Implications and Conclusion
The crystallographic analysis of this compound derivatives provides critical insights for both drug discovery and materials science. For medicinal chemists, understanding the solid-state conformation and the specific intermolecular interactions that a molecule can form is essential for predicting its behavior in a biological environment and for designing molecules that can effectively bind to a target protein. The ability of the bromine and trifluoromethyl groups to engage in halogen bonding and other specific interactions can be exploited to enhance binding affinity and selectivity.
In materials science, controlling the solid-state packing is key to tuning a material's bulk properties, such as charge transport in organic semiconductors. The directional nature of halogen bonds and the influence of fluorine on molecular conformation can be used to engineer materials with desired electronic and optical properties.
A Senior Application Scientist's Guide to Catalysts for Trifluoromethylthiophene Synthesis
Introduction: The Strategic Importance of the Trifluoromethylthio Group in Modern Chemistry
In the landscape of pharmaceutical and materials science, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful functional moiety. Its distinctive combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows chemists to fine-tune the physicochemical properties of organic molecules, enhancing everything from bioavailability to binding affinity.[1][2][3][4] When appended to a thiophene ring—a prevalent scaffold in numerous blockbuster drugs—the resulting trifluoromethylthiophene derivatives represent a highly sought-after class of compounds.
However, the construction of the C(sp²)–SCF3 bond on a thiophene core is not trivial. The selection of an appropriate catalytic system is paramount and is dictated by factors such as the nature of the starting material, functional group tolerance, desired regioselectivity, and overall process efficiency. This guide provides a comparative analysis of the primary catalytic systems employed for trifluoromethylthiophene coupling reactions, offering field-proven insights and experimental data to guide researchers in making informed decisions for their synthetic campaigns.
Comparative Overview of Leading Catalytic Systems
The synthesis of trifluoromethylthiophenes is predominantly achieved through transition-metal catalysis, with palladium, copper, and nickel systems forming the bedrock of available methodologies. More recently, visible-light photoredox catalysis has emerged as a powerful and sustainable alternative. Each approach possesses a distinct mechanistic profile, leading to significant differences in scope, limitations, and optimal reaction conditions.
| Catalyst System | Typical Substrates | Common SCF3 Source | Key Advantages | Common Limitations |
| Palladium (Pd) | Aryl C–H bonds, Aryl halides/triflates | Electrophilic (e.g., N-trifluoromethylthiosaccharin) | Excellent for C–H functionalization, high functional group tolerance.[5][6][7] | Higher cost, potential for catalyst poisoning by sulfur compounds. |
| Copper (Cu) | Aryl halides (I, Br) | Nucleophilic (e.g., AgSCF3, CuSCF3) | Cost-effective, highly efficient for aryl halides, mild reaction conditions often possible.[8][9][10] | Often requires directing groups for C-H activation, narrower substrate scope than palladium for complex molecules. |
| Nickel (Ni) | Aryl chlorides, triflates, nonaflates | Nucleophilic (e.g., [Me4N][SCF3]) | Excellent for activating inert C–O and C–Cl bonds, lower cost than palladium.[11][12][13][14] | High reactivity can lead to catalyst deactivation by the product (Ar-SCF3), potentially sensitive to functional groups.[11][15] |
| Photoredox | Alkenes, (Hetero)arenes | Radical precursors (e.g., AgSCF3, Langlois' reagent) | Exceedingly mild conditions (visible light, RT), high functional group compatibility, enables novel reaction pathways.[1][16][17][18] | Can require specific photocatalysts, sometimes suffers from competing side reactions. |
Mechanistic Insights & Catalyst Selection Rationale
Understanding the underlying catalytic cycles is crucial for troubleshooting and optimizing reactions. The choice of catalyst fundamentally alters the reaction pathway and, consequently, the required starting materials and conditions.
Palladium-Catalyzed C–H Activation Pathway
Palladium catalysts excel at direct C–H functionalization, obviating the need for pre-functionalized thiophenes (e.g., halides). The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism, often guided by a directing group on the substrate.
-
Expert Insight: The choice of an electrophilic SCF3 source is critical here. Reagents like N-trifluoromethylthiosaccharin are used because they readily react with the palladacycle intermediate. The turnover-limiting step is often the reductive elimination to release the product, not the initial C–H activation.[5] This implies that tuning the ligand environment of the palladium center is key to accelerating the final, product-forming step.
Caption: Generalized Palladium-Catalyzed C-H Trifluoromethylthiolation Cycle.
Copper-Catalyzed Cross-Coupling Pathway
Copper catalysis is the workhorse for coupling aryl halides with nucleophilic SCF3 sources. These reactions are often more cost-effective than their palladium counterparts. The mechanism is believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by metathesis with the SCF3 source and subsequent reductive elimination.
-
Expert Insight: The simplicity of this system is its strength.[8] Using pre-formed reagents like CuSCF3 or generating it in situ from AgSCF3 is common.[8][9] Ligands such as 1,10-phenanthroline are often essential to stabilize the copper intermediates and facilitate the catalytic cycle. For challenging substrates, moving from acetonitrile to a more polar, coordinating solvent like DMF can dramatically improve reaction rates, sometimes allowing for room-temperature transformations.[9]
Nickel-Catalyzed Pathways for Inert Bonds
Nickel's higher reactivity compared to palladium allows it to activate more robust C–O bonds (triflates, nonaflates) and even aryl chlorides.[11][12][13] This is a significant advantage when starting from phenol-derived thiophenes.
-
Expert Insight: The primary challenge in nickel catalysis is managing its high reactivity. The desired product, Ar-SCF3, can itself undergo oxidative addition to the Ni(0) catalyst, leading to deactivation.[11][15] Successful protocols depend on a delicate balance where the starting material (e.g., an aryl triflate) is significantly more reactive towards Ni(0) than the product is. Computational studies have been instrumental in identifying suitable leaving groups that satisfy this requirement.[11]
Caption: Typical Nickel-Catalyzed Cross-Coupling Cycle.
Photoredox-Induced Radical Pathway
This approach represents a paradigm shift, using visible light to generate an SCF3 radical from a suitable precursor under exceptionally mild conditions. The radical then adds to the thiophene substrate, initiating a cascade that leads to the final product.
-
Expert Insight: The key is the single-electron transfer (SET) process. A photocatalyst, upon excitation by light, can either oxidize or reduce the SCF3 precursor to generate the •SCF3 radical.[1][17] This method avoids the often harsh conditions of traditional cross-coupling and is remarkably tolerant of sensitive functional groups, making it ideal for late-stage functionalization of complex molecules.[19]
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key procedural choices.
Protocol 1: Palladium-Catalyzed Directed C–H Trifluoromethylthiolation
(Based on the methodology developed by Shen, et al.[5][6])
This protocol is ideal for the regioselective functionalization of 2-arylpyridines and related scaffolds where a nitrogen-containing directing group is present.
-
Workflow Diagram
Caption: General workflow for transition-metal catalyzed coupling reactions.
-
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the thiophene substrate (e.g., 2-(thiophen-2-yl)pyridine, 0.2 mmol), the palladium catalyst (e.g., Pd(OAc)2, 10 mol%), and the electrophilic SCF3 source (e.g., N-Trifluoromethylthiosaccharin, 1.2 equiv).
-
Rationale: Using an oven-dried vessel and catalyst/reagents of high purity is critical to prevent moisture from interfering with the catalytic cycle. The excess of the SCF3 source ensures complete consumption of the starting material.
-
-
Atmosphere Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: Palladium catalysts, particularly in their active Pd(0) or Pd(II) states, can be sensitive to oxygen, which can lead to catalyst degradation and unwanted side reactions.
-
-
Solvent Addition: Add the reaction solvent (e.g., AcOH, 1.0 mL) via syringe.
-
Rationale: Acetic acid (AcOH) often serves not just as a solvent but also as a proton shuttle that facilitates the concerted metalation-deprotonation C-H activation step.[6]
-
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the C-H activation and reductive elimination steps. Reaction progress should be monitored by TLC or LC-MS.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Rationale: The bicarbonate wash neutralizes the acidic solvent, making the product amenable to silica gel chromatography.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired trifluoromethylthiophene.
-
Protocol 2: Copper-Catalyzed Trifluoromethylthiolation of a Halothiophene
(Adapted from methodologies for Cu-catalyzed C-S bond formation[8][9])
This protocol is highly effective for converting readily available bromothiophenes into their trifluoromethylthiolated analogs.
-
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add CuBr (10 mol%), 1,10-phenanthroline (20 mol%), and AgSCF3 (1.5 equiv) to a Schlenk tube.
-
Rationale: AgSCF3 is a convenient, solid nucleophilic SCF3 source. The ligand is added in excess relative to the copper catalyst to ensure the formation of the active catalytic species.
-
-
Reagent Addition: Add the bromothiophene substrate (0.5 mmol) and the solvent (e.g., DMF, 2.0 mL).
-
Rationale: DMF is an excellent solvent for this transformation as it helps to solubilize the silver salts and can coordinate to the copper center, facilitating the reaction.
-
-
Reaction: Seal the tube and stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 60 °C) if the reaction is sluggish.
-
Rationale: The mild conditions are a key advantage of this copper-catalyzed system, preserving sensitive functional groups that might not be stable under harsher palladium- or nickel-catalyzed conditions.
-
-
Workup and Purification: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water and brine, dry over MgSO4, and concentrate. Purify the product by flash chromatography.
-
Conclusion and Future Outlook
The choice of catalyst for trifluoromethylthiophene synthesis is a strategic decision that balances substrate availability, cost, and the chemical complexity of the target molecule.
-
Palladium remains the premier choice for direct C–H functionalization, offering elegant solutions for complex scaffolds.
-
Copper provides a robust, cost-effective, and mild route for the conversion of halo-thiophenes.
-
Nickel opens the door to using more challenging but abundant starting materials like chloro- and triflate-substituted thiophenes.
-
Photoredox catalysis is the future, promising unparalleled mildness and functional group tolerance, making it the go-to strategy for the late-stage functionalization of delicate, high-value molecules.
The field continues to evolve, with ongoing research focused on developing more active and stable base-metal catalysts and expanding the scope of metal-free photoredox systems.[18][20] By understanding the fundamental principles and comparative performance of each catalytic system, researchers are well-equipped to navigate the synthetic challenges and unlock the full potential of trifluoromethylthiophenes in drug discovery and materials science.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [ccspublishing.org.cn]
- 5. Palladium-catalyzed trifluoromethylthiolation of aryl C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]
- 19. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
A Senior Application Scientist's Guide to Thiophene Synthesis: Benchmarking Novel Methods Against Traditional Routes
For the seasoned researcher in medicinal chemistry and materials science, the thiophene core is a familiar and indispensable scaffold. Its prevalence in blockbuster drugs and high-performance organic electronics necessitates a deep understanding of its synthesis. Historically, the construction of the thiophene ring has relied on a handful of name reactions that, while foundational, often come with significant drawbacks. The modern synthetic chemist now has a burgeoning arsenal of new methodologies that promise greater efficiency, milder conditions, and a greener footprint.
This guide provides an in-depth comparison of these new methods against their traditional counterparts. We will move beyond a simple recitation of procedures to dissect the causality behind experimental choices, offering a trustworthy and authoritative overview for professionals in drug development and chemical research.
Section 1: The Classics Under the Microscope: A Re-evaluation of Traditional Thiophene Syntheses
The traditional routes to thiophenes, developed over a century ago, remain staples in many laboratories. However, a critical evaluation of their mechanisms and practical limitations is essential to understand the impetus for developing newer methods.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, a reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, is a classic method for forming the thiophene ring.[1][2]
Mechanism and Rationale: The reaction proceeds by converting the carbonyl groups into thiocarbonyls, followed by enolization (or thioenolization) and subsequent cyclization and dehydration.[2][3] The choice of sulfurizing agent is critical; phosphorus pentasulfide (P₄S₁₀) has been traditionally used, but Lawesson's reagent is a milder and often more effective alternative.[1][2]
Experimental Protocol: A Classic Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reactants: A 1,4-dicarbonyl compound (e.g., acetonylacetone) and a sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent).
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, the 1,4-dicarbonyl compound is dissolved in an inert solvent like toluene.
-
Step 2: Addition of Sulfurizing Agent: The sulfurizing agent (an excess is often used) is added portion-wise to the solution.[2] Caution: The reaction can be exothermic, and hydrogen sulfide gas, which is toxic, may be evolved.[2]
-
Step 3: Reaction Conditions: The mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Upon cooling, the reaction mixture is carefully quenched with water or a bicarbonate solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Limitations: The harsh reaction conditions, including high temperatures and the use of corrosive and noxious reagents, limit the substrate scope, particularly for molecules with sensitive functional groups.[1][4] The availability of the starting 1,4-dicarbonyl compounds can also be a synthetic challenge.[1][5]
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a one-pot, multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[6][7] This method is of particular importance for the synthesis of precursors for pharmaceuticals and dyes.[8]
Mechanism and Rationale: The reaction begins with a Knoevenagel condensation of a ketone or aldehyde with an α-cyanoester, catalyzed by a base.[7][9] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile, cyclization, and tautomerization to yield the 2-aminothiophene.[7][9] The choice of base (often a secondary amine like morpholine or piperidine) is crucial for the initial condensation.[9]
Experimental Protocol: Gewald Synthesis of a Polysubstituted 2-Aminothiophene
-
Reactants: A carbonyl compound, an active methylene compound (e.g., ethyl cyanoacetate), elemental sulfur, and a base (e.g., morpholine).[9]
-
Step 1: Initial Condensation: The carbonyl compound and the active methylene compound are dissolved in a polar solvent like ethanol or methanol. The base is added, and the mixture is stirred.
-
Step 2: Sulfur Addition: Elemental sulfur is added to the reaction mixture.
-
Step 3: Reaction Conditions: The mixture is gently heated (typically 40-50 °C) and stirred. The reaction progress is monitored by TLC.[9]
-
Step 4: Work-up and Purification: After completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization.
Limitations: While versatile, the Gewald reaction can be substrate-dependent, with some ketones exhibiting low reactivity.[10] Steric hindrance can also be a limiting factor, sometimes necessitating a two-step procedure where the Knoevenagel product is isolated first.[9]
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[11]
Mechanism and Rationale: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester. A second addition and subsequent intramolecular Dieckmann condensation lead to the cyclized product.[12] Tautomerization then yields the aromatic 3-hydroxythiophene.[11]
Logical Workflow for Thiophene Synthesis Method Selection
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the Scalable Synthesis of 4-Bromo-2-(trifluoromethyl)thiophene
An In-depth Comparison of Synthetic Routes for Pharmaceutical and Agrochemical Intermediate Production
For researchers, process chemists, and professionals in drug development, the robust and scalable synthesis of key building blocks is a cornerstone of efficient and cost-effective manufacturing. 4-Bromo-2-(trifluoromethyl)thiophene is a critical intermediate, finding its place in the synthesis of a variety of pharmaceutical and agrochemical agents due to the unique electronic properties imparted by the trifluoromethyl and bromo substituents on the thiophene ring. This guide provides a comprehensive comparison of the most viable synthetic routes for the scaled-up production of this valuable compound, offering insights into the practicalities of each method, supported by experimental data and process considerations.
Executive Summary: A Comparative Overview of Synthetic Strategies
The synthesis of this compound on a laboratory scale can be approached through several methods. However, for industrial-scale production, the considerations of cost, safety, yield, purity, and scalability become paramount. This guide focuses on a comparative analysis of three primary synthetic routes:
-
Direct Electrophilic Bromination: A straightforward approach involving the direct bromination of 2-(trifluoromethyl)thiophene.
-
Lithiation-Bromination: A powerful method utilizing organolithium chemistry for regioselective bromination.
-
Sandmeyer-Type Diazotization-Bromination: A classic transformation offering an alternative pathway from an amino-thiophene precursor.
The selection of the optimal route is a multifaceted decision, balancing the trade-offs between reagent cost, operational complexity, and overall process efficiency.
Method 1: Direct Electrophilic Bromination with N-Bromosuccinimide (NBS)
Direct bromination of 2-(trifluoromethyl)thiophene is an attractive route due to its operational simplicity. The electron-withdrawing nature of the trifluoromethyl group deactivates the thiophene ring towards electrophilic substitution, making the reaction less facile than with unsubstituted thiophene. However, with the appropriate choice of brominating agent and reaction conditions, this method can be highly effective. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation.
Causality Behind Experimental Choices
The choice of NBS as the brominating agent is strategic. It is a solid, making it easier and safer to handle on a large scale compared to liquid bromine. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of NBS and the substrate. The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of undesired byproducts.
Experimental Protocol: Direct Bromination with NBS
Materials:
-
2-(Trifluoromethyl)thiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-(trifluoromethyl)thiophene (1 equivalent) in DMF, add NBS (1.05 equivalents) portion-wise at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-(trifluoromethyl)thiophene
For the modern researcher in drug development, the novel functionalities offered by complex heterocyclic molecules are invaluable. 4-Bromo-2-(trifluoromethyl)thiophene is one such compound, a versatile building block whose trifluoromethyl and bromo groups provide unique electronic properties and reactive handles for intricate molecular architectures.[1] However, the very features that make this reagent chemically interesting also necessitate a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety protocols required, ensuring that scientific advancement and personal safety proceed in tandem.
Understanding the Hazard Profile: More Than Just a Label
This compound is not benign. Its hazard profile, derived from data on the compound and analogous structures, demands respect and meticulous planning. The primary routes of exposure are inhalation, skin contact, and ingestion, with the potential for significant irritation and harm.
Key Hazards:
-
Harmful if Swallowed (H302): Ingestion can lead to acute toxicity.[2]
-
Causes Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon contact with the skin.[2] Prolonged contact with halogenated hydrocarbons can lead to dermatitis.[3]
-
Causes Serious Eye Irritation (H319): Direct contact with the eyes can result in significant and potentially lasting damage.[2]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[2]
The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to interact with biological membranes.[1] Furthermore, like many halogenated organic compounds, it should be handled as a substance with potential for long-term health effects, as some compounds in this class are known nephrotoxins (damaging to the kidneys) and neurotoxins.[4]
The Core of Safety: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE should not be a matter of habit, but a risk-based decision for every operation.
Hand Protection: The Critical Interface
For halogenated hydrocarbons and aromatic compounds, standard nitrile gloves offer insufficient protection and are not recommended for anything beyond incidental contact.[5][6] These chemicals can readily permeate or degrade the nitrile material, leading to direct skin exposure.
Recommended Glove Selection:
| Glove Material | Breakthrough Time (General) | Recommended Use | Rationale |
| Butyl Rubber | Excellent | Extended contact, high-concentration work, immersions | High resistance to a wide variety of chemicals, including halogenated solvents, ketones, and esters.[7] |
| Viton® | Excellent | Extended contact, high-concentration work, immersions | Offers superior resistance to aromatic and halogenated hydrocarbons. |
| Neoprene | Good to Fair | Incidental contact, splash protection | Provides moderate resistance to some acids, bases, and alcohols but performs poorly with halogenated hydrocarbons.[8][9] |
| Nitrile | Poor | Not Recommended for direct or extended handling | Prone to degradation and rapid breakthrough by halogenated and aromatic hydrocarbons.[5][6] |
Operational Protocol:
-
Double Gloving: Always wear two pairs of gloves. For high-risk operations, an inner butyl rubber glove with an outer, disposable neoprene or other compatible glove is recommended. This allows for the safe removal of the outer glove if contamination is suspected, without compromising the primary barrier.
-
Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Immediate Replacement: If contact with the chemical is known or suspected, remove and replace gloves immediately, washing hands thoroughly before donning a new pair.
Body, Eye, and Respiratory Protection
A comprehensive PPE ensemble is crucial to prevent exposure through splashes or vapors.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting under pressure, a full face shield should be worn over the goggles.[11]
-
Body Protection: A flame-retardant laboratory coat is the minimum requirement. For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is essential.[12]
-
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation. For situations where engineering controls may not be sufficient, such as during a large spill or a failure of the fume hood, a full-facepiece, air-purifying respirator with an appropriate organic vapor/acid gas cartridge should be used by trained personnel.[11]
Operational Plan: From Benchtop to Disposal
A proactive operational plan minimizes the risk of exposure and ensures a swift, effective response in case of an incident.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[13] The recommended storage temperature is typically 2-8°C to ensure stability.[1]
Spill Response Protocol
In the event of a spill, a calm and methodical response is critical. This procedure should only be undertaken by trained personnel.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods, if safe to do so. Close off the area to prevent the spread of vapors.[14]
-
Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[14]
-
Absorb: Working from the outside in, apply the absorbent material to the spill.
-
Collect: Carefully scoop the absorbed material into a compatible, labeled container for hazardous waste disposal. Use non-sparking tools for this process.[2]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[14]
Equipment Decontamination
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: If applicable, rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate must be collected as hazardous waste.
-
Wash: Scrub the equipment with warm, soapy water.[10]
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[15]
-
Drying: Allow equipment to air dry completely before reuse or storage.
Disposal Plan: Environmental Stewardship
The disposal of halogenated and fluorinated organic compounds is strictly regulated due to their potential environmental persistence.
As a fluorinated organic compound, this compound falls under guidance for PFAS and related substances. The strong carbon-fluorine bond makes these compounds difficult to break down.[12]
Primary Disposal Method:
-
High-Temperature Incineration: The recommended disposal method is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen fluoride and hydrogen bromide.[12][13] This process requires sufficiently high temperatures and long residence times to ensure complete destruction of the molecule.[12]
Waste Collection Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, reaction residues, contaminated PPE, and spill cleanup materials, must be collected separately from other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Container: Use a robust, leak-proof container that is compatible with the chemical. Keep the container closed when not in use.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, which will ensure it is sent to an appropriate, permitted hazardous waste incinerator. Do not attempt to dispose of this chemical down the drain or in regular trash.
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can confidently and safely leverage the synthetic potential of this compound, ensuring that groundbreaking research is built upon a foundation of unwavering safety.
References
- 1. epa.gov [epa.gov]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. kelid1.ir [kelid1.ir]
- 4. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 5. gloves.com [gloves.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. southalabama.edu [southalabama.edu]
- 9. safetyware.com [safetyware.com]
- 10. cmich.edu [cmich.edu]
- 11. Hazardous Materials Spill | Office of Emergency Management [emergency.tufts.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. ehs.ucf.edu [ehs.ucf.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
